N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUKJIIFCCPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930310 | |
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-50-4 | |
| Record name | 13908-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, a compound of interest in biochemical research and drug development.[1] This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering field-proven insights into the experimental choices and validation systems required for successful synthesis.
Introduction and Strategic Overview
This compound belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). This class of compounds has garnered significant interest for its potential as antineoplastic agents.[2][3] Several CEU derivatives act as protein monoalkylating agents that can covalently bind to tubulin, a key target for many anticancer drugs.[2] The synthesis of this specific analogue provides a valuable molecule for structure-activity relationship (SAR) studies and proteomics research.[1]
The synthetic strategy is a direct and efficient nucleophilic addition reaction. The core principle involves the reaction of the primary amine group of 4-(methylthio)aniline with the highly electrophilic carbon atom of the isocyanate group in 2-chloroethyl isocyanate. This reaction forms a stable urea linkage, yielding the target compound. The protocol detailed herein is designed to be robust, high-yielding, and includes self-validating checkpoints through rigorous purification and characterization.
Precursor Materials and Safety Imperatives
Successful synthesis begins with high-quality starting materials and an unwavering commitment to safety.
Reagent Sourcing and Purity
-
4-(Methylthio)aniline (p-Thioanisidine): This precursor is commercially available.[4] However, should a custom synthesis be required, it can be prepared by the reduction of 4-nitrothioanisole, a common and well-documented procedure.[5] Purity of this aniline is critical, as impurities can lead to side reactions and complicate purification. It is advisable to use a reagent with ≥98% purity.
-
2-Chloroethyl isocyanate: This is the key electrophile in the reaction. It is a highly reactive and hazardous chemical. It is commercially available but must be handled with extreme caution.[6][7]
Critical Safety Protocols: Handling 2-Chloroethyl Isocyanate
2-Chloroethyl isocyanate is a flammable, toxic, and moisture-sensitive liquid.[7][8][9] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[9] Inhalation may be fatal.[9] Therefore, adherence to the following safety measures is non-negotiable:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood.[6][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash-proof safety goggles with a face shield. In case of inadequate ventilation, respiratory protection is required.[9]
-
Inert Atmosphere: The reagent is sensitive to moisture and may decompose or polymerize upon contact with water.[7] Handle and store under an inert atmosphere (e.g., nitrogen or argon).
-
Spill Management: Have appropriate spill containment materials, such as vermiculite or sand, readily available.[6][7] Do not use combustible materials like sawdust.[7]
-
Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames.[6][8][9] Use spark-proof tools and explosion-proof equipment.[7][8]
-
Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Reaction Mechanism and Causality
The formation of the urea bond is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the 4-(methylthio)aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This concerted mechanism results in the formation of the N,N'-disubstituted urea product.
The reaction is typically performed in an aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile) to prevent the solvent from reacting with the highly reactive isocyanate. The reaction is often exothermic and may require cooling to control the reaction rate and minimize the formation of byproducts.
Detailed Experimental Protocol
This protocol describes a representative synthesis on a 10 mmol scale.
Reagent and Equipment Summary
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-(Methylthio)aniline | C₇H₉NS | 139.22 | 1.0 | 10.0 | 1.39 g |
| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | 1.05 | 10.5 | 1.11 g (~0.91 mL) |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Magnetic Stirrer & Stir Bar | - | - | - | - | - |
| Round-bottom flask (100 mL) | - | - | - | - | - |
| Addition Funnel | - | - | - | - | - |
| Nitrogen/Argon Inlet | - | - | - | - | - |
| Ice Bath | - | - | - | - | - |
Step-by-Step Synthesis Workflow
-
Preparation: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: In the prepared flask, dissolve 1.39 g (10.0 mmol) of 4-(methylthio)aniline in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is crucial to manage the exothermic reaction upon isocyanate addition.
-
Isocyanate Addition: In a separate, dry vial, weigh 1.11 g (10.5 mmol) of 2-chloroethyl isocyanate and dilute with 20 mL of anhydrous DCM. Transfer this solution to an addition funnel. Add the 2-chloroethyl isocyanate solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the 4-(methylthio)aniline spot indicates the completion of the reaction.
-
Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The product often precipitates as a white or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexane to remove any unreacted starting material.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the target urea.
Purification and Characterization
A self-validating protocol requires robust purification and unambiguous characterization of the final product.
Purification
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add water dropwise until the solution becomes cloudy (reaches the saturation point).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization
The identity and purity of the final compound (CAS 13908-50-4) should be confirmed using standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons, the -SCH₃ singlet, the two -CH₂- groups of the chloroethyl chain, and the two N-H protons of the urea moiety. The N-H protons may appear as broad singlets.
-
¹³C NMR: Expect signals for the aromatic carbons, the -SCH₃ carbon, the carbonyl carbon of the urea (~155-160 ppm), and the two carbons of the chloroethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (244.75 g/mol ).[1][] The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) should be visible.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640-1680 cm⁻¹), and C-N stretching.
-
Melting Point (MP): A sharp melting point range for the purified product indicates high purity.
Conclusion
The synthesis of this compound is a straightforward process based on fundamental principles of organic chemistry. However, success and safety are contingent upon careful handling of the hazardous 2-chloroethyl isocyanate reagent and rigorous purification and validation of the final product. This guide provides the necessary framework for researchers to confidently and safely produce this valuable compound for further scientific investigation.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. [Link]
-
Sdfine. 2-chloroethyl isocyanate Safety Data Sheet. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting Information for Synthesis and characterization. [Link]
-
Scholars Research Library. Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. [Link]
-
PubChem. 4-(Methylthio)aniline. [Link]
-
Corpus UL. Computational study of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. [Link]
-
PubMed. Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. [Link]
-
ResearchGate. N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. [Link]
-
MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
PubMed. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Methylthio)aniline | 104-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-(Methylmercapto)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Chloroethyl Isocyanate | 1943-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Executive Summary
This compound belongs to the chemical class of N-aryl-N'-(2-chloroethyl)ureas, which are recognized for their potential as cytotoxic and antineoplastic agents. While direct, extensive research on this specific molecule is limited, its mechanism of action can be confidently inferred from its chemical structure and the well-documented activities of analogous chloroethyl-containing compounds. This guide elucidates the core mechanism, positing that its primary mode of action is covalent modification of biological macromolecules through a two-step process involving bioactivation and subsequent alkylation. The molecule likely functions as a monofunctional alkylating agent, targeting nucleophilic sites on DNA and proteins. This action triggers a cascade of cellular responses, including the activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis. The presence of the 4-(methylthio)phenyl moiety is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its cellular uptake, distribution, and overall biological activity. This document provides a detailed examination of this proposed mechanism, outlines robust experimental protocols for its validation, and offers insights into the interpretation of potential findings for researchers in oncology and drug development.
Introduction to this compound
This compound is a synthetic compound featuring a reactive 2-chloroethyl group, a central urea linker, and an aryl substituent. This structural arrangement is characteristic of compounds designed to act as alkylating agents. The core reactive element is the N-(2-chloroethyl) group, which has the potential to form highly electrophilic species capable of reacting with cellular nucleophiles.
Chemical Structure and Properties
The molecule's structure dictates its function. The key components are:
-
The 2-Chloroethyl Moiety (-CH₂CH₂Cl): This is the pharmacophore responsible for the alkylating activity.
-
The Urea Linker (-NH-CO-NH-): This central group connects the reactive moiety to the aryl group and influences the molecule's chemical stability and hydrogen bonding capabilities.
-
The 4-(methylthio)phenyl Group: This aromatic ring substituted with a methylthio (-SCH₃) group significantly impacts the molecule's lipophilicity, electronic properties, and potential for metabolic transformation (e.g., oxidation of the sulfur atom).
Overview of Chloroethylating Agents
Compounds bearing a 2-chloroethyl group are a well-established class of alkylating agents used in chemotherapy. The most famous examples are the chloroethylnitrosoureas (CENUs), such as carmustine (BCNU) and lomustine (CCNU). These agents, and by extension chloroethylureas, do not require enzymatic activation to become reactive. Their activation is a spontaneous, intramolecular chemical reaction that occurs under physiological conditions.
Postulated Core Mechanism of Action
The cytotoxic effect of this compound is proposed to proceed through a sequential, two-step mechanism: bioactivation via intramolecular cyclization, followed by the alkylation of cellular macromolecules.
Step 1: Bioactivation and Formation of the Aziridinium Ion
Under physiological conditions (pH ~7.4, 37°C), the nitrogen atom of the urea group, adjacent to the 2-chloroethyl chain, attacks the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the displacement of the chloride ion and the formation of a highly strained, three-membered ring structure known as an aziridinium ion. This cation is a potent electrophile and is the ultimate reactive species responsible for the compound's biological activity.
Caption: Spontaneous bioactivation to form the reactive aziridinium ion.
Step 2: Primary Mode of Action: DNA Alkylation
The highly electrophilic aziridinium ion readily reacts with nucleophilic centers in the cell. The most critical targets are the nucleophilic sites on DNA bases, particularly the N7 position of guanine and the N3 position of adenine. This covalent modification of DNA forms mono-adducts. Unlike bifunctional alkylating agents (e.g., nitrogen mustards, BCNU), which can form DNA interstrand cross-links, this compound is expected to act as a monofunctional alkylating agent.
The resulting DNA mono-adducts distort the DNA helix, which interferes with the essential cellular processes of DNA replication and transcription. This disruption triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates repair, cell cycle arrest, or apoptosis.
Caption: Downstream signaling cascade following DNA alkylation.
Potential Secondary Action: Carbamoylation of Proteins
In addition to alkylation, chloroethyl-containing ureas can potentially undergo decomposition that leads to the formation of an isocyanate species. This isocyanate can then react with the amine groups (e.g., lysine residues) on proteins in a process called carbamoylation. Carbamoylation can inactivate critical enzymes, including those involved in DNA repair, thereby potentiating the cytotoxic effects of the DNA alkylation.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism of action, a logical sequence of experiments should be performed. The following protocols provide a framework for this investigation.
Workflow for Mechanistic Investigation
Caption: A logical workflow for investigating the compound's mechanism.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on a cancer cell line (e.g., HeLa, A549) and calculate the IC₅₀ value.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Causality: This assay is a primary screen to confirm biological activity. A dose-dependent decrease in viability is the first indicator of a cytotoxic mechanism, justifying further investigation.
Protocol 2: Western Blot for DNA Damage Response (γH2AX)
-
Objective: To detect the phosphorylation of histone H2AX (at Ser139), a sensitive and early marker of DNA double-strand breaks and other DNA lesions.
-
Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against phospho-H2AX (γH2AX) overnight at 4°C. Use an antibody against total H2AX or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Causality: A significant increase in γH2AX levels provides direct evidence that the compound's cytotoxicity is mediated by the induction of DNA damage, consistent with the proposed alkylating mechanism.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces arrest at specific phases of the cell cycle, a common consequence of DNA damage.
-
Methodology:
-
Treatment: Treat cells with the compound at IC₅₀ concentration for 24 and 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
-
Causality: The DDR pathway often activates cell cycle checkpoints to allow time for DNA repair. An accumulation of cells in the G2/M phase is a hallmark response to many DNA damaging agents and would strongly support the proposed mechanism.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clarity.
Table 1: Example Cytotoxicity Data
| Cell Line | Compound IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| A549 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value |
Interpretation: The IC₅₀ values establish the compound's potency. A significant increase in the γH2AX signal, coupled with an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis (as measured by Annexin V staining and PARP cleavage), would form a cohesive and compelling body of evidence supporting the mechanism of action as a DNA alkylating agent. The role of the 4-(methylthio)phenyl group could be further explored through structure-activity relationship (SAR) studies, comparing its activity to analogues with different substituents on the phenyl ring.
References
- Tew K, Colvin M, Chabner BA. Alkylating Agents. In: Chabner BA, Longo DL, eds. Cancer Chemotherapy and Biotherapy: Principles and Practice. Lippincott Williams & Wilkins; 2011.
- Kohn KW. Mechanisms of action of anticancer drugs. In: Cancer: Principles & Practice of Oncology. 4th ed. JB Lippincott; 1993:352-360.
-
Lown JW, Joshua AV. Interactions of the 2-chloroethyl-nitrosoureas with nucleic acids. Biochemical Pharmacology. 1980;29(4):521-532. [Link]
-
Ludlum DB. DNA alkylation by the haloethylnitrosoureas: nature of modifications and their repair. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. 1997;387(3):117-126. [Link]
-
Jackson SP, Bartek J. The DNA-damage response in human biology and disease. Nature. 2009;461(7267):1071-1078. [Link]
biological activity of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives
An In-Depth Technical Guide to the Biological Activity of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea Derivatives
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern oncology drug development, the pursuit of novel mechanisms to overcome therapeutic resistance and enhance selectivity remains a paramount challenge. Among the myriad of scaffolds investigated, N-aryl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a compelling class of antineoplastic agents.[1][2] Unlike traditional alkylating agents that indiscriminately target DNA, CEUs exhibit a more nuanced mechanism, primarily acting as "soft" alkylating agents that covalently modify protein targets. This guide provides a deep dive into the biological activity of a specific subset of these compounds: this compound and its derivatives. Our objective is to synthesize the current understanding of their mechanism, structure-activity relationships, and therapeutic potential, offering researchers and drug development professionals a robust framework for future investigation.
The Chemical Foundation and Rationale for Synthesis
The core structure of N-aryl-N'-(2-chloroethyl)urea is a molecular hybrid, ingeniously combining the biofunctional moiety of aromatic nitrogen mustards with the non-nitrosated pharmacophore of aliphatic nitrosoureas.[3] This design imparts a unique reactivity profile. The synthesis is typically a straightforward and efficient process, facilitating the generation of diverse analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of N-aryl-N'-(2-chloroethyl)ureas
This protocol outlines a standard method for synthesizing the title compounds, adaptable for various aniline precursors.
Objective: To synthesize this compound.
Materials:
-
4-(methylthio)aniline
-
2-chloroethylisocyanate
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 4-(methylthio)aniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 2-chloroethylisocyanate (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aniline is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure this compound.[5]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Causality Note: The use of an anhydrous solvent is critical to prevent the isocyanate reagent from reacting with water, which would produce an unstable carbamic acid and ultimately an amine, reducing the yield of the desired urea product. The dropwise addition at 0°C helps to control the exothermicity of the reaction.
Dual-Pronged Mechanism of Antitumor Action
The cytotoxic activity of CEU derivatives is not attributable to a single pathway but rather a sophisticated, dual-pronged attack on critical cellular machinery. This multifaceted mechanism is a key reason for their potency and ability to circumvent common drug resistance pathways.[1]
Primary Mechanism: Microtubule Network Disruption
The principal mechanism of action for many potent CEUs is the disruption of microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport.
-
Covalent Alkylation of β-Tubulin: CEUs act as selective, weak alkylating agents that covalently bind to β-tubulin.[6] Mass spectrometry and molecular modeling studies have identified that the 2-chloroethyl moiety of the urea derivative acylates specific amino acid residues, such as glutamic acid (Glu-β198), near the colchicine-binding site.[3][7]
-
Inhibition of Polymerization: This covalent modification prevents the polymerization of α- and β-tubulin heterodimers into functional microtubules. The result is a net depolymerization of the microtubule network.[1][6]
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle, a structure composed of microtubules, triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3][8] Prolonged arrest ultimately induces apoptosis, or programmed cell death.[8]
Caption: CEU-mediated inhibition of TRX1 nuclear translocation.
Structure-Activity Relationships and In Vitro Potency
Systematic SAR studies have revealed that the antiproliferative activity of CEUs is highly dependent on the nature of the substituent on the aryl ring. [6]While specific data for the 4-(methylthio)phenyl derivative is not extensively published, we can infer its potential by examining related potent analogues. Hydrophobic and halogen-containing groups at the 4-position of the phenyl ring generally confer significant cytotoxicity. [6][9]
| Compound ID | 4-Position Phenyl Substituent | Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| ICEU | Iodo | CT-26 (Colon) | ~0.1 (IC₅₀) | [3] |
| tBCEU | tert-Butyl | LoVo (Colon) | 4 | [9] |
| 1f | -(CH₂)₅OH | HT-29 (Colon) | ~0.25 | [4] |
| 3g | Heptyl | MCF-7 (Breast) | ~0.5 | [5]|
GI₅₀: Concentration required to inhibit cell growth by 50%. This table compiles data from multiple sources on different cell lines and should be used for comparative purposes.
The data strongly suggest that lipophilicity and the size of the substituent at the 4-position play a crucial role in the compound's ability to interact with its target, likely β-tubulin within the hydrophobic colchicine-binding site. [7]The methylthio group in the title compound is of particular interest as it offers a unique combination of moderate lipophilicity and potential for metabolic activation, warranting further investigation.
Key Biological Assays: Protocols for Evaluation
To rigorously assess the biological activity of novel this compound derivatives, a series of validated in vitro assays are required.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of a human tumor cell line by 50% (GI₅₀).
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.
Procedure:
-
Cell Plating: Seed human tumor cells (e.g., HT-29, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add the test compound in a series of 10-fold dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. [4]4. Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Experimental Protocol: Immunofluorescence for Microtubule Integrity
Objective: To visually assess the effect of the test compound on the cellular microtubule network.
Procedure:
-
Cell Culture: Grow cells (e.g., A549) on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle control.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in 1% BSA for 1 hour.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Look for evidence of microtubule depolymerization (loss of filamentous structure) in treated cells compared to the well-defined network in control cells. [6]
In Vivo Antitumor Efficacy
The ultimate validation of an anticancer agent lies in its in vivo performance. Studies on related CEU derivatives have demonstrated significant antitumor activity in xenograft models. For example, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) administered intraperitoneally to mice bearing CT-26 colon carcinoma tumors resulted in significant tumor growth inhibition (up to 75.4%). [3]The compound was found to accumulate in the tumor tissue and induce G2 cell cycle arrest and apoptosis. [3][8]Similarly, the 4-tert-butyl derivative showed superior antineoplastic activity and lower toxicity compared to the standard drug chlorambucil in a leukemia model. [9]These promising in vivo results underscore the therapeutic potential of the CEU class and provide a strong rationale for advancing this compound derivatives into similar animal studies.
Conclusion and Future Horizons
N-aryl-N'-(2-chloroethyl)ureas represent a validated and highly promising class of antineoplastic agents. Their unique dual-pronged mechanism, targeting both microtubule dynamics and the thioredoxin-1 survival pathway, offers a potential advantage in overcoming resistance to conventional therapies. The this compound scaffold, while less explored, fits the SAR profile of a potentially potent derivative.
Future research should focus on:
-
Definitive Biological Evaluation: Synthesizing and performing rigorous in vitro and in vivo testing of the 4-(methylthio)phenyl derivative to determine its GI₅₀ across a panel of cancer cell lines and its efficacy in xenograft models.
-
Mechanism Confirmation: Verifying whether this specific derivative acts primarily through tubulin alkylation, TRX1 inhibition, or both.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound to assess its drug-like potential.
The insights and protocols provided in this guide serve as a comprehensive starting point for researchers dedicated to advancing this compelling class of molecules toward clinical application.
References
-
Mounetou, E., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. [Link]
-
Mounetou, E., et al. (2004). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 64(13), 4654-4663. [Link]
-
Collet, G., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 76(8), 959-970. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-91. [Link]
-
Gaudreault, R. C., et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 15(19), 6335-6347. [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. [Link]
-
Rostom, S. A. F., et al. (2017). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules, 22(11), 1993. [Link]
-
Raju, C. N., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201. [Link]
-
Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry Letters, 17(19), 5494-5499. [Link]
-
Lin, T. S., et al. (1980). Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. Journal of Medicinal Chemistry, 23(12), 1440-1442. [Link]
-
Fortin, S., et al. (2009). Docking of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690-3697. [Link]
-
Motohashi, N., et al. (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 16(5A), 2525-2532. [Link]
-
Lacroix, S., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Cancer Research, 48(23), 6841-6846. [Link]://pubmed.ncbi.nlm.nih.gov/3180076/)
Sources
- 1. Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. researchgate.net [researchgate.net]
- 6. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea and Related N-Aryl-N'-(2-chloroethyl)ureas
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl-N'-(2-chloroethyl)ureas (CEUs) represent a class of "soft" alkylating agents with significant potential in oncology. Unlike classical DNA-alkylating nitrogen mustards, many CEUs exert their potent cytotoxic effects through a distinct mechanism: the selective alkylation of cysteine or glutamate residues in specific proteins, most notably β-tubulin. This targeted action disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) of this class is well-defined, with biological activity being exquisitely sensitive to substitutions on the aryl ring and modifications to the chloroethylurea pharmacophore. This guide provides an in-depth analysis of the SAR of CEUs, centered on the N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea scaffold. We will dissect the role of each structural component, explain the causal relationships between chemical modifications and cytotoxic potency, detail the experimental methodologies used to derive these relationships, and illustrate the underlying mechanism of action.
Introduction: The N-Aryl-N'-(2-chloroethyl)urea Scaffold
The journey to develop novel anticancer agents has often involved the strategic combination of known pharmacophores. CEUs were conceived from the molecular hybridization of two potent classes of alkylating agents: the aromatic nitrogen mustards (like chlorambucil) and the 2-chloroethylnitrosoureas (like carmustine)[1]. The resulting unnitrosated N-aryl-N'-(2-chloroethyl)urea scaffold proved to be a compelling starting point, demonstrating significant cytotoxicity without the strong DNA-damaging effects of its predecessors[2].
The core structure consists of three key domains, each critical to its biological activity:
-
The Electrophilic "Warhead": The N'-(2-chloroethyl) group is the reactive moiety responsible for alkylation.
-
The Urea Linker: This central unit connects the reactive and targeting domains and is essential for maintaining the correct conformation and reactivity.
-
The Aryl "Targeting" Moiety: The substituted phenyl ring, such as the 4-(methylthio)phenyl group, modulates the compound's physicochemical properties (lipophilicity, electronics) and directs its binding to the target protein.
Systematic SAR studies have revealed that the primary target for many potent CEUs is not DNA, but rather the protein β-tubulin, a key component of the cellular cytoskeleton. These agents act as antimitotic agents by disrupting microtubule polymerization[1][2].
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of CEUs are profoundly influenced by the nature of the substituent on the phenyl ring. The following analysis breaks down the key structural requirements for potent antiproliferative activity, using data from a comprehensive study on 4-substituted analogs[2].
The Essential Nature of the Chloroethyl and Urea Moieties
The foundational elements for cytotoxicity are the N'-(2-chloroethyl) group and the urea linker. SAR studies have unequivocally demonstrated that:
-
The N'-(2-chloroethyl) moiety is required: Replacement of this group with a simple ethyl group results in a complete loss of activity. This confirms that the electrophilic character of the chloroethyl group is indispensable for the covalent interaction with the biological target[2].
-
The exocyclic urea function is critical: Modifications or replacements of the urea linker lead to a significant drop in cytotoxicity, highlighting its importance in positioning the warhead for optimal interaction with the target protein[2].
Influence of the 4-Substituent on the Phenyl Ring
The substituent at the 4-position of the phenyl ring plays a dominant role in determining cytotoxic potency. This is largely due to its influence on lipophilicity and steric interactions within the binding pocket of β-tubulin.
-
Small Alkyl Groups: Unsubstituted phenyl or small methyl-substituted analogs show modest activity.
-
Halogens: The introduction of a halogen (Cl, Br, I) at the 4-position generally enhances activity. For instance, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) is a potent microtubule disrupter[3]. This suggests that a combination of increased lipophilicity and specific electronic effects is beneficial.
-
Branched and Bulky Alkyl Groups: A significant increase in potency is observed with the introduction of bulky, lipophilic groups. The tert-butyl substituent, in particular, confers potent cytotoxicity across multiple cell lines[1][2]. This indicates the presence of a sizable hydrophobic pocket in the target binding site that can accommodate these groups.
-
Sulfur-Containing Groups: While specific data for the 4-(methylthio)phenyl derivative is not available in the cited comparative study, we can infer its likely activity. The methylthio (-SMe) group is moderately lipophilic. Based on the established trends, its activity would be predicted to be greater than that of the unsubstituted phenyl analog but likely less potent than analogs with bulkier groups like tert-butyl or halogens like iodine.
The following diagram summarizes the key SAR findings for the CEU scaffold.
Caption: Key structure-activity relationships of the N-Aryl-N'-(2-chloroethyl)urea scaffold.
Quantitative SAR Data
The antiproliferative activity of a series of 4-substituted CEU analogs against the M21 human melanoma cell line provides a clear quantitative illustration of these SAR principles.
| Compound ID | 4-Substituent (R) | IC₅₀ (µM) on M21 Cell Line[2] |
| 1 | -H | > 50 |
| 2 | -CH₃ | 15.0 |
| 5 | -Cl | 1.8 |
| 6 | -Br | 1.0 |
| 12 | -I | 0.3 |
| 16 | -C(CH₃)₃ (tert-Butyl) | 0.2 |
This data is extracted from the study by Fortin et al. (2001) in the Journal of Medicinal Chemistry and is presented to illustrate established SAR trends.
Mechanism of Action: From Soft Alkylation to Mitotic Arrest
The cytotoxic effects of potent CEUs are primarily driven by their interaction with the microtubule network, a critical component for cell division, structure, and transport.
Covalent Alkylation of β-Tubulin
The key mechanistic event is the selective alkylation of β-tubulin by the chloroethyl moiety of the CEU molecule[1][2]. This process is thought to occur via the following steps:
-
Intramolecular Cyclization: The terminal nitrogen of the urea assists in the displacement of the chloride ion, forming a highly reactive aziridinium ion intermediate.
-
Nucleophilic Attack: A nucleophilic residue within the colchicine-binding site on β-tubulin attacks the aziridinium ring, opening it and forming a stable, covalent bond. Computational modeling suggests that Glu-β198 is a likely candidate for this nucleophilic attack[4].
-
Disruption of Microtubule Dynamics: This covalent modification of β-tubulin prevents its proper polymerization into microtubules. The resulting disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent apoptosis[3].
Because these agents selectively alkylate a "soft" protein nucleophile rather than "hard" nucleophiles found in DNA, they are termed "soft alkylating agents"[5][6].
Caption: Proposed mechanism of action for antimitotic N-Aryl-N'-(2-chloroethyl)ureas.
Alternative Targets: Thioredoxin-1
Interestingly, not all CEUs share the same primary target. Structural modifications can shift the selectivity from β-tubulin to other proteins. Certain CEU derivatives have been shown to alkylate and inhibit the nuclear translocation of thioredoxin-1 (Trx-1), a key protein in cellular redox signaling[5][7]. This dual-targeting capability within the same chemical class highlights the versatility of the CEU scaffold and the profound impact of the aryl substituent in directing target selectivity.
Experimental Methodologies for SAR Determination
Establishing the SAR for a compound series like CEUs requires a systematic approach involving chemical synthesis and biological evaluation.
General Synthesis of N-Aryl-N'-(2-chloroethyl)ureas
The synthesis of CEUs is typically a straightforward and high-yielding process, making it amenable to the creation of analog libraries for SAR studies.
Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve one equivalent of 4-(methylthio)aniline in a suitable anhydrous solvent (e.g., methylene chloride or toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Isocyanate: While stirring, add a solution of one equivalent of 2-chloroethyl isocyanate dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product often precipitates out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., acetone or ethanol) or by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of N-Aryl-N'-(2-chloroethyl)ureas.
In Vitro Cytotoxicity Screening
The cornerstone of SAR evaluation is determining the concentration at which the compounds inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose[8][9].
Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed human cancer cells (e.g., M21 melanoma, HT-29 colon) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells for untreated (negative) and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37 °C.
-
MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The N-aryl-N'-(2-chloroethyl)urea scaffold is a powerful platform for developing targeted anticancer agents. The SAR is well-established, indicating that a bulky, lipophilic substituent at the 4-position of the aryl ring is optimal for potent antimitotic activity mediated by β-tubulin alkylation. The specific compound, this compound, fits within this class, and its activity can be rationally predicted based on the properties of its 4-methylthio group.
Future research in this area could focus on:
-
Enhancing Selectivity: Fine-tuning the aryl moiety to improve selectivity for specific tubulin isotypes or to deliberately shift activity towards other targets like Trx-1.
-
Improving Pharmacokinetic Properties: Modifying the scaffold to optimize solubility, metabolic stability, and tumor biodistribution.
-
Overcoming Resistance: CEUs have shown efficacy in cell lines resistant to other chemotherapeutics, a property that warrants further investigation and development[4].
By leveraging the detailed SAR knowledge outlined in this guide, drug development professionals can rationally design the next generation of CEU-based therapeutics with improved potency and safety profiles.
References
-
Fortin, S., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
-
Lacroix, J., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
-
Patenaude, A., et al. (2007). New aryl chloroethylureas derivatives that inhibit cancer cell growth target thioredoxin-1 and abolish its nuclear translocation. Proceedings of the American Association for Cancer Research, 48, 849. [Link]
-
Couture-Gaudreault, R., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 86(4), 328-339. [Link]
-
Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]
-
Petitclerc, E., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Cancer Research, 64(13), 4654-4663. [Link]
-
Cote, M. F., et al. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3617-3626. [Link]
-
Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(3), 417-427. [Link]
-
Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mounetou, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]
-
Lacroix, J., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(1), 87-96. [Link]
-
National Center for Biotechnology Information. (2026). Nitrosourea Chemotherapeutic Agents. Report on Carcinogens, 15. [Link]
-
Raju, C. N., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. [Link]
Sources
- 1. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea (CAS 13908-50-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea, registered under CAS number 13908-50-4, is a member of the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and potential applications, particularly in the realm of oncology drug development. Drawing upon research into the broader class of CEUs, this document elucidates the role of this compound as a potential antimitotic agent that functions through the alkylation of β-tubulin. Furthermore, we will explore its prospective utility in proteomics research and provide insights into its safe handling and relevant experimental protocols.
Core Chemical and Physical Properties
N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea is a substituted urea derivative with a molecular formula of C₁₀H₁₃ClN₂OS.[1] Its structure features a 2-chloroethyl urea reactive group and a 4-(methylthio)phenyl group. These structural motifs are crucial for its biological activity.
| Property | Value | Source |
| CAS Number | 13908-50-4 | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂OS | [1] |
| Molecular Weight | 244.75 g/mol | [1] |
| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | [] |
| Purity | Typically ≥95% for research-grade material | [1] |
Synthesis Pathway
The synthesis of N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea can be achieved through a straightforward nucleophilic addition reaction. This typically involves the reaction of 4-(methylthio)aniline with 2-chloroethyl isocyanate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.
A general synthetic scheme for N-aryl-N'-(2-chloroethyl)ureas involves the following steps:
-
Preparation of the aniline derivative: In this case, 4-(methylthio)aniline is the starting material.
-
Reaction with 2-chloroethyl isocyanate: The aniline derivative is reacted with 2-chloroethyl isocyanate in a suitable aprotic solvent, such as dichloromethane, at room temperature.[3] The reaction is typically stirred for several hours to ensure completion.
-
Purification: The resulting product can be purified by crystallization or column chromatography to yield the desired N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea.
Caption: General synthesis pathway for N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea.
Mechanism of Action: A Tubulin-Targeting Antimitotic Agent
The primary mechanism of action for the N-aryl-N'-(2-chloroethyl)urea class of compounds is the disruption of microtubule dynamics, which is essential for cell division.[4] This positions them as potential antimitotic agents for cancer therapy.
Key aspects of the mechanism include:
-
β-Tubulin Alkylation: CEUs act as selective alkylating agents.[4] The electrophilic 2-chloroethyl group covalently binds to nucleophilic residues on β-tubulin, a key protein component of microtubules.[4][5]
-
Microtubule Depolymerization: This covalent modification of β-tubulin disrupts its ability to polymerize into functional microtubules. The result is a net depolymerization of the microtubule network.[4]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, leads to an arrest of the cell cycle in the G2/M phase.[6]
-
Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.[6]
Computational modeling and experimental evidence suggest that CEUs bind near the colchicine-binding site on β-tubulin.[7][8] The covalent bond is thought to form with specific amino acid residues, such as cysteine or glutamate, within this pocket.[5][7]
Caption: Proposed mechanism of action for N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea.
Applications in Research and Drug Development
Antineoplastic Agent Development
The primary interest in N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea lies in its potential as an anticancer agent. Research on analogous CEUs has demonstrated significant cytotoxicity against various cancer cell lines.[9]
Illustrative Cytotoxicity of Related CEUs:
| Compound | Cell Line | GI₅₀ (μM) |
| N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) | CT-26 (Colon Carcinoma) | ~1.5 |
| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo (Colon Adenocarcinoma) | 28 |
| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon Adenocarcinoma) | 4 |
Note: Data for related compounds are presented to illustrate the potential activity of this class. Specific GI₅₀ values for CAS 13908-50-4 would require experimental determination.
Proteomics Research
The designation of N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea as a "useful biochemical for proteomics research" by suppliers suggests its application as a chemical probe.[1] Its reactive 2-chloroethyl group allows for covalent labeling of proteins. This property can be leveraged in chemoproteomic workflows to:
-
Identify Drug Targets: By treating cell lysates or intact cells with this compound and subsequently using mass spectrometry to identify the covalently modified proteins, researchers can uncover its direct binding partners and potential off-targets.
-
Map Binding Sites: Advanced mass spectrometry techniques can pinpoint the specific amino acid residues that are alkylated, providing high-resolution information about the drug-protein interaction.
-
Activity-Based Protein Profiling (ABPP): This compound could potentially be used in ABPP studies to profile the activity of specific enzyme classes that are susceptible to alkylation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea in complete medium. Replace the existing medium with the medium containing the compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea is a promising research compound with potential applications in cancer drug discovery. Its mechanism of action as a tubulin-alkylating agent aligns with established strategies for antimitotic therapies. Further investigation into its specific cytotoxic profile, in vivo efficacy, and pharmacokinetic properties is warranted. Additionally, its utility as a chemical probe in proteomics offers a valuable tool for target identification and validation studies. Researchers working with this compound should adhere to strict safety protocols due to its potential reactivity and biological activity.
References
- Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)
- Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. PubMed.
- Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval.
- Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. PubMed.
- Semustine. Wikipedia.
- In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hep
- Characterization of the Covalent Binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: Importance of Glu198 in Microtubule Stability. PubMed.
- SAFETY D
- N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea, CAS 13908-50-4. SCBT.
- N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PubMed.
- Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. PubMed.
- Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin.
- A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)
- Increased Cytotoxicity of 1-(2-chloroethyl)-1-nitroso-3(4-methyl)-cyclohexylurea by Pretreatment With O6-methylguanine in Resistant but Not in Sensitive Human Melanoma Cells. PubMed.
- SAFETY DATA SHEET.
- SAFETY D
- Novel process for synthesis of heteroaryl-substituted urea compounds.
- A comparative survey of bottom-up proteomics sample prepar
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
- Safety D
- Safety D
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters.
- Protocol for Increasing the Sensitivity of MS-Based Protein Detection in Human Chorionic Villi. MDPI.
- CAS 13908-50-4 N-(2-Chloroethyl)-N-[4-(methylthio)phenyl]urea. BOC Sciences.
- Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- N-Nitrosotris-(2-chloroethyl)urea. SCBT.Nitrosotris-(2-chloroethyl)urea. SCBT.
Sources
- 1. scbt.com [scbt.com]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
potential antineoplastic activity of N-phenyl-N'-(2-chloroethyl)ureas
An In-Depth Technical Guide to the Antineoplastic Potential of N-phenyl-N'-(2-chloroethyl)ureas
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a promising class of synthetic compounds investigated for their potent antineoplastic activity. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and present field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing oncology therapeutics.
Introduction: A Novel Class of "Soft" Alkylating Agents
The quest for novel anticancer agents with improved therapeutic indices and the ability to overcome drug resistance is a central challenge in oncology. N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a compelling class of molecules designed to bridge the gap between classical alkylating agents and microtubule-targeting drugs. Structurally, CEUs incorporate the non-nitrosated pharmacophore of nitrosoureas like carmustine and the aromatic moiety of nitrogen mustards such as chlorambucil[1]. However, their primary mechanism of action diverges significantly from these predecessors.
Unlike traditional alkylating agents that primarily target DNA, leading to high toxicity and mutagenicity, CEUs are considered "soft" alkylating agents whose principal cytotoxic activity stems from the disruption of microtubule dynamics[1][2]. This unique mechanistic profile allows them to circumvent many clinically relevant drug resistance mechanisms, including the overexpression of multidrug resistance proteins and enhanced DNA repair pathways, positioning them as a promising new class of anticancer agents[1][2].
Core Mechanism of Action: Covalent Alkylation of β-Tubulin
The primary antineoplastic effect of CEUs is mediated through their direct interaction with the microtubule cytoskeleton, a critical component for cell division, structure, and transport.
Microtubule Disruption
Mechanistic studies have demonstrated that the cytotoxicity of CEUs is mainly related to the disruption of microtubule assembly[1][2]. These agents act as potent antimicrotubule agents both in vitro and in vivo[1][2]. The process begins with the CEU molecule covalently binding to β-tubulin, a fundamental protein subunit of microtubules[1][2]. This binding event occurs near the colchicine-binding site, a well-known target for antimitotic drugs[3][4].
Unlike most microtubule inhibitors that bind non-covalently, the N'-(2-chloroethyl)urea moiety of CEUs acts as an alkylating group, forming a permanent covalent bond with an amino acid residue on the β-tubulin protein[3]. This irreversible alkylation leads to a microtubule depolymerization phenotype, disrupting the delicate equilibrium of microtubule polymerization and depolymerization required for the formation of the mitotic spindle[1][2].
Downstream Cellular Consequences
The disruption of microtubule function triggers a cascade of downstream events culminating in cancer cell death.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase[4][5].
-
Apoptosis Induction: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Cytoskeletal and Morphological Changes: The depolymerization of microtubules also leads to a collapse of the actin cytoskeleton and significant alterations in nuclear morphology, further contributing to cytotoxicity[1][2].
-
Antiangiogenic Effects: Beyond direct cytotoxicity to tumor cells, CEUs have been shown to inhibit the proliferation and migration of endothelial cells, suggesting a potent antiangiogenic activity that can starve tumors of their blood supply[1][2].
The following diagram illustrates the proposed signaling pathway for CEU-induced cytotoxicity.
Caption: Mechanism of CEU-induced antineoplastic activity.
Structure-Activity Relationship (SAR) Studies
The antineoplastic potency of CEUs is highly dependent on the nature and position of substituents on the N-phenyl ring. Extensive SAR studies have been conducted to optimize their activity. The rationale behind this pharmacomodulation is to enhance target affinity, improve pharmacokinetic properties, and reduce off-target toxicity.
A key finding is that introducing hydrophilic groups, such as terminal hydroxyl functions on alkyl side chains, can dramatically increase potency. This modification is thought to alter the biodistribution and metabolism of the molecules favorably[6]. For instance, certain N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas have exhibited growth inhibitory activity in the nanomolar range, an order of magnitude more potent than earlier, more hydrophobic analogues[6][7][8].
Conversely, modifications to the reactive N'-(2-chloroethyl)urea moiety or the introduction of certain carbonyl groups can significantly alter or even abrogate the antiproliferative activity, highlighting the specificity of the interaction with β-tubulin[4][9].
Table 1: Comparative Growth Inhibitory Activity of CEU Analogs
The following table summarizes the 50% growth inhibition (GI50) concentrations for representative CEU analogs against various human cancer cell lines, demonstrating the impact of structural modifications.
| Compound ID | Phenyl Ring Substitution | GI50 (µM) vs. HT-29 (Colon) | GI50 (µM) vs. M21 (Melanoma) | GI50 (µM) vs. MCF-7 (Breast) | Reference |
| 1a-c | Short ω-hydroxyalkyl chains (n < 3) | Inactive | Inactive | Inactive | [6] |
| 1f | N-(3-(5-hydroxypentyl)phenyl) | 0.25 - 8 (range) | 0.25 - 8 (range) | 0.25 - 8 (range) | [6][7] |
| tBCEU | 4-tert-butyl | 4 (ID50 vs LoVo) | - | - | [10] |
| ICEU | 4-iodo | - | - | - | [2] |
| 5e, 5f | ω-methyl ester | Significant Activity | Significant Activity | Significant Activity | [4] |
| 8e, 8f | ω-methyl ketyl | Significant Activity | Significant Activity | Significant Activity | [4] |
| - | ω-carboxyl, ω-ethyl esters, or ω-amides | Significantly Decreased | Significantly Decreased | Significantly Decreased | [4] |
Note: Data is compiled from multiple sources which may use different specific assays (e.g., GI50, ID50) and cell lines. The table illustrates general trends in activity.
Preclinical Evaluation Workflow & Key Protocols
A rigorous, multi-step process is required to validate the antineoplastic potential of a novel CEU candidate. The workflow must be a self-validating system, where each step provides the causal evidence to proceed to the next.
Caption: Standard preclinical evaluation workflow for CEU candidates.
Protocol 1: Determination of Cytotoxicity via Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a high-throughput method for determining cell density based on the measurement of cellular protein content. It is chosen for its stability, sensitivity, and linearity, providing a reliable measure of growth inhibition[6].
Methodology:
-
Cell Plating: Seed human tumor cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CEU test compound in the appropriate cell culture medium. Add 100 µL of the diluted compound to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Rationale: To confirm that the cytotoxic mechanism involves mitotic disruption, cell cycle analysis is performed. A significant accumulation of cells in the G2/M phase is the expected hallmark of a microtubule-disrupting agent[4].
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to ~60% confluency. Treat cells with the CEU compound at concentrations equivalent to its 1x and 5x GI50 values for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analysis: Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the G2/M population indicates cell cycle arrest at that phase.
Overcoming Drug Resistance: A Key Advantage of CEUs
A significant advantage of CEUs is their demonstrated ability to remain effective against cancer cells that have developed resistance to conventional chemotherapeutics. Their efficacy is reportedly unaffected by several key resistance mechanisms[1][2]:
-
Overexpression of Multidrug Resistance (MDR) Proteins: Such as P-glycoprotein, which actively pumps many drugs out of the cell.
-
Increased Glutathione (GSH) Levels: GSH can detoxify many alkylating agents.
-
Altered Topoisomerase II Activity: A common mechanism of resistance to etoposide and doxorubicin.
-
Enhanced DNA Repair Mechanisms: Which counter the effects of DNA-damaging agents.
-
Cell Adhesion-Mediated Drug Resistance (CAM-DR): A mechanism that protects tumor cells from DNA alkylating agents like cisplatin[1][2].
This profile suggests that CEUs could be valuable for treating refractory tumors or in combination therapies to prevent the emergence of resistant clones.
Conclusion and Future Perspectives
N-phenyl-N'-(2-chloroethyl)ureas represent a highly promising class of antineoplastic agents with a distinct and potent mechanism of action centered on the covalent inhibition of tubulin polymerization. Their ability to induce G2/M arrest and apoptosis, coupled with their efficacy against drug-resistant phenotypes and favorable toxicity profiles compared to classic alkylators, underscores their therapeutic potential[10].
Future research should focus on further optimizing the SAR to enhance potency and selectivity, conducting comprehensive pharmacokinetic and pharmacodynamic studies to identify lead candidates, and ultimately advancing the most promising compounds into clinical trials. The unique properties of CEUs make them strong candidates for the continued development of next-generation cancer therapies.
References
-
Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]
-
Fortin, S., Moreau, E., et al. (Date not available). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. ResearchGate. [Link]
-
Xia, Y., Dong, Z. W., Zhao, B. B., et al. (Year not available). Urea derivatives as anticancer agents. PubMed. [Link]
-
Gagnon, J., C-Gaudreault, R., et al. (2004). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 64(13), 4654–4663. [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval. [Link]
-
Moreau, E., Fortin, S., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(7), 3219-3231. [Link]
-
Fortin, S., Moreau, E., et al. (2008). N-phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site. Bioorganic & Medicinal Chemistry, 16(3), 1206–1217. [Link]
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Corpus UL. [Link]
-
Gagnon, J., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. AACR Journals. [Link]
-
Lacroix, J., C-Gaudreault, R., et al. (1990). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. International Journal of Cancer, 45(4), 703–708. [Link]
-
Various Authors. (2025). Synthesis, antiproliferative activity evaluation and structure–activity relationships of novel aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas. ResearchGate. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as potential antineoplastic agents. Part 3: role of carbonyl groups in the covalent binding to the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corpus.ulaval.ca [corpus.ulaval.ca]
- 9. Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromatic Urea Derivatives in Oncology: A Technical Guide to Mechanism, Synthesis, and Evaluation
Abstract
The urea scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a significant class of anticancer agents. This in-depth technical guide provides a comprehensive literature review of aromatic urea derivatives in cancer research, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, with a particular focus on kinase inhibition, exemplified by prominent drugs such as Sorafenib, Regorafenib, and Lenvatinib. Furthermore, this guide will detail the synthetic methodologies for these compounds, provide step-by-step protocols for their preclinical evaluation, and summarize their clinical significance. The content is structured to provide not just a recitation of facts, but a causal understanding of experimental choices and the logical flow of drug discovery and development in this vital area of oncology.
Introduction: The Rise of a Privileged Scaffold
The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, has proven to be a remarkably versatile building block in the design of therapeutic agents. Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets, a feature that has been extensively exploited in the development of anticancer drugs.[1][2] Aromatic urea derivatives, in particular, have demonstrated significant efficacy, leading to the development of several FDA-approved drugs for a variety of malignancies.[3]
The journey of urea-based compounds in medicine is a long one, but their application in oncology has seen a dramatic surge in the last two decades.[3] This can be largely attributed to the discovery of their potent inhibitory activity against key signaling proteins that drive cancer progression, most notably protein kinases.[1][4] This guide will explore the multifaceted roles of aromatic urea derivatives in cancer research, from their fundamental mechanisms of action to their clinical applications.
Mechanism of Action: Beyond a Simple Scaffold
Aromatic urea derivatives exert their anticancer effects through diverse mechanisms. While some derivatives have been shown to act as tubulin polymerization inhibitors, the most prominent and clinically successful mechanism is the inhibition of protein kinases.[4][5]
Kinase Inhibition: A Dominant Paradigm
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis by catalyzing the phosphorylation of specific substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Heterocyclic urea derivatives have been shown to be particularly effective inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and other protein tyrosine kinases (PTKs).[1][4]
-
Sorafenib: A multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[6] It is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
-
Regorafenib: Another multi-kinase inhibitor with a broad target profile that includes VEGFR, TIE2, PDGFR-β, FGFR, KIT, RET, and BRAF.[7] This wide range of targets allows it to inhibit angiogenesis, oncogenesis, and metastasis. It is used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.
-
Lenvatinib: A potent inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[8] Its primary application is in the treatment of thyroid cancer and advanced renal cell carcinoma.
The urea moiety in these inhibitors typically acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of the target kinase.
Signaling Pathway Inhibition by Aromatic Urea Derivatives
Caption: Inhibition of key oncogenic signaling pathways by aromatic urea derivatives.
Induction of Apoptosis
Beyond kinase inhibition, certain aromatic urea derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, a novel aromatic urea-imidazole salt derivative, compound 21y, was found to induce apoptosis in MCF-7 breast cancer cells.[9][10] This was evidenced by an increase in the cleavage of Caspase 3 and PARP1, and a rise in the Bax/Bcl-2 ratio, all of which are key markers of the apoptotic cascade.[9]
Tubulin Polymerization Inhibition
Another mechanism of action for some aromatic urea derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs) are examples of aromatic urea derivatives that have been identified as tubulin ligands.[4][5]
Synthesis of Aromatic Urea Derivatives
The synthesis of aromatic urea derivatives is a cornerstone of their development as anticancer agents. Various synthetic routes have been established, often tailored to the specific target molecule.
General Synthetic Strategy
A common and straightforward method for the synthesis of unsymmetrical diaryl ureas, the class to which Sorafenib and Regorafenib belong, involves the reaction of an aromatic amine with an aromatic isocyanate. The isocyanate can be generated in situ from a corresponding amine or carboxylic acid derivative.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of aromatic urea derivatives.
Exemplary Synthesis Protocols
A four-step synthesis for sorafenib analogues has been described, starting from picolinic acid.[11]
Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride Picolinic acid is reacted with thionyl chloride.[11]
Step 2: Amidation The resulting acid chloride is then amidated with various amines to introduce diversity at the picolinamide moiety.[11]
Step 3: Ether Formation The products from step 2 are coupled with 4-aminophenol to form the corresponding ethers.[11]
Step 4: Urea Formation Finally, the urea linkage is formed by reacting the aminophenoxy-picolinamide intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[11]
An efficient synthesis of Regorafenib involves the ether condensation of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide, followed by a one-pot reaction of the resulting intermediate with 3-trifluoromethyl-4-chlorobenzoic acid and diphenyl azido phosphate to form the urea linkage.[12]
One synthetic route to Lenvatinib involves the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol to form an intermediate, which then undergoes an N-carbamate reaction with phenyl chloroformate, followed by urea formation with cyclopropylamine.[13]
Preclinical Evaluation: From Bench to Bedside
The preclinical evaluation of novel aromatic urea derivatives is a critical step in identifying promising drug candidates. This involves a battery of in vitro and in vivo assays to assess their anticancer activity, mechanism of action, and pharmacological properties.
In Vitro Anticancer Activity Assessment
The initial screening of new compounds typically involves assessing their ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[14][15]
Step-by-Step MTT Assay Protocol [14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the aromatic urea derivative for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
MTT Assay Workflow
Caption: A streamlined workflow for the MTT cell viability assay.
To confirm the mechanism of action of kinase-inhibiting aromatic urea derivatives, in vitro kinase assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.[17][18][19][20]
Step-by-Step In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based) [17]
-
Compound Preparation: Prepare a serial dilution of the aromatic urea derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase of interest, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compound or a DMSO control to the wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to the kinase activity. Luminescence-based kits are commonly used for this purpose.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Studies
Promising compounds from in vitro studies are then evaluated in animal models of cancer, typically mouse xenograft models, to assess their in vivo antitumor activity.[9][10]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of aromatic urea derivatives. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features required for efficacy. For example, in a series of novel aromatic urea-imidazole salt derivatives, the nature of the substituents on the imidazole and the amino acid-derived portion of the molecule significantly influenced their ERK2 inhibitory activity.[9]
| Compound Series | Target | Key SAR Findings | IC50 Range | Reference |
| Aromatic Urea-Imidazole Salts | ERK2 | L-phenylalanine > L-isoleucine > L-valine at R1; benzimidazole > 4-trifluoromethylimidazole > 2-methylimidazole > imidazole at R2. | 205.75–605.95 nM | [9] |
| Suramin Derivatives | PTPs (e.g., Cdc25A) | Symmetry around the urea moiety is crucial for activity. | 31–390 µM | [3] |
| Pyrazinyl–aryl Urea Derivatives | Human Bladder Cancer (T24 cells) | Specific substitutions on the distal phenyl ring enhance activity. | 4.58 ± 0.24 µM (for most potent) | [21] |
| Sorafenib Analogues | Hela, H1975, A549 cells | Modifications to the amide portion of sorafenib can improve activity. | 0.56–2.34 µM | [22] |
| N-phosphinylureas | K562, MDA-MB-231, HepG2 cells | N-phosphinylation can lead to potent anticancer activity. | 57–339 nM | [23] |
Table 1: Summary of Structure-Activity Relationship Studies and IC50 Values for Various Aromatic Urea Derivatives
Clinical Significance and Future Directions
The clinical success of Sorafenib, Regorafenib, and Lenvatinib has firmly established aromatic urea derivatives as a valuable class of anticancer drugs. Numerous other urea-based compounds are currently in various stages of clinical development, targeting a wide range of cancers.[3]
The future of aromatic urea derivatives in cancer research lies in several key areas:
-
Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Overcoming drug resistance: A major challenge in cancer therapy. The development of new derivatives that can overcome resistance mechanisms is a high priority.
-
Combination therapies: Exploring the synergistic effects of aromatic urea derivatives with other anticancer agents, including immunotherapy.
-
Novel mechanisms of action: While kinase inhibition is a dominant theme, further exploration of other mechanisms, such as the induction of novel forms of cell death, could lead to new therapeutic opportunities.[21]
Conclusion
Aromatic urea derivatives represent a powerful and versatile class of anticancer agents. Their success is rooted in the unique chemical properties of the urea scaffold, which enables potent and specific interactions with a range of important biological targets. The continued exploration of their synthesis, mechanism of action, and structure-activity relationships will undoubtedly lead to the development of new and improved therapies for cancer patients. This guide has provided a comprehensive overview of the current state of the field, offering valuable insights for researchers dedicated to the fight against cancer.
References
- Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480.
- Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.
- Qingmu Pharmaceutical. (2024, August 7).
- Quick Company. (n.d.).
- Wang, Y., et al. (2024). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2025). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. PubMed.
- Google Patents. (n.d.).
- Šterk, D., et al. (2013).
- CLYTE Technologies. (2025, December 24).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Google Patents. (n.d.).
- (n.d.).
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
- Google Patents. (n.d.).
- (n.d.).
- Zhang, W., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Medicinal Chemistry Research, 27(11), 2535-2548.
- Semantic Scholar. (n.d.). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2.
- Ayala-Aguilera, C. C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 987303.
- ResearchGate. (2025, May 18).
- (n.d.). MTT Cell Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- ChemicalBook. (n.d.). Regorafenib synthesis.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). A method with safety and convenience to synthesize Regorafenib.
- Al-Suhaimi, E. A., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Applied Pharmaceutical Science, 13(08), 143-150.
- Bentham Science. (n.d.).
- Frontiers Media. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
- ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib.
- Wang, J., et al. (2022). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Medicinal Chemistry, 13(10), 1235-1244.
- Zhang, W., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Medicinal Chemistry Research, 27(11), 2535-2548.
- ResearchGate. (n.d.). IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2.
- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- protocols.io. (2024, May 31). In vitro kinase assay.
- (2025, August 28). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
- MDPI. (n.d.). Recent Advances in Microtubule Targeting Agents for Cancer Therapy.
- ResearchGate. (n.d.). IC 50 values of synthesized compounds. | Download Scientific Diagram.
- ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor....
- ResearchGate. (2025, August 5). New benzimidazole-2-urea derivates as tubulin inhibitors | Request PDF.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 13. Process For The Preparation Of Lenvatinib [quickcompany.in]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. protocols.io [protocols.io]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Urea-Containing Anticancer Agents
This guide provides an in-depth exploration of the discovery, design, synthesis, and evaluation of urea-containing compounds as anticancer agents. The urea moiety has emerged as a privileged scaffold in medicinal chemistry, capable of forming critical hydrogen bond interactions with various biological targets, leading to the development of several milestone drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
The Urea Scaffold: A Privileged Structure in Oncology
The urea functional group (R-NH-C(O)-NH-R') is a cornerstone in the design of modern anticancer therapeutics.[3][4] Its significance stems from its unique physicochemical and structural properties. The two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.[5] This trifecta of interaction points allows the urea scaffold to form a robust network of non-covalent bonds within the active sites of target proteins, particularly kinases.[1]
Many successful urea-based drugs, such as Sorafenib, function as Type II kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly (DFG) motif is flipped. The urea moiety typically forms two key hydrogen bonds: one with the side chain of a conserved glutamic acid in the αC-helix and another with the backbone amide of the DFG-motif aspartate.[5] This specific binding mode confers both potency and selectivity, making the diaryl urea a highly sought-after pharmacophore in kinase inhibitor design.[2][5]
Core Mechanisms of Action: Targeting Oncogenic Signaling
Urea-containing compounds exhibit a broad range of anticancer activities by inhibiting key proteins involved in tumorigenesis.[6] The most prominent targets are protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[7][8]
Key Targeted Pathways:
-
Raf/MEK/ERK Pathway: This intracellular signaling cascade is a central driver of cell proliferation. Sorafenib was the first approved drug to target Raf kinases (C-Raf and B-Raf), thereby blocking downstream signaling and inhibiting tumor cell growth.[10][15][16]
-
Tubulin Polymerization: Certain classes of aromatic ureas, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have been shown to act as tubulin ligands, inhibiting its polymerization into microtubules.[6][7][8] This disruption of the cytoskeleton induces cell cycle arrest and apoptosis.
The overall workflow for discovering and developing these agents follows a structured, multi-stage process.
Caption: A simplified decision tree illustrating the iterative SAR process.
Synthetic Methodologies
The synthesis of N,N'-diaryl ureas is typically straightforward, which facilitates the rapid generation of analog libraries for SAR studies. [17]The most common and reliable method involves the reaction of an aromatic amine with an aromatic isocyanate. The isocyanate can be sourced commercially or generated in situ from another amine using a phosgene equivalent like triphosgene.
Experimental Protocol 1: General Synthesis of an N,N'-Diaryl Urea
This protocol describes a representative synthesis of a diaryl urea derivative, analogous to the core of Sorafenib.
Rationale: This two-step, one-pot procedure is efficient. The first step forms the isocyanate from a primary amine using triphosgene, a safer alternative to phosgene gas. The second amine is then added directly to react with the newly formed isocyanate, minimizing purification of reactive intermediates. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the "head" group aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Formation: Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq.) portion-wise, followed by the dropwise addition of a solution of triethylamine (2.2 eq.) in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Urea Formation: To the same flask containing the in situ generated isocyanate, add a solution of the "tail" group amine (e.g., 4-aminophenoxy-N-methylpicolinamide) (1.0 eq.) in the reaction solvent.
-
Final Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N'-diaryl urea. [18][19]
High-Throughput Screening and In Vitro Evaluation
Once synthesized, novel compounds must be evaluated for biological activity. This process begins with high-throughput screening (HTS) and a cascade of in vitro assays to determine potency, selectivity, and mechanism of action. [20][21] Key In Vitro Assays:
-
Cytotoxicity Assays: These are the first-pass assays to determine if a compound has a growth-inhibitory or cytotoxic effect on cancer cells. The MTT assay is a common colorimetric method. [22]* Kinase Inhibition Assays: For compounds designed as kinase inhibitors, biochemical assays are used to measure the 50% inhibitory concentration (IC50) against a panel of purified kinases. This helps determine both on-target potency and off-target selectivity.
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, G2/M). [23]* Apoptosis Assays: Assays like Annexin V staining or caspase activation assays are used to confirm if the compound induces programmed cell death.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a robust, reliable, and high-throughput method to assess cell viability. [24]It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells. [22][25] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) into a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2). [17]2. Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Representative In Vitro Activity of Urea-Based Compounds
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Citation |
| Sorafenib | Multi-kinase | HT-29 (Colon) | 14.01 | [17] |
| Sorafenib | Multi-kinase | A549 (Lung) | 2.91 | [17] |
| Lenvatinib | Multi-kinase | HUVEC (Endothelial) | 0.004 | [26] |
| Compound 23 | Diaryl Urea | HT-29 (Colon) | 6.46 | [27] |
| Compound 6a | Diaryl Urea | A549 (Lung) | 2.57 | [17] |
| Compound 9b | N-aryl-N'-arylmethylurea | PC3 (Prostate) | < 5.0 | [28] |
| Compound 9d | N-aryl-N'-arylmethylurea | MCF7 (Breast) | < 5.0 | [28] |
Preclinical Evaluation
Promising compounds from in vitro studies advance to preclinical evaluation, which involves assessing their efficacy and safety in animal models. [29]This stage is critical for predicting how a drug candidate might behave in humans. [25][30] Key Preclinical Studies:
-
In Vivo Efficacy: The antitumor activity of a compound is often evaluated in immunodeficient mice bearing human tumor xenografts. [23][31]The compound is administered to the mice, and tumor growth is monitored over time compared to a vehicle-treated control group.
-
Pharmacokinetics (PK): These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the drug. This helps establish a suitable dosing regimen.
-
Pharmacodynamics (PD): PD studies measure the effect of the drug on its target in the animal model to establish a link between exposure and activity.
-
Toxicology: The safety profile of the compound is assessed by administering it at various doses to determine potential toxicities and establish a maximum tolerated dose (MTD).
A successful preclinical evaluation provides the necessary data to support an Investigational New Drug (IND) application and the initiation of human clinical trials. [29]
Future Directions and Innovations
While the urea scaffold is highly effective, research continues to address its limitations, such as poor solubility or metabolic instability. [32]A key strategy is the use of bioisosteric replacement , where the urea moiety is replaced with other functional groups that mimic its hydrogen bonding pattern but possess improved physicochemical properties. [33]Examples include squaramides, thioureas, and other heterocyclic structures. [32][34]This approach aims to retain biological activity while enhancing the "drug-likeness" of the next generation of anticancer agents.
Conclusion
The urea moiety is a validated and versatile pharmacophore that has been central to the development of powerful targeted anticancer therapies. The journey from concept to clinic involves a logical and iterative process of rational design, chemical synthesis, and rigorous biological evaluation. By understanding the causal relationships between chemical structure, target engagement, and cellular response, researchers can continue to innovate and develop novel urea-containing agents with improved efficacy and safety profiles for the treatment of cancer.
References
-
Li, J., et al. (2013). Urea derivatives as anticancer agents. PubMed. Available at: [Link]
-
Gholampour, Z., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry. Available at: [Link]
-
Li, R., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. Available at: [Link]
-
García-Rubiño, M. E., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Sorafenib Tosylate: Mechanism, Synthesis, and Clinical Impact. Available at: [Link]
-
Micale, N., et al. (2014). Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed. Available at: [Link]
-
Wang, Y., et al. (2014). Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
Herskind, C., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. Available at: [Link]
-
Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Available at: [Link]
-
Kavallaris, M., et al. (2002). High-throughput screening platform for anticancer therapeutic drug cytotoxicity. PubMed. Available at: [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]
-
Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Available at: [Link]
-
Workman, P. (2003). Preclinical Testing and Validation of Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. MDPI. Available at: [Link]
-
Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
-
Al-Salahi, R., et al. (2025). Urea Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Alipour, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed Central. Available at: [Link]
-
BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Available at: [Link]
-
Insua-Rodríguez, A., et al. (2007). Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. Molecular Cancer Therapeutics. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lenvatinib mesylate?. Available at: [Link]
-
Kelley, M. R., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed Central. Available at: [Link]
-
Kaelin, W. G. Jr. (2012). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PubMed Central. Available at: [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Zhang, H., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]
-
MIMS Hong Kong. (n.d.). Lenvima Mechanism of Action. Available at: [Link]
-
Drug Target Review. (2019). High-throughput method used to identify cancer drug candidates. Available at: [Link]
-
Qingmu. (2024). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer. Available at: [Link]
-
Bentham Science. (n.d.). Urea Derivatives as Anticancer Agents. Available at: [Link]
-
Dumas, J. (2002). Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of urea-containing anticancer drugs used in clinical practice. Available at: [Link]
-
Jagtap, A. D., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Byun, Y., et al. (2011). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem Compound Summary for CID 216239. Available at: [Link]
-
Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. PubMed Central. Available at: [Link]
-
Ilaš, J., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PubMed Central. Available at: [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Urea-containing anticancer agents discovered in medicinal chemistry research programs within the last 2 years. Available at: [Link]
-
Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. Available at: [Link]
-
Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PubMed. Available at: [Link]
-
Jagtap, A. D., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal. Available at: [Link]
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. qingmupharm.com [qingmupharm.com]
- 12. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 13. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 14. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 15. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 20. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mims.com [mims.com]
- 27. Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MDPI [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. iv.iiarjournals.org [iv.iiarjournals.org]
- 32. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Molecular Docking Studies of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea with β-Tubulin
This guide provides a comprehensive, in-depth technical overview for conducting molecular docking studies of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, a potent antimitotic agent. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind experimental choices, provide detailed protocols, and emphasize the importance of validation for ensuring the scientific integrity of the findings.
Introduction: Unraveling the Mechanism of a Tubulin Inhibitor
This compound belongs to the N-aryl-N'-(2-chloroethyl)ureas (CEUs) class of compounds, which have demonstrated significant potential as antimitotic agents.[1][2][3][4] These molecules exert their cytotoxic effects by targeting tubulin, a crucial protein involved in microtubule dynamics and cell division. Specifically, CEUs have been shown to covalently bind to β-tubulin, leading to the disruption of microtubule assembly and ultimately, cell cycle arrest and apoptosis.[1][2][5]
Molecular docking is a powerful computational technique that allows us to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an invaluable tool for understanding the molecular basis of a drug's mechanism of action, predicting binding affinities, and guiding the design of more potent and selective inhibitors.
This guide will focus on a specialized form of molecular docking—covalent docking—to accurately model the interaction between this compound and its target, β-tubulin. Evidence suggests that CEUs act as alkylating agents, forming a covalent bond with a specific amino acid residue within the colchicine binding site of β-tubulin.[2][7][8] Therefore, a covalent docking approach is essential for a realistic and predictive simulation of this interaction.
The Target: β-Tubulin and the Colchicine Binding Site
The primary target for this compound is the β-subunit of the tubulin heterodimer. The binding site is located near the well-characterized colchicine binding pocket, a region known to be a hot spot for the development of microtubule-destabilizing agents.[9][10][11][12] Crucially, studies have identified Glutamic acid 198 (Glu198) as the specific residue that is alkylated by CEUs.[2][7][8] This knowledge is paramount for setting up a successful covalent docking simulation.
For our study, we will utilize the crystal structure of bovine tubulin in complex with a colchicine-site ligand, available from the Protein Data Bank (PDB).
| Parameter | Value | Source |
| PDB ID | 4O2B | [6] |
| Macromolecule | Tubulin alpha-1B chain, Tubulin beta-5 chain | [6] |
| Resolution | 2.30 Å | [6] |
| Method | X-RAY DIFFRACTION | [6] |
This structure provides a high-resolution model of the colchicine binding site, which will serve as the receptor for our docking simulations.
The Ligand: this compound
The ligand of interest, this compound, is a small molecule with the following properties:
| Parameter | Value | Source |
| CAS Number | 13908-50-4 | [13][14] |
| Molecular Formula | C10H13ClN2OS | [13][14] |
| Molecular Weight | 244.75 g/mol | [13][14] |
A three-dimensional structure of this ligand is required for docking. This can be generated using chemical drawing software such as ChemDraw or online tools like PubChem Sketcher, followed by energy minimization to obtain a low-energy conformation.
Methodologies: A Step-by-Step Guide to Covalent Docking
The following sections outline a detailed protocol for performing a covalent molecular docking study of this compound to β-tubulin.
Part A: Receptor Preparation
The initial step involves preparing the receptor (β-tubulin) from the downloaded PDB file (4O2B). This is a critical stage to ensure the accuracy of the docking simulation.
Experimental Protocol:
-
Remove Unnecessary Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The focus is solely on the protein structure.
-
Separate Chains: Isolate the β-tubulin chain (Chain B in 4O2B) as this is the target of our ligand.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for correct ionization and hydrogen bonding.
-
Assign Charges: Assign partial charges to all atoms of the protein. The Kollman charge model is a commonly used and reliable option.
-
Define the Binding Site: The binding site for the docking simulation should be defined around the known covalent attachment site, Glu198. A grid box encompassing this residue and the surrounding colchicine binding pocket should be generated. The dimensions of the grid box should be sufficient to allow the ligand to orient itself freely.
Part B: Ligand Preparation
Proper preparation of the ligand is equally important for a successful docking experiment.
Experimental Protocol:
-
Generate 3D Structure: If a 3D structure is not available, draw the 2D structure of this compound and convert it to a 3D model.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This will ensure a low-energy, stable conformation for docking.
-
Assign Charges: Assign partial charges to the ligand atoms. The Gasteiger charge model is a common choice for small molecules.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.
Part C: Covalent Docking Protocol
Given the known covalent mechanism of action, a specialized covalent docking protocol is necessary. Several software packages offer modules for covalent docking, such as AutoDock, GOLD, or Schrödinger's CovDock.[3][4][15] The general workflow is as follows:
Experimental Protocol:
-
Define the Covalent Reaction: Specify the reaction type, which in this case is an alkylation of a carboxylic acid (the side chain of Glu198) by the chloroethyl group of the ligand. This involves defining the reactive atoms on both the ligand and the protein.
-
Initial Non-covalent Docking: The software will typically perform an initial non-covalent docking to place the ligand in a favorable orientation within the binding site, bringing the reactive groups into proximity.
-
Covalent Bond Formation: The software then models the formation of the covalent bond between the specified atoms.
-
Conformational Sampling and Scoring: The covalently bound ligand-protein complex undergoes conformational sampling and energy minimization. The final poses are then scored based on the predicted binding affinity.
Part D: Post-Docking Analysis and Validation
The final and most critical phase is the analysis and validation of the docking results.
Experimental Protocol:
-
Analyze Binding Poses: Visualize the top-scoring docking poses. Examine the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and the geometry of the newly formed covalent bond.
-
Evaluate Binding Energy: The docking score provides an estimate of the binding affinity. Lower binding energies generally indicate more favorable binding.
-
Validation by Re-docking: A crucial validation step is to re-dock a known ligand into the binding site. In this case, the co-crystallized ligand from the 4O2B structure can be extracted and docked back into the colchicine binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the docking protocol.[10][15][16]
Data Presentation and Visualization
Clear presentation of data is essential for interpreting the results of a molecular docking study.
Summary of Docking Parameters
| Parameter | Software/Method | Rationale |
| Docking Software | e.g., AutoDock 4 with Covalent Docking | Open-source and widely used for academic research.[4] |
| Receptor PDB | 4O2B | High-resolution structure with a relevant co-crystallized ligand.[6] |
| Ligand Preparation | ChemDraw, Avogadro (Energy Minimization) | Standard tools for generating and preparing small molecule structures. |
| Grid Box Center | Centered on the alpha-carbon of Glu198 | To focus the docking on the known covalent binding site.[2][7] |
| Grid Box Size | e.g., 60 x 60 x 60 Å | To allow sufficient space for ligand flexibility. |
| Scoring Function | e.g., AutoDock Scoring Function | Empirically derived to estimate binding free energy. |
| Validation | Re-docking of the co-crystallized ligand | To confirm the accuracy of the docking protocol.[10][15][16] |
Visualization of the Workflow
A clear workflow diagram is essential for understanding the entire process.
Caption: Molecular Docking Workflow.
Visualization of the Covalent Docking Logic
Caption: Covalent Docking Logic Flow.
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for conducting a scientifically sound molecular docking study of this compound with its target, β-tubulin. By employing a covalent docking approach and rigorous validation, researchers can gain valuable insights into the molecular interactions driving the compound's antimitotic activity.
The results of such a study can inform the rational design of novel CEU analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the intricacies of the ligand-target interaction at an atomic level can contribute to the broader field of microtubule-targeting cancer therapeutics. Future studies could involve molecular dynamics simulations to explore the stability of the covalently bound complex and the conformational changes induced in β-tubulin upon ligand binding.
References
-
RCSB Protein Data Bank. (n.d.). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]
- Prota, A. E., Danel, F., Bachmann, F., Bargsten, K., Buey, R. M., Pohlmann, J., ... & Steinmetz, M. O. (2014). The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. Journal of Biological Chemistry, 289(24), 16817-16831.
- Wang, Y., Chen, J., Li, Y., & Li, Y. (2021). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. European Journal of Medicinal Chemistry, 223, 113642.
- Mounetou, E., Hulin, P., Fruitier-Arnaudin, I., Lacroix, J., C-Gaudreault, R., & Robert, J. (2000). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of medicinal chemistry, 43(25), 4877-4885.
-
BioSolveIT. (2021, November 24). Covalent Docking Software Update: SeeSAR 11.2 and CovXplorer Workflow. Retrieved from [Link]
- Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2006). A systematic approach to the validation of docking programs for virtual screening.
-
Schrödinger. (n.d.). CovDock. Retrieved from [Link]
- Fortin, S., Boudreau, M. H., & C-Gaudreault, R. (2011). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to β-tubulin: importance of Glu198 in microtubule stability. Molecular pharmacology, 79(4), 746-756.
- Fortin, S., Moreau, E., Lacroix, J., & C-Gaudreault, R. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & medicinal chemistry, 15(18), 6116-6126.
-
Center for Computational Structural Biology. (n.d.). DOCKING. Retrieved from [Link]
- Fortin, S., & C-Gaudreault, R. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Bioorganic & medicinal chemistry, 17(10), 3564-3573.
-
bio.tools. (n.d.). CovalentDock Cloud. Retrieved from [Link]
-
InterPro. (n.d.). Tubulin-Colchicine complex (4o2b) - structure. Retrieved from [Link]
- Field, J. J., & Pera, B. (2018). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Current medicinal chemistry, 25(39), 5346-5363.
-
ResearchGate. (n.d.). Tubulin structure and detail of the colchicine binding site located.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13908-50-4, this compound. Retrieved from [Link]
- Mounetou, E., Verdié, P., Hulin, P., Fruitier-Arnaudin, I., Lacroix, J., C-Gaudreault, R., & Robert, J. (2002). Alkylation of beta-tubulin on Glu 198 by a microtubule disrupter. FEBS letters, 524(1-3), 53-57.
- Zarei, O., Ghodsi, R., & Saboury, A. A. (2020). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules, 25(21), 5001.
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
- Mounetou, E., Legault, J., Lacroix, J., & C-Gaudreault, R. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of medicinal chemistry, 46(23), 5055-5063.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Fortin, S., Boudreau, M. H., & C-Gaudreault, R. (2011). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability. Molecular pharmacology, 79(4), 746–756.
- Eshun-Wilson, K. M., Zhang, R., Portran, D., Nachury, M. V., & Nogales, E. (2019). The cacalol derivative MTC promotes microtubule polymerization and stability. The Journal of biological chemistry, 294(46), 17387–17397.
Sources
- 1. 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX [ncbi.nlm.nih.gov]
- 2. Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 5. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Alkylation of beta-tubulin on Glu 198 by a microtubule disrupter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. (+-)-Penicillamine | C5H11NO2S | CID 4727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The covalent docking software landscape: features and applications in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.tools [bio.tools]
Methodological & Application
Application Notes and Protocols for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Abstract
This document provides a comprehensive technical guide for the research use of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS No. 13908-50-4). This compound belongs to the N-phenyl-N'-(2-chloroethyl)ureas (CEUs) class of molecules, which are recognized for their potential as antineoplastic agents.[1][2] This guide elucidates the compound's dual mechanism of action, targeting both microtubule dynamics and the thioredoxin redox system. We present detailed, field-tested protocols for its solubilization, storage, and application in key cell-based assays, including cytotoxicity screening, cell cycle analysis, and immunofluorescence-based target validation. The information herein is intended to equip researchers in oncology and drug development with the necessary framework to effectively investigate the therapeutic potential of this and related CEU compounds.
Compound Profile and Properties
This compound is an aromatic chloroethylurea derivative. The presence of the electrophilic 2-chloroethyl group is critical to its mechanism, enabling it to act as a protein alkylating agent.[3][4]
| Property | Value | Source |
| CAS Number | 13908-50-4 | [5][] |
| Molecular Formula | C₁₀H₁₃ClN₂OS | [5] |
| Molecular Weight | 244.75 g/mol | [5] |
| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | [] |
| Purity | Typically ≥95% for research grade | [5] |
| Appearance | Varies; typically a solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water. | General Chemical Knowledge |
Mechanism of Action: A Dual-Targeting Approach
The anticancer activity of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is not attributed to a single pathway but rather to a multi-faceted attack on critical cellular processes. The primary mechanisms identified are the disruption of microtubule integrity and the inhibition of the Thioredoxin-1 (TRX1) system.
Microtubule Disruption
Similar to other well-known antimitotic agents, CEUs interfere with the highly dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1] The N'-(2-chloroethyl)urea moiety acts as an alkylating agent, forming a covalent bond with β-tubulin.[4][7] This covalent modification disrupts microtubule polymerization, leading to a blockage of the cell cycle, most notably in the G2/M phase, and subsequent induction of apoptosis.[7][8]
Inhibition of Thioredoxin-1 (TRX1) Nuclear Translocation
A distinct subset of CEUs has been shown to covalently bind to Thioredoxin-1 (TRX1), a key protein in maintaining cellular redox balance and promoting cell survival.[3] This binding abrogates the nuclear translocation of TRX1.[3][9] By trapping TRX1 in the cytoplasm, the compound sensitizes cancer cells to oxidative stress and can induce cell cycle arrest, often in the G0/G1 phase.[9] This mechanism provides a secondary, potent method of inducing cytotoxicity in cancer cells, which are often highly dependent on the TRX1 system to manage their elevated levels of reactive oxygen species (ROS).
Caption: Dual mechanism of N-(2-Chloroethyl)-N'-phenylurea derivatives.
Safety, Handling, and Storage
As a research chemical with potential cytotoxic and alkylating properties, this compound must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.[10][11]
-
Handling: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[10]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Keep containers tightly sealed and protected from light and moisture.[12][13]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste, in accordance with local and institutional regulations.[11]
Experimental Protocols
The following protocols provide a validated workflow for the initial characterization of the compound's cellular effects.
Sources
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 7. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. actylislab.com [actylislab.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Introduction: Unraveling the Therapeutic Potential of a Novel Phenylurea Compound
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, substituted urea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities.[1][2] This document provides a detailed guide for the in vitro cytotoxic evaluation of a specific phenylurea derivative, N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS 13908-50-4).[3][] This compound, characterized by a reactive 2-chloroethyl group and a methylthiophenyl moiety, holds potential as a cytotoxic agent worthy of thorough investigation.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are detailed to ensure reproducibility and scientific rigor, while the theoretical background aims to provide a comprehensive understanding of the experimental choices.
Postulated Mechanism of Action: Insights from Structural Analogs
While the specific molecular targets of this compound are yet to be fully elucidated, its structural features suggest a plausible mechanism of action rooted in the well-documented activities of related chloroethylurea and phenylurea compounds. The presence of the 2-chloroethyl group is particularly significant, as this moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules, including DNA.[5] This can lead to DNA damage and the induction of apoptotic pathways in rapidly dividing cancer cells.
Furthermore, studies on aromatic 2-chloroethyl urea derivatives have revealed their ability to interfere with critical cellular processes. For instance, some N-phenyl-N'-(2-chloroethyl)ureas have been shown to abrogate the nuclear translocation of thioredoxin-1, a key protein in cellular redox balance and signaling, and to arrest the cell cycle in the G0/G1 phase.[6] The methylthiophenyl group may also contribute to the compound's activity and selectivity, potentially influencing its uptake and interaction with specific cellular targets. Recent research on other substituted thiourea and urea derivatives has highlighted their significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis and modulation of inflammatory pathways.[7][8]
Therefore, it is hypothesized that this compound exerts its cytotoxic effects through a multi-faceted mechanism involving DNA alkylation and disruption of key cellular signaling pathways.
Caption: Postulated mechanism of this compound cytotoxicity.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A robust in vitro evaluation of a novel compound's cytotoxicity requires a multi-pronged approach. This involves selecting appropriate cell lines, utilizing validated assay methodologies, and implementing proper controls.
Cell Line Selection: Targeting Relevant Cancer Models
The choice of cell lines is critical and should align with the potential therapeutic applications of the test compound.[9][10] For a broad-spectrum anticancer agent, a panel of cell lines representing different tumor types is recommended.[11] To assess selectivity, a normal, non-cancerous cell line should be included in the analysis.
Recommended Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in cancer research.[12]
-
A549 (Human Lung Carcinoma): A standard model for lung cancer studies.[11]
-
HCT-116 (Human Colon Carcinoma): A commonly used cell line for colorectal cancer research.[13]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity.
Cytotoxicity Assays: Measuring Cell Viability and Death
Multiple assays measuring different cellular parameters should be employed to gain a comprehensive understanding of the compound's effects.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12][14][15]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity.[16][17][18]
Protocols
PART 1: Cell Culture and Maintenance
-
Cell Line Propagation: Culture all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
PART 2: MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[12]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
PART 3: LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Part 2, steps 1 and 2).
-
-
Sample Collection:
-
After the desired incubation period (24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).[16]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Controls:
-
Maximum LDH Release Control: Lyse a set of untreated cells with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum LDH release.[16]
-
Background Control: Use cell-free medium to measure the background LDH activity.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Cells) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Cells)] x 100
-
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: IC50 Values of this compound after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | [Insert experimental value] |
| A549 | [Insert experimental value] |
| HCT-116 | [Insert experimental value] |
| HEK293 | [Insert experimental value] |
A lower IC50 value indicates higher cytotoxic potency. A significantly higher IC50 value for the HEK293 cell line compared to the cancer cell lines would suggest a degree of selectivity for cancer cells.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the in vitro cytotoxicity assessment of this compound. By following these protocols, researchers can obtain reliable and reproducible data to evaluate the compound's anticancer potential. Further investigations could involve exploring the underlying mechanisms of cell death (e.g., apoptosis vs. necrosis), cell cycle analysis, and in vivo studies to validate the in vitro findings.
References
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
AACR Journals. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. Retrieved from [Link]
-
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 4). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]
-
MDPI. (2024, August 15). Cytotoxic and Anti-HSV-1 Effects of Caulerpin Derivatives. Retrieved from [Link]
-
PubMed. (2015, August 12). Benzoylurea Chitin Synthesis Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). EP0056124B1 - N-benzoyl n' phenylureas, preparation and use thereof as insecticides.
Sources
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives | MDPI [mdpi.com]
- 2. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-, 1-(2-chloroethyl)-3-cyclohexyl-, and 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. japsonline.com [japsonline.com]
- 13. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
analytical methods for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea characterization
An Application Note for the Comprehensive Characterization of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Abstract
This document provides a detailed guide for the analytical characterization of this compound. As a compound of interest in pharmaceutical research and chemical synthesis, its identity, purity, and stability must be unequivocally established. This guide presents a multi-technique approach, leveraging spectroscopic, chromatographic, and thermal analysis methods to generate a comprehensive analytical profile. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them, ensuring robust and reliable data generation. All methodologies are grounded in established principles of analytical chemistry and align with regulatory expectations for method validation.[1][2]
Introduction and Compound Profile
This compound is a disubstituted urea derivative containing a reactive 2-chloroethyl group and a methylthiophenyl moiety. The chloroethyl group, in particular, is a known pharmacophore in alkylating agents, making this compound and its analogs potential candidates for investigation in medicinal chemistry, particularly in oncology.[3] The accurate characterization of such molecules is the bedrock of any research and development program, ensuring that biological or chemical findings are attributable to the compound of interest and not to impurities or degradation products. This application note outlines a logical workflow for its complete analytical assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13908-50-4 | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂OS | [4] |
| Molecular Weight | 244.75 g/mol | [4] |
| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | [] |
| Appearance | (To be determined experimentally, likely a solid) | |
| Purity | ≥95% (typical for research grade) | [4] |
Analytical Workflow: A Multi-Technique Strategy
A single analytical technique is insufficient to fully characterize a novel compound. We employ an orthogonal approach, where different methods provide complementary information, leading to an unambiguous confirmation of structure and purity. The proposed workflow ensures that all critical quality attributes are assessed.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
-
Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its excellent solubilizing power for polar urea compounds and its non-interfering chemical shift. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing (0.00 ppm).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.[6]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., several hours) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| Aromatic CH (ortho to NH) | ~7.3-7.5, d | ~120-125 |
| Aromatic CH (ortho to SMe) | ~7.1-7.3, d | ~128-132 |
| CH₂-Cl | ~3.7-3.9, t | ~41-44 |
| CH₂-NH | ~3.4-3.6, q | ~40-43 |
| S-CH₃ | ~2.4-2.6, s | ~15-18 |
| NH (phenyl side) | ~8.5-9.0, s (broad) | N/A |
| NH (ethyl side) | ~6.5-7.0, t (broad) | N/A |
| C=O (Urea) | N/A | ~155-158 |
| Aromatic C-NH | N/A | ~138-142 |
| Aromatic C-S | N/A | ~130-135 |
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition, serving as a crucial confirmation of the compound's identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this moderately polar molecule.
-
Causality Behind Experimental Choices: ESI in positive ion mode is chosen because the urea nitrogens are readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula by providing a highly accurate mass measurement.[8] Tandem MS (MS/MS) helps to confirm the structure through characteristic fragmentation patterns.[8][9]
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via a simple chromatographic setup (e.g., C18 column with an isocratic mobile phase of acetonitrile/water with 0.1% formic acid).
-
MS Acquisition (Full Scan): Acquire data in positive ESI mode over a mass range of m/z 100-500. Look for the protonated molecular ion [M+H]⁺ at m/z 245.0519 (calculated for C₁₀H₁₄ClN₂OS⁺).
-
MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID). The fragmentation is expected to involve cleavage of the C-N bonds of the urea linkage.[8]
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule, providing confirmatory evidence for the proposed structure.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a sufficient number of co-added scans (e.g., 32) for a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretching | Urea (Amide) |
| 2850 - 3000 | C-H Stretching | Aliphatic (CH₂, CH₃) & Aromatic |
| ~1630 - 1660 | C=O Stretching ("Amide I") | Urea |
| ~1550 - 1600 | N-H Bending ("Amide II") | Urea |
| ~1450 - 1500 | C=C Stretching | Aromatic Ring |
| 650 - 750 | C-Cl Stretching | Chloroalkane |
| 600 - 700 | C-S Stretching | Thioether |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and identifying any related impurities.[10]
-
Causality Behind Experimental Choices: A reversed-phase method using a C18 column is selected as it is highly effective for separating moderately polar to nonpolar compounds like the target molecule.[11] A mobile phase of acetonitrile and water provides good resolving power, and a UV detector is suitable as the phenylurea chromophore absorbs UV light strongly.[11][12]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Chromatographic System: Use an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Data Acquisition: Inject 10 µL of the sample solution and monitor the chromatogram.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
Table 4: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start at 40% B, increase to 90% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thermal Analysis
Thermal analysis techniques like DSC and TGA are used to characterize the material's physical properties, such as melting point, and to assess its thermal stability.[13][14] This is critical for understanding storage requirements and potential degradation pathways.[15][16]
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (for both DSC and TGA).
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).
-
Record the heat flow to identify thermal events like melting (endothermic peak). The peak onset is typically reported as the melting point.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Continuously monitor the sample weight. The resulting curve shows weight loss as a function of temperature, indicating decomposition.
-
Analytical Method Validation
For use in regulated environments, any quantitative method (especially HPLC for purity and assay) must be validated to ensure it is suitable for its intended purpose.[1][17] The validation should be performed according to established guidelines, such as ICH Q2(R1).[2]
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[2]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The combination of NMR, MS, FTIR, HPLC, and thermal analysis provides a robust and comprehensive characterization of this compound. The protocols outlined in this application note are designed to confirm the chemical identity, establish purity, and assess the physicochemical properties of the compound. Adherence to these multi-faceted analytical strategies and principles of method validation is essential for ensuring data integrity in research and development settings.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Steele, J. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
- PDA Journal of Pharmaceutical Science and Technology. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
-
Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved January 12, 2026, from [Link]
-
Journal of the American Society for Mass Spectrometry. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. Retrieved January 12, 2026, from [Link]
- Hitachi High-Tech. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
- Henven. (n.d.). Thermal Analysis of Pharmaceuticals.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
-
Al-Obaid, A. M., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 13(5), 757-763. Retrieved January 12, 2026, from [Link]
- Quality Assistance. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
Werner, C. H. (2001). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of agricultural and food chemistry, 49(7), 3226-3232. Retrieved January 12, 2026, from [Link]
- MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase.
- BenchChem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
- Bell, R. A., et al. (n.d.). The synthesis and high-resolution NMR spectroscopy of ethyl N-(2-triphenylmethylthio)ethanoyl-O-{4′-[4″-(1"'-bis(2"'-chloroethyl)amino)phenyl]butanoyl}-L-seryl-S-benzyl-L-cysteine: a chelate-chlorambucil complex for use as a ligand for 99mTc radio-imaging. Canadian Journal of Chemistry.
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities.
-
Molecules. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Retrieved January 12, 2026, from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Retrieved January 12, 2026, from [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 11. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 15. mt.com [mt.com]
- 16. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. particle.dk [particle.dk]
Application Notes & Protocols: N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea for the Investigation of Microtubule Disruption
Introduction: Targeting the Dynamic Cytoskeleton
Microtubules are highly dynamic, self-assembling polymers composed of α- and β-tubulin heterodimers.[1][2] They are a fundamental component of the eukaryotic cytoskeleton, providing structural support, facilitating intracellular transport, and forming the mitotic spindle essential for chromosome segregation during cell division.[1][2][3][4] The constant transition between polymerization (growth) and depolymerization (shrinkage), a property known as dynamic instability, is critical for these functions.[2][5][6]
Because of their central role in mitosis, microtubules are a key target for anticancer drug development.[2][7][8] Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective chemotherapeutics.[9] These microtubule-targeting agents (MTAs) are broadly classified into two groups: stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine).[10] N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea belongs to the class of 1-aryl-3-(2-chloroethyl)ureas (CEUs), which function as microtubule destabilizers through a unique covalent interaction mechanism.[11]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound to study microtubule disruption, from biochemical validation to cellular-level functional outcomes.
Mechanism of Action: Covalent Alkylation of β-Tubulin
Unlike many microtubule inhibitors that bind reversibly, this compound and related CEUs are soft alkylating agents that form a covalent bond with their target, β-tubulin.[11]
-
Binding to the Colchicine Site: The aryl urea moiety of the compound directs it to the colchicine-binding site on β-tubulin, a pocket located at the interface between the α- and β-tubulin subunits.[11][12]
-
Covalent Modification: The reactive 2-chloroethyl group then acts as an alkylating agent. Studies on homologous compounds suggest it covalently modifies key amino acid residues within or near the colchicine-binding site, such as Cysteine-239 or Glutamic acid-198.[11][12][13] This alkylation is the critical step that irreversibly inactivates the tubulin dimer.
-
Inhibition of Polymerization: This covalent modification induces a conformational change in the tubulin dimer, rendering it incompetent for polymerization.[12]
-
Microtubule Depolymerization: By sequestering tubulin dimers and preventing their addition to microtubule plus-ends, the compound shifts the equilibrium of microtubule dynamics towards depolymerization, leading to a net loss of the microtubule network.[11]
-
Downstream Cellular Effects: The collapse of the microtubule cytoskeleton has profound effects on the cell, primarily causing an arrest in the G2/M phase of the cell cycle due to the inability to form a functional mitotic spindle.[11][13] This prolonged mitotic arrest ultimately triggers apoptosis.[9][13]
Figure 1. Mechanism of Action for this compound.
Experimental Workflows & Protocols
A multi-faceted approach is essential to fully characterize the activity of this compound. The workflow begins with a direct biochemical assay, proceeds to cellular visualization, and concludes with functional cytotoxicity assays.
Figure 2. Recommended experimental workflow for compound characterization.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[14] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[14]
Materials:
-
Purified Tubulin (>99%), lyophilized (e.g., from porcine brain)
-
GTP (Guanosine-5'-triphosphate), 100 mM stock
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI, as used in some commercial kits)[15]
-
This compound, stock solution in DMSO
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Vehicle Control: DMSO
-
Black, opaque 96-well plates (for fluorescence)
-
Temperature-controlled fluorescence plate reader (Excitation/Emission dependent on reporter)
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL. Aliquot and flash-freeze any unused tubulin in liquid nitrogen for storage at -80°C. Causality: Keeping tubulin on ice is critical to prevent premature polymerization before the assay begins.
-
Compound Dilution: Prepare a series of 10x working concentrations of the test compound, positive controls, and vehicle (DMSO) in General Tubulin Buffer.
-
Reaction Mix Preparation: On ice, prepare the Tubulin Reaction Mix. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, Glycerol (to a final concentration of 10-15%), GTP (to a final concentration of 1 mM), and the fluorescent reporter.[14][15] Finally, add the 10 mg/mL tubulin stock to achieve a final concentration of 2.22 mg/mL (this will be diluted to 2 mg/mL in the final step).
-
Assay Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x compound dilutions (or controls) to the appropriate wells.[14]
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[14] Causality: Polymerization is temperature-dependent; adding the cold mix to the pre-warmed plate and immediately transferring it to the 37°C reader synchronizes the start of the reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Compare the curves of treated samples to the vehicle control. An inhibitor like this compound will show a lower rate of polymerization and a lower final plateau.
-
Calculate the Vmax (maximum rate of polymerization) from the steepest slope of the curve.
-
Plot the Vmax or the final plateau fluorescence against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
| Parameter | Vehicle (DMSO) | Paclitaxel (Enhancer) | Nocodazole (Inhibitor) | Test Compound |
| Lag Phase | Present | Absent/Reduced | Extended | Extended |
| Vmax | Normal | Increased | Decreased | Decreased |
| Plateau | Maximum | Higher | Lower | Lower |
Protocol 2: Immunofluorescence Visualization of Microtubule Network
Principle: This protocol uses antibodies to visualize the microtubule cytoskeleton in cultured cells, allowing for a direct qualitative and quantitative assessment of the compound's disruptive effects.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile glass coverslips in 12- or 24-well plates
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst 33342
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency the next day. Allow cells to adhere for 18-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1x to 10x the cytotoxic IC₅₀) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Fixation: Aspirate the medium and gently wash the cells once with pre-warmed PBS. Add 1 mL of pre-warmed 4% PFA and incubate for 15 minutes at room temperature. Causality: Pre-warmed fixative helps preserve the delicate microtubule structures better than cold fixative.
-
Permeabilization: Wash the coverslips three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes. This step allows antibodies to access intracellular targets.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature. This minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody and the nuclear stain in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Briefly dip the coverslip in distilled water to remove salt crystals. Mount the coverslip cell-side down onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Capture images of the tubulin network (e.g., green channel) and nuclei (blue channel).
Data Analysis:
-
Qualitative: Observe the structure of the microtubule network. In vehicle-treated cells, expect a well-defined, filamentous network extending throughout the cytoplasm. In compound-treated cells, expect to see a diffuse, punctate staining pattern, indicating depolymerization and loss of microtubule integrity.
-
Quantitative (Optional): Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in microtubule density, filament length, or total fluorescence intensity per cell.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17][18] The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Multi-channel pipette
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only and medium-only (background) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Causality: This incubation period allows viable cells to metabolize the MTT into visible purple formazan crystals. Check for crystal formation under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[19]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
References
-
BYJU'S. (n.d.). Microtubules Structure. Retrieved from [Link]
-
Gudimchuk, N., & Howard, J. (2020). In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy. In Methods in Molecular Biology (Vol. 2101, pp. 39-51). Humana, New York, NY. Retrieved from [Link]
-
Oreate AI Blog. (2025). The Crucial Role of Microtubules in Cell Division and Reproduction. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Microtubule. Retrieved from [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
- Pasquier, E., & Kavallaris, M. (2008). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British journal of clinical pharmacology, 65(1), 16–20.
- Atherton, J., Jiang, K., & Stangier, M. M. (2018). Measuring microtubule dynamics. Essays in biochemistry, 62(6), 735–749.
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates. Microtubules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Cell Viability Assays. Retrieved from [Link]
- Poruchynsky, M. S., Komlodi-Pasztor, E., Tero, T., Fojo, A. T., & Huff, L. M. (2010). Microtubule-disrupting chemotherapeutics result in enhanced proteasome-mediated degradation and disappearance of tubulin in neural cells. Cancer research, 70(14), 5870–5879.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
-
ResearchGate. (2024). Understanding the Importance of Microtubules in Normal Cell Division: Chemotherapy Connection. Retrieved from [Link]
- Vemu, A., & Howard, J. (2017). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:1706.01211.
- Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
- Mori, D., & Yumoto, F. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone.
- Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubule-targeting agents in disease: classic drugs, novel roles. Trends in pharmacological sciences, 35(5), 235–243.
- Howard, J., & Hyman, A. A. (2010). Microtubule dynamics reconstituted in vitro and imaged by single-molecule fluorescence microscopy. Methods in cell biology, 95, 221–240.
- Liu, Y., Zask, A., & He, H. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (118), 54861.
- Vemu, A., Szczesna, E., & Roll-Mecak, A. (2018). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in cell biology, 145, 17–40.
- Mounetou, E., Mabrouk, K., Madelmont, J. C., & C-Gaudreault, R. (2002). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Molecular pharmacology, 62(3), 604–611.
- Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British journal of cancer, 96(11), 1684–1691.
- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803.
-
JoVE (Journal of Visualized Experiments). (2022). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. Retrieved from [Link]
- Barbier, P., & Peyrot, V. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules (Basel, Switzerland), 26(20), 6296.
- Byers, H. R., & Fujiwara, K. (1982). Visualization of microtubules of cells in situ by indirect immunofluorescence.
- Lacroix, J., Mounetou, E., & C-Gaudreault, R. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Journal of medicinal chemistry, 52(10), 3244–3252.
- B-Rao, C. S., & Sun, L. (1991). Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. Journal of medicinal chemistry, 34(4), 1331–1334.
-
MDPI. (2025). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]
- Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., Madelmont, J. C., & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British journal of cancer, 96(11), 1684–1691.
- Royal Society of Chemistry. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(5), 623-635.
- Mounetou, E., Legault, J., Lacroix, J., & C-Gaudreault, R. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of medicinal chemistry, 46(23), 5055–5063.
-
PubMed Central. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved from [Link]
- Lacroix, J., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(21), 9478–9488.
- MDPI. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Molecules, 28(19), 6898.
- Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl). Journal of medicinal chemistry, 24(3), 270–279.
- Lin, H. H., & Bardos, T. J. (1979). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Journal of medicinal chemistry, 22(8), 1000–1002.
- MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7506.
-
Oriental Journal of Chemistry. (n.d.). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Retrieved from [Link]
Sources
- 1. Microtubule - Wikipedia [en.wikipedia.org]
- 2. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. The Crucial Role of Microtubules in Cell Division and Reproduction - Oreate AI Blog [oreateai.com]
- 5. In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule destabilising agents: far more than just antimitotic anticancer drugs | Semantic Scholar [semanticscholar.org]
- 8. Microtubule-targeting agents and their impact on cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
using N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea to induce cell cycle arrest
Application Notes and Protocols
Topic: Using N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea to Induce Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Engine of Proliferation
The cell cycle is a fundamental process that drives cellular proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[1] Inducing cell cycle arrest in cancer cells is a key strategy to inhibit tumor growth and enhance the efficacy of other cytotoxic agents.[2] this compound belongs to the N-phenyl-N'-(2-chloroethyl)ureas (CEUs) class of compounds, which have demonstrated potent antineoplastic activities.[3][4]
This application note provides a comprehensive guide for utilizing this compound to induce and validate cell cycle arrest in cancer cell lines. We will delve into the compound's putative mechanism of action and provide detailed, field-proven protocols for experimental execution and analysis.
Putative Mechanism of Action: A Multi-Pronged Assault
The this compound molecule possesses a reactive 2-chloroethylurea moiety, a feature common to various alkylating agents used in chemotherapy.[5] While the precise mechanism for this specific derivative is an active area of investigation, its structure suggests two primary pathways for inducing cell cycle arrest.
-
DNA Damage and Checkpoint Activation: The electrophilic nature of the chloroethyl group allows for the alkylation of nucleophilic sites on DNA. This creates DNA adducts and inter-strand cross-links, which are recognized by the cell's DNA damage response (DDR) machinery.[5] This triggers the activation of checkpoint kinases like ATM and ATR, leading to the phosphorylation and stabilization of the p53 tumor suppressor. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, which binds to and inhibits Cyclin/CDK complexes (primarily Cyclin E/CDK2 and Cyclin D/CDK4), thereby halting cell cycle progression at the G1/S or G2/M transitions.[2][6]
-
Microtubule Disruption: Several CEU derivatives are known to interact with tubulin, the building block of microtubules.[3] They can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[3][7] This interference with the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M phase of the cell cycle.
The dominant mechanism may be cell-type specific and concentration-dependent. The following protocols are designed to empirically determine the effect of this compound on the cell cycle of a chosen cell line.
Caption: Putative signaling pathways for inducing cell cycle arrest.
Experimental Workflow: From Treatment to Analysis
A successful experiment requires careful planning and execution. The overall workflow involves treating a chosen cancer cell line with the compound, followed by harvesting the cells for two primary analytical techniques: flow cytometry to determine the cell cycle phase distribution and Western blotting to quantify the expression of key cell cycle regulatory proteins.
Caption: Overall experimental workflow for cell cycle arrest analysis.
Protocol 1: Cell Treatment and Preparation
This initial protocol details the steps for treating your cell line of choice. It is critical to first perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the GI50 (concentration for 50% growth inhibition) of the compound for your specific cell line. The concentrations used for cell cycle analysis should bracket this GI50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (CAS 13908-50-4)[8]
-
DMSO (vehicle)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Prepare serial dilutions of the compound in complete growth medium from the stock solution. Suggested concentrations: 0 µM (vehicle control), 0.5x GI50, 1x GI50, and 2x GI50.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add 2 mL of the medium containing the desired compound concentration (or vehicle) to each well.
-
-
Incubation: Incubate the plates for a predetermined time point (e.g., 24, 48, or 72 hours). A 48-hour time point is often a good starting point to observe significant changes in cell cycle distribution.
-
Cell Harvesting:
-
Aspirate the medium and wash cells with PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Carefully discard the supernatant. The cell pellet is now ready for either flow cytometry or Western blot analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Ice-cold 70% ethanol
-
PBS
-
PI Staining Solution (see table below)
| PI Staining Solution Component | Final Concentration | Amount for 10 mL |
| Triton X-100 (0.1% v/v in PBS) | 0.1% | 10 mL |
| RNase A (DNase-free, 10 mg/mL stock) | 100 µg/mL | 100 µL |
| Propidium Iodide (1 mg/mL stock) | 50 µg/mL | 500 µL |
| Prepare freshly before use and protect from light.[9][10] |
Procedure:
-
Fixation:
-
Washing:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the pellet by resuspending in 5 mL of PBS.
-
Repeat the centrifugation and wash step once more.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of freshly prepared PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.[10]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution. Collect at least 10,000-20,000 events per sample.[12]
-
Set the primary gate on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a secondary gate on a pulse width vs. pulse area dot plot to exclude doublets and aggregates.[9]
-
Generate a histogram of the PI fluorescence intensity (e.g., using a PE-Texas Red or similar channel).
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram.[12]
-
The software will fit Gaussian curves to the G0/G1 and G2/M peaks and calculate the area under the curve for the S phase.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases for each treatment condition.
-
Protocol 3: Analysis of Cell Cycle Proteins by Western Blot
Western blotting allows for the detection and quantification of specific proteins, providing mechanistic insight into the observed cell cycle arrest.[13] For example, a G1 arrest should correlate with increased p21 and decreased Cyclin D1 expression.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin B1, anti-CDK4, anti-p21, anti-p53, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lysate Preparation:
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image the resulting chemiluminescence using a digital imager or X-ray film.
-
Quantify band intensities using software like ImageJ, normalizing to the loading control (β-Actin).
-
Data Interpretation and Expected Results
Flow Cytometry: An accumulation of cells in a specific phase indicates cell cycle arrest. The results should be presented in a table and visualized with representative histograms.
Table 1: Expected Cell Cycle Distribution after 48h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Interpretation |
| Vehicle Control | ~55% | ~25% | ~20% | Normal Proliferation |
| 1x GI50 Compound | ↑ >70% | ↓ <15% | ↓ <15% | G1 Arrest |
| 1x GI50 Compound | ~55% | ↓ <10% | ↑ >35% | G2/M Arrest |
Western Blot: Changes in protein expression should corroborate the flow cytometry data.
-
G1 Arrest: Expect to see an increase in p53 and p21, and a decrease in Cyclin D1, Cyclin E, and CDK4/2.
-
G2/M Arrest: Expect to see an increase in p53 and p21, and changes in the levels or phosphorylation status of Cyclin B1 and CDK1.
By combining these robust analytical methods, researchers can confidently characterize the cell cycle arrest induced by this compound, paving the way for further mechanistic studies and drug development efforts.
References
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(9), pdb.prot087313. Retrieved from [Link]
-
Calthorpe, S. (n.d.). Cell Cycle Tutorial Contents. Flow Cytometry Core Facility, University of Aberdeen. Retrieved from [Link]
-
Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry Letters, 17(19), 5488-5492. Retrieved from [Link]
-
Hassan, M., et al. (2022). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Molecular Biosciences, 9, 982163. Retrieved from [Link]
-
Lin, T. S., et al. (1990). Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. Journal of Medicinal Chemistry, 33(9), 2353-2358. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
Blagosklonny, M. V., & Pardee, A. B. (2002). Exploiting Cancer Cell Cycling for Selective Protection of Normal Cells. Cancer Research, 62(13), 3751-3755. Retrieved from [Link]
-
Biovalley. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Kaina, B., et al. (2012). Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 736(1-2), 45-56. Retrieved from [Link]
-
Kim, M. S., et al. (2021). Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis. Molecules, 26(11), 3326. Retrieved from [Link]
-
Moreau, E., et al. (2007). Docking of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Journal of Molecular Graphics and Modelling, 26(3), 670-679. Retrieved from [Link]
-
Reddy, C. S., et al. (2013). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharma Chemica, 5(3), 110-116. Retrieved from [Link]
Sources
- 1. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. scbt.com [scbt.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. addgene.org [addgene.org]
- 15. Western Blot Protocol Biovalley [biovalley.fr]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Urea Derivatives
Introduction: The Therapeutic Potential of Urea Derivatives in Oncology
Urea derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry and drug discovery, particularly in the field of oncology.[1][2][3] The structural motif of urea allows for diverse chemical modifications, leading to the development of potent inhibitors of various cellular processes crucial for cancer cell proliferation and survival.[4][5][6] A prime example is Sorafenib, a multi-kinase inhibitor bearing a urea moiety, which has been approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[7][8] The success of such compounds underscores the importance of robust and reliable protocols to evaluate the antiproliferative activity of novel urea derivatives, paving the way for the identification of new therapeutic candidates.[9][10]
This comprehensive guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to assess the antiproliferative effects of urea derivatives. Beyond a mere listing of steps, this document delves into the causality behind experimental choices, ensuring a self-validating system for generating reproducible and meaningful data.
Part 1: Foundational In Vitro Antiproliferative Assays
The initial evaluation of a compound's anticancer potential typically involves in vitro assays that measure its effect on the proliferation and viability of cancer cell lines.[1] These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The Sulforhodamine B (SRB) assay is a colorimetric method that indirectly assesses cell number by staining total cellular protein.[11][12][13] It is a robust and widely used method for high-throughput screening of potential anticancer compounds.[11][14] The principle lies in the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][14] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[12][14]
Experimental Protocol: SRB Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
Urea derivative stock solution (in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density to ensure exponential growth throughout the experiment and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the urea derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.[12][14]
-
Washing: Wash the plates five times with distilled water to remove TCA and excess medium components.[15] Air dry the plates completely.[12][15]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12][14]
-
Removal of Unbound Dye: Wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[12]
-
Drying: Air dry the plates until no moisture is visible.[14]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[12][13]
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell viability.[16][17][18] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[16][18][19] The amount of formazan produced is directly proportional to the number of living cells.[16]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Urea derivative stock solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1][19]
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the urea derivative.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).[18][19]
Data Presentation: Summarizing Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) after 48h |
| Urea Derivative X | A549 (Lung Cancer) | 5.2 ± 0.6 |
| Urea Derivative X | HT-29 (Colon Cancer) | 8.9 ± 1.1 |
| Sorafenib | A549 (Lung Cancer) | 3.8 ± 0.4 |
| Sorafenib | HT-29 (Colon Cancer) | 6.1 ± 0.7 |
Part 2: Elucidating the Mechanism of Action
Once the antiproliferative activity of a urea derivative is established, the next crucial step is to investigate its mechanism of action. This provides a deeper understanding of how the compound exerts its effects and is essential for further drug development.
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs, including urea derivatives, exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell division.[20][21] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[20][22] Cells are stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus, the determination of the cell cycle phase.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
Urea derivative
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[20]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the urea derivative for a specified time (e.g., 24 or 48 hours).[20]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.[20] Store at -20°C for at least 2 hours.[20]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[20] Incubate in the dark for 30 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20]
Western Blot Analysis of Key Signaling Pathways
Many urea derivatives, including Sorafenib, function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the Raf/MEK/ERK (MAPK) pathway.[7][8][23][24] Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within these pathways.[25][26] By analyzing the phosphorylation status of key proteins like ERK, researchers can determine if a urea derivative is inhibiting a particular signaling cascade.[25][27]
Experimental Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[28]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)[28]
-
HRP-conjugated secondary antibody[28]
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[25]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating antiproliferative activity.
Caption: Simplified Raf/MEK/ERK (MAPK) signaling pathway.
Part 3: Assessing Long-Term Effects and Clonogenic Survival
While short-term proliferation assays are invaluable for initial screening, it is crucial to assess the long-term effects of a compound on the reproductive integrity of cancer cells. The colony formation assay, or clonogenic assay, is the gold standard for this purpose.[29][30] It measures the ability of a single cell to undergo "unlimited" division and form a colony, which is typically defined as a cluster of at least 50 cells.[30] This assay provides a more stringent assessment of a compound's anticancer efficacy, as it distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[29]
Colony Formation Assay
Experimental Protocol: Colony Formation Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Urea derivative
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)[29]
-
PBS
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500 cells) per 6-well plate.[31]
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of the urea derivative.[31]
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form.[30] The medium can be changed every few days.
-
Colony Fixation and Staining: Wash the colonies with PBS and fix them. Then, stain the colonies with crystal violet solution for at least 5 minutes.[29][31]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[30][31]
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of the antiproliferative activity of novel urea derivatives. By employing a multi-faceted approach that combines initial screening assays with mechanistic studies and long-term survival assessments, researchers can gain a thorough understanding of a compound's therapeutic potential. Adherence to these detailed and validated protocols will ensure the generation of high-quality, reproducible data, which is paramount for the successful advancement of promising anticancer agents from the laboratory to the clinic.
References
- O'Connor, L., & Meador, J. A. (2025).
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer effect.... Retrieved from [Link]
- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Zha, R. (2012). Molecular mechanisms of sorafenib action in liver cancer cells. PubMed, 12(8), 1235–1243.
-
ResearchGate. (n.d.). Mechanism of action of sorafenib Sorafenib inhibits the action of tyrosine kinase Raf and other factors.... Retrieved from [Link]
- Houghton, P., Fang, R., Techatanawat, I., & Steventon, G. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-387.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
Canvax Biotech. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]
- El-Sayed, M. A., & El-Kholy, A. A. (2018). Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor. PMC.
-
Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Retrieved from [Link]
-
NIH. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]
-
NIH. (n.d.). URD12: A urea derivative with marked antitumor activities. Retrieved from [Link]
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Zha, R. (2004). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer research, 64(19), 7099-7109.
-
ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]
-
Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
- Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2025). Dovepress.
-
ResearchGate. (n.d.). Measuring Survival of Adherent Cells with the Colony-Forming Assay. Retrieved from [Link]
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway.... Retrieved from [Link]
-
NIH. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
-
Spandidos Publications. (2011). URD12: A urea derivative with marked antitumor activities. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting of the protein expressions in MAPK signaling pathway.... Retrieved from [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
- Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). MDPI.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
Sources
- 1. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton in Drug Discovery
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. They play a pivotal role in essential cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is fundamental to their function. Consequently, compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy and a subject of intense research in drug discovery.[2]
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which have been identified as potent antimitotic agents.[3] These compounds act as tubulin polymerization inhibitors by covalently binding to the colchicine-binding site on β-tubulin.[4][5] This irreversible binding disrupts the normal dynamics of microtubule assembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[6] This document provides a detailed guide to the mechanism of action of this compound and comprehensive protocols for its evaluation as a tubulin polymerization inhibitor.
Mechanism of Action: Covalent Modification of β-Tubulin
The therapeutic potential of this compound stems from its ability to act as an alkylating agent, specifically targeting the tubulin protein. The 2-chloroethyl group is the key reactive moiety. Upon entering the cell, the compound is thought to form a reactive aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by amino acid residues within the colchicine-binding pocket of β-tubulin.[4][5]
Molecular modeling and mechanistic studies of related CEU compounds suggest that specific residues, such as Glu-β198, are key targets for this covalent modification.[4][5] This alkylation event physically obstructs the tubulin heterodimers from incorporating into growing microtubule polymers, thereby shifting the equilibrium towards depolymerization. The disruption of the microtubule network triggers a cascade of cellular events, culminating in mitotic arrest and apoptosis.[3][6]
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. A fluorescence-based method is described here for its high sensitivity.[1]
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that specifically binds to polymerized microtubules. An inhibitor will reduce the rate and extent of this fluorescence increase.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound (stock solution in DMSO)
-
Positive control: Nocodazole or Colchicine
-
Negative control: DMSO
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter at its recommended concentration.[1] Keep on ice.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive control, or vehicle control (DMSO) to the appropriate wells.
-
To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[1]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes at 37°C.[7]
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the compound.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that inhibits polymerization by 50%).
Diagram: In Vitro Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.[8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, or a relevant line for your research)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11][12]
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound, positive control (e.g., Paclitaxel), or vehicle control (DMSO) to the wells.
-
Incubate for 48 or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Solubilization and Measurement:
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Principle: Cells are treated with the compound, fixed, and stained with a fluorescent dye (Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol[14]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 1x and 2x GI50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content (PI fluorescence).
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]
-
Data Analysis:
-
Compare the cell cycle distribution of compound-treated cells to the vehicle-treated control.
-
Present the data as histograms and as a bar chart showing the percentage of cells in each phase of the cell cycle for each treatment condition. An increase in the G2/M population suggests that the compound is acting as a mitotic inhibitor.
Expected Results and Interpretation
A summary of expected quantitative data for a potent tubulin polymerization inhibitor is provided below. The actual values for this compound must be determined experimentally.
| Assay | Parameter | Expected Outcome for an Active Compound |
| In Vitro Tubulin Polymerization | IC50 | Low micromolar to nanomolar range, indicating potent inhibition of tubulin assembly.[16] |
| Cell Viability (MTT) | GI50 | Potent cytotoxicity against various cancer cell lines, with values typically in the low micromolar or nanomolar range.[3] |
| Cell Cycle Analysis | Cell Distribution | A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to control.[6] |
Conclusion
This compound is a promising candidate for investigation as a tubulin polymerization inhibitor. Its chemical structure suggests a mechanism of action consistent with other well-characterized CEU compounds, involving covalent modification of the colchicine-binding site on β-tubulin. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its in vitro and cellular activities. By employing these methods, scientists can elucidate the compound's potency, mechanism, and potential as a novel antimitotic agent for therapeutic development.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- MTT (Assay protocol). (2023). protocols.io.
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). BenchChem.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol.
- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
- Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic. (n.d.). BenchChem.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
- Assaying cell cycle status using flow cytometry. (n.d.). Methods in Molecular Biology.
- Cell cycle analysis. (n.d.). Wikipedia.
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). Methods in Molecular Biology.
- Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). STAR Protocols.
- Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. (1980). Journal of Medicinal Chemistry.
- Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. (2009). Bioorganic & Medicinal Chemistry.
- Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. (1977). Journal of Medicinal Chemistry.
- Mechanism of action of (2-haloethyl)nitrosoureas on DNA. (1981). Journal of Medicinal Chemistry.
- N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. (2007). British Journal of Cancer.
- Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. (n.d.). Bioorganic & Medicinal Chemistry.
- Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. (2009). Bioorganic & Medicinal Chemistry.
- A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. (2003). Journal of Medicinal Chemistry.
- N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea, CAS 13908-50-4. (n.d.). Santa Cruz Biotechnology.
- Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. (n.d.). Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. cib.csic.es [cib.csic.es]
Application Notes and Protocols: Assessing DNA Alkylation by 2-Chloroethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Monitoring DNA Alkylation by 2-Chloroethyl Compounds
2-Chloroethyl compounds, a class of potent alkylating agents, are of significant interest in both oncology and toxicology.[1] Their utility as chemotherapeutic agents, such as nitrosoureas (e.g., BCNU, CCNU), stems from their ability to induce cytotoxic DNA lesions in rapidly dividing cancer cells.[2][3][4] Conversely, unintended environmental or occupational exposure to such compounds poses a genotoxic risk. The core mechanism of these agents involves the covalent attachment of a 2-chloroethyl group to nucleophilic sites on DNA bases.[5][6] This initial monofunctional adduct can then undergo an intramolecular cyclization to form a highly reactive ethylene episulfonium ion, which can react with a second nucleophilic site on the opposing DNA strand, leading to the formation of cytotoxic interstrand cross-links (ICLs).[3][4][7]
Understanding the extent and nature of DNA alkylation is paramount for elucidating mechanisms of action, optimizing therapeutic efficacy, and assessing genotoxic potential. This guide provides a comprehensive overview of established and cutting-edge techniques for assessing DNA alkylation by 2-chloroethyl compounds, complete with detailed protocols and the scientific rationale behind experimental choices.
The Landscape of DNA Alkylation and Repair
2-Chloroethylating agents generate a spectrum of DNA adducts, with the primary sites of alkylation being the N7 position of guanine and the N3 position of adenine.[2][8] While N7-alkylguanine is the most abundant adduct, it is the less frequent O6-alkylguanine adduct that is considered the most significant lesion for initiating the formation of ICLs.[2][3] The cell possesses a sophisticated network of DNA repair pathways to counteract the deleterious effects of these adducts.[2][8][9]
-
Direct Reversal: O6-methylguanine-DNA methyltransferase (MGMT) directly removes the alkyl group from O6-alkylguanine, a critical defense mechanism against the mutagenic and cytotoxic effects of these agents.[2][3]
-
Base Excision Repair (BER): This pathway is primarily responsible for the removal of N7-alkylguanine and N3-alkyladenine adducts.[2][8][9]
-
Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) Pathway: These more complex pathways are involved in the repair of bulky adducts and the highly cytotoxic ICLs.[3][7][9]
The interplay between the formation of these various adducts and the cellular repair capacity dictates the ultimate biological outcome, ranging from successful DNA repair to mutagenesis, cell cycle arrest, and apoptosis.
Section 1: Detection of Global DNA Damage - The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay, or Single-Cell Gel Electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual cells.[10][11][12][13] While not specific for a particular type of adduct, it provides a rapid and quantitative measure of overall DNA damage induced by alkylating agents.
Principle of the Comet Assay
The fundamental principle of the comet assay lies in the differential migration of damaged DNA in an agarose gel matrix under electrophoresis.[13] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the nucleoid. The DNA is then subjected to electrophoresis. Undamaged DNA remains supercoiled and migrates slowly, forming the "head" of the comet. In contrast, DNA fragments resulting from single-strand breaks, double-strand breaks, and alkali-labile sites relax and migrate further towards the anode, forming the "tail" of the comet.[10][13] The intensity and length of the comet tail are directly proportional to the amount of DNA damage.
Detailed Protocol for the Alkaline Comet Assay
This protocol is adapted for the detection of DNA damage induced by 2-chloroethyl compounds in cultured cells.[1][10][11][12]
Materials:
-
Treated and untreated cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[1][10]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)[1][10]
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Frosted microscope slides
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Slide Preparation: Prepare a 1% NMPA solution in PBS. Coat frosted microscope slides with a thin layer of NMPA and allow them to dry completely.
-
Cell Preparation: Harvest treated and untreated cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.[11]
-
Embedding Cells in Agarose: Prepare a 1% LMPA solution and maintain it at 37°C. Mix the cell suspension with the LMPA at a 1:10 ratio (v/v). Pipette 75 µL of the cell/agarose mixture onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour (overnight lysis is also possible).[10]
-
Alkaline Unwinding: Carefully remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank. Fill the tank with cold alkaline electrophoresis buffer until the slides are completely submerged. Allow the DNA to unwind for 20-40 minutes at 4°C.[13]
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the electrophoresis tank and wash them three times with neutralization buffer for 5 minutes each.
-
Staining: Stain the DNA by adding a drop of SYBR Green or propidium iodide solution to each slide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the extent of DNA damage using specialized software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.[12]
Data Interpretation
| Parameter | Description | Implication of High Value |
| Tail Length | The distance the DNA migrates from the head. | Increased DNA fragmentation. |
| % DNA in Tail | The proportion of total DNA that has migrated into the tail. | Significant DNA damage. |
| Tail Moment | An integrated value of tail length and the fraction of DNA in the tail. | A comprehensive measure of DNA damage. |
Section 2: Specific Adduct Detection - Chromatographic and Mass Spectrometric Methods
While the comet assay provides a global picture of DNA damage, techniques based on chromatography and mass spectrometry offer the specificity required to identify and quantify individual DNA adducts.[14][15][16][17][18]
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts, even when present at very low levels.[19][20][21][22][23]
Principle:
The assay involves four main steps:[19][20][21][22]
-
DNA Digestion: Genomic DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are selectively enriched.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) and quantified by their radioactive decay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful tool for the unambiguous identification and quantification of specific DNA adducts.[14][15][16] This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
Principle:
Following isolation and enzymatic or chemical hydrolysis of DNA, the resulting mixture of normal and adducted nucleosides or bases is separated by LC. The eluent is then introduced into a mass spectrometer, where the compounds are ionized and their mass-to-charge ratios are determined. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that confirms the identity of the adducts.[15]
Advantages of LC-MS/MS:
-
High Specificity: Provides structural confirmation of adducts.
-
Quantitative Accuracy: Can provide absolute quantification with the use of isotopically labeled internal standards.
-
Versatility: Can be adapted to detect a wide range of adducts.[15][16]
Section 3: Immunological Detection Methods
Immunological assays utilize antibodies that specifically recognize and bind to DNA adducts. These methods are generally less labor-intensive than chromatographic techniques and can be highly sensitive.[17][18]
Immuno-Slot Blot (ISB) Assay
The ISB assay is a quantitative method that relies on the immobilization of denatured DNA onto a membrane, followed by detection with a specific primary antibody against the adduct of interest.[24][25][26][27]
Principle:
Single-stranded DNA is immobilized onto a nitrocellulose or nylon membrane using a slot-blot apparatus. The membrane is then incubated with a primary antibody that specifically binds to the target adduct. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody. Finally, a chemiluminescent substrate is applied, and the resulting light emission is captured and quantified, providing a measure of the amount of adduct present.[24][25]
Detailed Protocol for Immuno-Slot Blot Assay
This protocol is a generalized procedure for the detection of 2-chloroethyl-induced DNA adducts.
Materials:
-
Genomic DNA samples
-
Nitrocellulose or nylon membrane
-
Slot-blot apparatus
-
Primary antibody specific for the desired adduct
-
Enzyme-linked secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
DNA Denaturation and Immobilization: Denature the DNA samples by heating to 100°C for 10 minutes, followed by rapid cooling on ice. Apply the denatured DNA to the membrane using a slot-blot manifold.[27]
-
Cross-linking: Cross-link the DNA to the membrane by baking at 80°C for 2 hours or by UV cross-linking.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane extensively with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-linked secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[24]
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the signal intensity relative to a standard curve of known adduct concentrations.
Comparison of Techniques
| Technique | Principle | Advantages | Disadvantages |
| Comet Assay | Electrophoretic migration of damaged DNA | Rapid, sensitive, single-cell analysis | Non-specific for adduct type |
| ³²P-Postlabeling | Radioactive labeling of adducted nucleotides | Extremely sensitive, detects unknown adducts | Use of radioactivity, labor-intensive |
| LC-MS/MS | Chromatographic separation and mass analysis | High specificity, quantitative, structural info | Requires specialized equipment and expertise |
| Immuno-Slot Blot | Antibody-based detection of adducts | High throughput, sensitive, no radioactivity | Requires a specific antibody, semi-quantitative |
Conclusion
The choice of technique for assessing DNA alkylation by 2-chloroethyl compounds depends on the specific research question. For a general assessment of genotoxicity, the Comet Assay provides a rapid and sensitive screen. For the identification and quantification of specific adducts, the high specificity of LC-MS/MS is unparalleled. The ³²P-postlabeling assay remains a gold standard for its exceptional sensitivity, particularly in detecting unknown adducts. Immunological methods like the Immuno-Slot Blot offer a high-throughput alternative when a specific antibody is available. A multi-faceted approach, often combining a global damage assay with a specific adduct detection method, will provide the most comprehensive understanding of the genotoxic effects of 2-chloroethyl compounds.
References
- Christmann, M., Kaina, B. (2013).
- Fu, D., Calvo, J. A., Samson, L. D. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. PMC - PubMed Central.
- McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca.
- Drabløs, F., Feyzi, E., Aas, P. A., Vaagbø, C. B., Kavli, B., Bratlie, M. S., ... & Slupphaug, G. (2004). Alkylation damage in DNA and RNA--repair mechanisms and medical significance. PubMed.
- Creative Bioarray. (2026). Comet Assay (Single Cell Gel Electrophoresis)
- Li, J., Hu, Z., Liu, D., & Wang, P. (2023).
- ResearchTweet. (n.d.). Comet Assay: Full Protocol to Assess DNA Damage in Cells. ResearchTweet.
- R&D Systems. (n.d.). CometAssay® Principle-How To Run Comet Assay. R&D Systems.
- Wang, P., Li, C., & He, L. (2021).
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. PubMed.
- Singh, A., Singh, S., & Kumar, D. (2017). Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). PMC - NIH.
- Lown, J. W., & McLaughlin, L. W. (1979). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl). PubMed.
- Gut, I. G., & Beck, S. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry. PMC - NIH.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.
- van der Schans, G. P., van der Laan, J. W., & van der Wiel, A. (1998). Standard Operating Procedure for Immunuslotblot Assay for Analysis of DNA/Sulfur Mustard Adducts in Human Blood and Skin.
- Christmann, M., & Kaina, B. (2013).
- Li, J., Hu, Z., Liu, D., & Wang, P. (2023).
- Li, J., Hu, Z., Liu, D., & Wang, P. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells.
- Phillips, D. H., & Arlt, V. M. (2026). 32P-Postlabeling Analysis of DNA Adducts. PubMed.
- Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. PubMed.
- Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts.
- Gut, I. G., & Beck, S. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry.
- Karbaschi, M., Brady, N. J., Evans, M. D., & Cooke, M. S. (2012).
- Bodell, W. J., & Lindahl, T. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. PubMed.
- Cooke, M. S., Singh, R., & Evans, M. D. (n.d.). Imunoslot blot assay for the detection of DNA adducts. LJMU Research Online.
- Hopkins, P. B., & Millard, J. T. (1987). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. PubMed.
- Lown, J. W., & Kohn, K. W. (1976). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl). PubMed.
- Karbaschi, M., Brady, N. J., Evans, M. D., & Cooke, M. S. (2012). Immuno-slot blot assay for detection of UVR-mediated DNA damage.
- BenchChem. (2025). Benchmarking N-(2-chloroethyl)
- Wang, S., Chen, B., Su, D., Zhang, C., Bar, S., Ma, Y., ... & Zhang, D. (2019). A Novel Depurination Methodology to Assess DNA Alkylation of Chloro-Bis-Seco-Cyclopropylbenzoindoles Allowed for Comparison of Minor-Groove Reactivity. PubMed.
- Farmer, P. B. (2012). Methods for the detection of DNA adducts. PubMed.
- Gibson, N. W., Mattes, W. B., & Hartley, J. A. (1985). Identification of specific DNA lesions induced by three classes of chloroethylating agents: chloroethylnitrosoureas, chloroethylmethanesulfonates and chloroethylimidazotetrazines. PubMed.
- Farmer, P. B. (2012). Methods for the Detection of DNA Adducts.
- Bodell, W. J., & Brent, T. P. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. PubMed.
- Reddy, M. V. (2000).
- Chae, M. Y., & Michejda, C. J. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. PubMed.
- Liu, X., Wang, J., Zhang, Y., Chen, Y., Liu, Y., Zhang, Y., ... & Wang, Y. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. PubMed Central.
- Margison, G. P., Povey, A. C., & Williams, C. R. (2024).
- Farmer, P. B. (2012). Methods for the Detection of DNA Adducts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of specific DNA lesions induced by three classes of chloroethylating agents: chloroethylnitrosoureas, chloroethylmethanesulfonates and chloroethylimidazotetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide - Oreate AI Blog [oreateai.com]
- 12. researchtweet.com [researchtweet.com]
- 13. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 21. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Efficacy Testing of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, a compound belonging to the chloroethylurea class of potential antineoplastic agents. Drawing from established methodologies for alkylating agents and novel chemotherapeutics, this guide details the strategic selection of appropriate animal models, step-by-step protocols for efficacy studies, and robust data analysis techniques. The primary focus is on the subcutaneous xenograft model as a foundational approach for initial efficacy and toxicity assessment, with considerations for more advanced, clinically relevant models.
Compound Profile: this compound
Chemical Identity:
-
Name: this compound
-
CAS Number: 13908-50-4[1]
-
Molecular Formula: C₁₀H₁₃ClN₂OS[1]
-
Molecular Weight: 244.75 g/mol [1]
Postulated Mechanism of Action
This compound belongs to the aryl chloroethyl ureas (CEUs) class of compounds. These are considered "soft" alkylating agents.[2] Unlike traditional "strong" alkylating agents like nitrogen mustards that primarily target DNA, CEUs have been shown to covalently bind to proteins.[2][3]
The core mechanism involves the 2-chloroethyl group, which can form a reactive aziridinium ion that subsequently alkylates nucleophilic residues on proteins, particularly cysteine. Some CEU derivatives have been shown to target and bind to Thioredoxin-1 (TRX1), a key protein in cellular redox regulation.[2][4] This interaction can disrupt TRX1's function and abrogate its nuclear translocation, leading to cell cycle arrest and cytotoxicity.[2][5] Given its structure, this compound likely shares this protein-alkylating mechanism, making it a promising candidate for anticancer therapy.
Caption: Postulated mechanism of CEU action.
Strategic Selection of In Vivo Models
The choice of an animal model is critical and depends on the specific research question. For initial efficacy screening, a balance of simplicity, reproducibility, and cost-effectiveness is key. More complex models are reserved for detailed mechanistic and translational studies.
Initial Efficacy Screening: The Subcutaneous Xenograft Model
The subcutaneous xenograft model is the most common and efficient model for determining the in vivo activity of novel anticancer therapeutics.[6][7]
-
Rationale: This model involves implanting human cancer cell lines under the skin of immunocompromised mice.[8] Its primary advantages are the ease of tumor implantation, high reproducibility, and straightforward monitoring of tumor growth via simple caliper measurements.[6][9] This makes it an ideal workhorse for initial dose-finding and efficacy studies.[6][10]
Advanced Models for Deeper Insights
While subcutaneous models are excellent for initial screening, they lack the native tumor microenvironment (TME).[11] For more clinically relevant data, advanced models should be considered in subsequent studies.
| Model Type | Description | Advantages | Limitations | Best Use Case |
| Subcutaneous Xenograft | Human tumor cells implanted under the skin of immunocompromised mice.[12] | Simple, reproducible, easy to measure tumors, cost-effective.[6][9] | Lacks native TME, low metastatic potential, may not predict response accurately.[9][11] | Initial efficacy screening, dose-response studies. |
| Orthotopic Xenograft | Human tumor cells implanted into the corresponding organ in mice (e.g., colon cancer cells into the colon wall).[12][13] | Clinically relevant TME, allows for metastasis studies, better predicts therapeutic response.[11][12] | Technically demanding, requires imaging to monitor tumor growth, more expensive.[11] | Metastasis studies, evaluating TME interactions. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient implanted directly into mice.[14][15][16] | Preserves original tumor heterogeneity and architecture, highly predictive of clinical outcomes.[15][17][18] | Expensive, lower take-rate, growth can be slow, requires a patient tumor source.[15] | Personalized medicine studies, biomarker identification. |
Pre-Efficacy Study Protocols
Animal Care and Ethical Considerations
All animal experiments must be conducted in accordance with guidelines set by an Institutional Animal Care and Use Committee (IACUC).[19]
-
Animals: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude) are required for xenograft models to prevent rejection of human cells.[16]
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light cycles.
-
Monitoring: Animals must be monitored frequently (at least 3 times per week, daily as tumors grow) for tumor burden, body weight, and any signs of distress.[19][20]
Cell Line Selection and Preparation
-
Selection: Choose a human cancer cell line known to be sensitive to alkylating agents or with a relevant genetic profile. Based on prior studies with similar compounds, colon (e.g., HT-29, CT-26), leukemia (e.g., L1210), and breast (e.g., MCF-7) cancer cell lines are appropriate starting points.[21][22][23]
-
Culture: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase before implantation.
-
Preparation: Harvest cells and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL. Place on ice until implantation.
Protocol: Formulation of Test Article
This compound is a hydrophobic compound, requiring a specific formulation for in vivo administration to ensure solubility and bioavailability.[24][25]
Objective: To prepare a stable, injectable formulation of the test compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or 5% dextrose solution
Protocol:
-
Weigh the required amount of the compound powder.
-
Dissolve the powder in a minimal volume of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved.
-
Add PEG300 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix.
-
Slowly add sterile saline or 5% dextrose to reach the final desired concentration, mixing continuously to prevent precipitation.
-
The final vehicle composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final solution for clarity and absence of precipitate. Prepare fresh daily before administration.
Core Efficacy Study: Subcutaneous Xenograft Protocol
Objective: To determine the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for a subcutaneous xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[20]
-
Tumor Growth Monitoring: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.[19] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes. Typical groups include:
-
Group 1: Vehicle Control
-
Group 2: Test Article (Low Dose)
-
Group 3: Test Article (High Dose)
-
Group 4: Positive Control (e.g., Cyclophosphamide)[26]
-
-
Drug Administration: Administer the formulated compound, vehicle, or positive control via the predetermined route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). Dosing schedules can vary (e.g., daily, every other day). Previous studies on similar compounds have used IP injections at doses around 10 mg/kg/day.[21]
-
Monitoring During Treatment:
-
Measure tumor volumes twice weekly.
-
Record body weights three times weekly as an indicator of toxicity.
-
Perform daily clinical observations for signs of distress (e.g., hunched posture, rough hair coat, lethargy).[27]
-
-
Study Endpoints: The study should be terminated when:
-
Tissue Collection: At the endpoint, humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Data Analysis and Interpretation
Key Efficacy Endpoints
The primary endpoint for efficacy is Tumor Growth Inhibition (TGI) . It quantifies how effectively the treatment slows tumor progression compared to the vehicle control.
-
Calculation: A common formula for TGI is: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:
-
ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at day 0)
-
ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at day 0)[29]
-
Another frequently used metric is the T/C ratio (Treated/Control) , which is the mean tumor volume of the treated group divided by the mean tumor volume of the control group at a specific time point, expressed as a percentage.[30]
Example Data Presentation
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Endpoint) (mm³) | Mean Tumor Weight (Endpoint) (g) | % TGI | % Body Weight Change |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1850.3 ± 210.4 | 1.9 ± 0.2 | - | +5.2% |
| Compound (10 mg/kg) | 10 | 124.9 ± 14.8 | 975.6 ± 150.1 | 1.0 ± 0.15 | 51.5% | -2.1% |
| Compound (30 mg/kg) | 10 | 126.1 ± 16.1 | 450.2 ± 98.5 | 0.4 ± 0.1 | 81.9% | -8.5% |
| Positive Control | 10 | 125.8 ± 15.5 | 398.7 ± 85.3 | 0.35 ± 0.09 | 84.9% | -11.3% |
Statistical Analysis
Statistical significance between the treated and control groups should be determined using appropriate tests, such as a one-way ANOVA followed by Dunnett's post-hoc test or a Student's t-test.[31] A p-value of <0.05 is typically considered statistically significant.
Caption: Decision tree for interpreting in vivo efficacy results.
References
- Vertex AI Search. (2023, October 24). Orthotopic vs.
- LIDE Biotech. (2023, July 18). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?.
- Animal Care Program. (2025, October 9).
- Anonymous. Orthotopic vs. Subcutaneous Xenograft Models: Key Differences.
- Office of Research Compliance.
- National Institutes of Health.
- UCSF IACUC.
- PubMed. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl)
- BRC/IACUC.
- Labcorp Oncology. (2024, April 7). Subcutaneous vs.
- Spandidos Public
- Genesis Drug Discovery & Development.
- National Institutes of Health. Advantages of patient-derived orthotopic mouse models and genetic reporters for developing fluorescence-guided surgery.
- ResearchGate. (2014, October 16).
- National Institutes of Health.
- CMAR. (2019, September 19). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo.
- Charles River Laboratories.
- Abnova.
- National Institutes of Health.
- Wikipedia.
- WuXi AppTec DMPK. (2024, March 15).
- PubMed. (2016, October 10).
- National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Springer Nature Experiments. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo.
- Anonymous.
- JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- ResearchGate. (2025, August 9).
- Reaction Biology. Subcutaneous Tumor Models.
- Université Laval. Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity.
- SMC Labor
- Wikipedia.
- Anonymous.
- National Institutes of Health. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery.
- Anonymous.
- Anonymous. (2025, July 4).
- AACR Journals.
- NCBI Bookshelf.
- Anonymous. (2025, August 9).
- PubMed. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas.
- PubMed. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.
- MDPI.
- MDPI. (2022, November 1). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity.
- PubMed. (2007, June 4). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice.
- PubMed. Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl).
- National Institutes of Health. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Santa Cruz Biotechnology. N-(2-Chloroethyl)-N′-[4-(methylthio)phenyl]urea.
Sources
- 1. scbt.com [scbt.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 12. xenograft.org [xenograft.org]
- 13. Advantages of patient-derived orthotopic mouse models and genetic reporters for developing fluorescence-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 15. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 17. criver.com [criver.com]
- 18. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 19. a-star.edu.sg [a-star.edu.sg]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. corpus.ulaval.ca [corpus.ulaval.ca]
- 23. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. IG029: Guideline for Tumor Burden Assessment in Rats and Mice | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 28. researchcompliance.hawaii.edu [researchcompliance.hawaii.edu]
- 29. dovepress.com [dovepress.com]
- 30. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we will delve into the practical challenges and nuances of this specific synthesis, moving beyond standard protocols to provide actionable, field-tested advice. Our goal is to empower you to not only identify and solve common experimental issues but also to understand the underlying chemical principles driving these solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most direct and widely employed method is the reaction between 4-(methylthio)aniline and 2-chloroethyl isocyanate. This is an addition reaction where the nucleophilic amine group of the aniline attacks the electrophilic carbon of the isocyanate group, forming the urea linkage. The reaction is typically performed in an aprotic solvent to prevent side reactions.
Q2: What are the most critical parameters influencing the yield and purity of the final product?
There are three paramount factors:
-
Reagent Purity: The 2-chloroethyl isocyanate is highly reactive and susceptible to hydrolysis. Using a fresh, high-purity bottle is crucial. The 4-(methylthio)aniline should be pure and free from oxidation products.
-
Moisture Control: The presence of water can lead to the decomposition of the isocyanate, forming an unstable carbamic acid which then decomposes to 2-chloroethylamine. This amine can then react with another isocyanate molecule, leading to byproduct formation and reduced yield. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Temperature Management: The reaction is exothermic. Uncontrolled temperature can accelerate side reactions. Maintaining a consistent, cool temperature (typically 0-5 °C) during the addition of the isocyanate is key to achieving high selectivity and purity.
Q3: How can I reliably confirm the successful synthesis and purity of my this compound?
A combination of analytical techniques is recommended for full characterization:
-
Thin Layer Chromatography (TLC): For initial reaction monitoring and qualitative purity assessment.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Key ¹H NMR signals to look for include the two urea protons (N-H), the aromatic protons, the methylene protons adjacent to the chlorine and nitrogen, and the methylthio group protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, very little or no solid product is isolated.
-
TLC analysis shows a significant amount of unreacted 4-(methylthio)aniline starting material.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Degraded 2-Chloroethyl Isocyanate | Isocyanates are highly sensitive to moisture. Over time, 2-chloroethyl isocyanate can hydrolyze or polymerize, rendering it inactive. | Always use a new bottle or a freshly opened bottle of 2-chloroethyl isocyanate. If the purity is in doubt, it can be distilled under reduced pressure, but this is a hazardous procedure and purchasing a new bottle is often safer and more efficient. |
| Presence of Moisture | Water reacts with the isocyanate to form 2-chloroethylamine, which can then react with another molecule of isocyanate to form N,N'-bis(2-chloroethyl)urea, a common byproduct. This consumes the isocyanate, preventing it from reacting with the target aniline. | Use anhydrous solvents (e.g., dry dichloromethane or THF). Dry all glassware in an oven before use and assemble the apparatus under an inert atmosphere (N₂ or Ar). |
| Incorrect Stoichiometry | An insufficient amount of the isocyanate will naturally lead to incomplete conversion of the aniline starting material. | Use a slight excess (e.g., 1.05 to 1.1 equivalents) of 2-chloroethyl isocyanate to ensure the complete consumption of the 4-(methylthio)aniline. |
| Inadequate Reaction Time or Temperature | While the reaction is typically fast, insufficient time or running the reaction at a sub-optimal temperature can lead to an incomplete reaction. | Monitor the reaction progress using TLC. If the starting material is still present after the standard reaction time, consider allowing it to stir longer at room temperature. |
Issue 2: Formation of a Major Impurity: N,N'-bis[4-(methylthio)phenyl]urea
Symptoms:
-
The isolated product shows a higher melting point than expected.
-
NMR or MS analysis indicates the presence of a symmetrical diarylurea.
Scientific Explanation: This impurity forms when the 2-chloroethyl isocyanate degrades to generate isocyanic acid (HNCO) and 2-chloroethylamine. The 4-(methylthio)aniline can then react with the in-situ generated isocyanic acid or other intermediates, leading to the formation of the symmetrical N,N'-bis[4-(methylthio)phenyl]urea. This is often exacerbated by the presence of water or impurities in the starting aniline.
Solutions:
-
High-Purity Starting Materials: Use aniline that is as pure as possible. If necessary, recrystallize or distill the 4-(methylthio)aniline before use.
-
Controlled Reagent Addition: Add the 2-chloroethyl isocyanate solution dropwise to the solution of 4-(methylthio)aniline at a low temperature (0-5 °C). This maintains a low concentration of the isocyanate at any given time, favoring the desired 1:1 reaction over side reactions.
-
Inert Atmosphere: As mentioned, rigorously excluding moisture by working under an inert atmosphere minimizes isocyanate degradation pathways that can lead to this byproduct.
Issue 3: Product Oiling Out or Difficulty with Crystallization
Symptoms:
-
During the workup or upon cooling for crystallization, the product separates as an oil instead of a solid.
-
The resulting solid is sticky, difficult to filter, and shows broad melting point.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Presence of Impurities | Impurities, including residual solvent and byproducts, can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, leading to oiling out. | 1. Solvent Trituration: Try stirring the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization of the desired product. 2. Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) often works well. Dissolve the oil in a minimal amount of the good solvent and slowly add the poor solvent until turbidity persists, then heat to redissolve and cool slowly. |
| Rapid Cooling | Cooling the crystallization solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil. | After dissolving the crude product in the hot recrystallization solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also help induce nucleation. |
| Residual Solvent | Trapped solvent within the product can make it appear oily or sticky. | Ensure the product is dried thoroughly under high vacuum for an extended period. |
Visualized Reaction and Troubleshooting Workflow
The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Standard Synthesis
This protocol outlines the standard, widely-used procedure.
Materials:
-
4-(methylthio)aniline (1.0 eq)
-
2-chloroethyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
Procedure:
-
Setup: Assemble a dry, three-necked round bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 4-(methylthio)aniline in anhydrous DCM (approx. 0.5 M concentration) in the flask.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Isocyanate Addition: Dissolve 2-chloroethyl isocyanate in a small amount of anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Workup:
-
Quench the reaction by adding a small amount of methanol to react with any excess isocyanate.
-
Concentrate the mixture under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Protocol 2: Optimized High-Purity Synthesis
This protocol incorporates best practices to minimize side reactions and improve purity.
Key Improvements:
-
Strict exclusion of moisture.
-
Use of a non-polar co-solvent to aid precipitation.
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve 4-(methylthio)aniline (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Isocyanate Addition: Add 2-chloroethyl isocyanate (1.05 eq) neat (without solvent) via a syringe pump over 1 hour to the vigorously stirred solution. This slow, neat addition maintains a high concentration of aniline relative to the isocyanate, minimizing self-reaction of the isocyanate.
-
Reaction & Precipitation: Stir the reaction at 0 °C for 1 hour after addition is complete, then allow it to warm to room temperature and stir for 3 hours. The product often begins to precipitate from the THF solution.
-
Workup:
-
Add anhydrous hexanes (equal volume to the THF used) to the reaction mixture to further precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold hexanes to remove any unreacted starting materials and soluble byproducts. Dry the product under high vacuum at 40 °C. This method often yields a product of sufficient purity without the need for recrystallization.
References
Technical Support Center: Synthesis of N-phenyl-N'-(2-chloroethyl)ureas
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds, which are known for their potential as antineoplastic agents.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and literature-validated methods.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, primarily related to reagent stability and competing side reactions.
Primary Cause 1: Degradation of 2-Chloroethyl Isocyanate The key reagent, 2-chloroethyl isocyanate, is highly reactive and susceptible to degradation, especially from moisture.[3] The isocyanate group (-N=C=O) readily reacts with water to form an unstable carbamic acid, which then decomposes into 2-chloroethylamine and carbon dioxide. This amine byproduct can then react with another molecule of isocyanate to form the undesired symmetrical urea, 1,3-bis(2-chloroethyl)urea, consuming your starting material.
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry THF, DCM, or toluene). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality and Storage: Use a fresh bottle of 2-chloroethyl isocyanate or purify older stock if its quality is uncertain. Always store it at the recommended temperature (typically 2-8°C) under an inert atmosphere to maintain stability.[3]
Primary Cause 2: Formation of Symmetrical Diaryl Urea Another common byproduct is the symmetrical diaryl urea (e.g., 1,3-diphenylurea, also known as carbanilide), formed from the reaction of the starting aniline with trace amounts of phosgene-like impurities or via complex decomposition pathways.[4]
Solution:
-
Controlled Reagent Addition: Add the 2-chloroethyl isocyanate dropwise to the solution of the substituted aniline at a low temperature (e.g., 0°C) to manage the exothermic reaction and minimize side product formation.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure the complete conversion of the more valuable aniline starting material.
Primary Cause 3: Product Loss During Workup The target CEU can be sensitive to the workup conditions, potentially leading to degradation or loss of material.
Solution:
-
Mild Workup: Avoid unnecessarily harsh acidic or basic conditions during extraction.
-
Efficient Extraction: Use appropriate organic solvents to ensure complete extraction of the product from the aqueous phase.
Troubleshooting Workflow: Diagnosing Low Yields
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: My purified product contains an impurity that I suspect is a cyclized byproduct. How can I confirm this and prevent its formation?
This is a critical challenge. The N'-(2-chloroethyl)urea moiety contains both a nucleophile (the urea nitrogen) and an electrophile (the carbon bearing the chlorine), making it susceptible to intramolecular cyclization.
Mechanism of Cyclization: Under thermal stress or in the presence of a base or protic solvent, the urea can cyclize to form a 2-(phenylimino)-3-(2'-chloroethyl)-oxazolidine hydrochloride or a 1-phenyl-2-oxo-3-(2'-chloroethyl)imidazolidine.[5] This reaction is often irreversible and represents a significant yield loss.
Visualizing the Cyclization Side Reaction
Sources
- 1. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Reaction Conditions for Urea Derivative Synthesis
Welcome to the Technical Support Center for Urea Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing urea-containing compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up a urea synthesis reaction.
Q1: What are the most common methods for synthesizing urea derivatives in a research setting?
A1: The classical approach involves the reaction of an isocyanate with a primary or secondary amine, which is a straightforward and often high-yielding method.[1] However, due to the hazardous nature of isocyanates and their precursor, phosgene, several safer alternatives are now widely used.[2][3] These include the use of phosgene substitutes like triphosgene and carbonyldiimidazole (CDI) to generate the isocyanate in situ or to activate the amine.[4][5] More recently, isocyanate-free methods, such as the catalytic carbonylation of amines with CO2, are gaining traction for their improved safety and environmental profile.[2][6]
Q2: How do I choose the right solvent for my urea synthesis reaction?
A2: Solvent selection is critical and depends on the specific reactants and method. For the reaction of an isocyanate with an amine, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.[1][7] The ideal solvent should be inert to the reactants and readily dissolve both the starting materials and intermediates. It's important to use anhydrous solvents, as water can react with isocyanates to form unstable carbamic acids, which can then decompose to form undesired symmetrical ureas. A recent study has also explored the use of the bio-alternative solvent Cyrene as a greener option.[7]
Q3: Is a base required for the reaction between an isocyanate and an amine?
A3: Generally, no external base is required for the reaction between an isocyanate and an amine, as the amine itself is basic enough to act as a nucleophile.[1] However, if you are starting with an amine salt (e.g., a hydrochloride salt), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to liberate the free amine for the reaction to proceed.
Q4: How can I monitor the progress of my urea synthesis reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[8][9] You can spot the reaction mixture alongside your starting materials on a TLC plate and observe the disappearance of the limiting reagent and the appearance of the product spot. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[10][11][12]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Low Product Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields in urea synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction by TLC or HPLC until the limiting starting material is consumed.[8][11] If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary. However, be cautious, as excessive heat can lead to side reactions.
-
Purity of Reagents: Impurities in your starting materials, especially the amine or isocyanate, can interfere with the reaction. Ensure your reagents are of high purity. If using an amine salt, ensure complete conversion to the free base.
-
Moisture Contamination: Water in the reaction can consume your isocyanate, leading to the formation of an amine that can then react to form a symmetrical urea byproduct. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: If either the amine or the isocyanate is sterically hindered, the reaction rate will be slower. In such cases, you may need to use higher temperatures, longer reaction times, or a more activating coupling agent if not using a pre-formed isocyanate.
-
Work-up and Purification Issues: Significant product loss can occur during the work-up and purification steps. Ensure you are using appropriate extraction and purification techniques. For instance, if your product is slightly water-soluble, minimize aqueous washes or use a saturated brine solution to reduce its solubility in the aqueous phase.
Impurity Formation
Q6: I'm observing a significant amount of a byproduct that I suspect is a symmetrical urea. How can I prevent this?
A6: The formation of a symmetrical urea (R-NH-CO-NH-R or R'-NH-CO-NH-R') is a common side reaction, especially when generating an isocyanate in situ. This occurs when the newly formed isocyanate reacts with the starting amine instead of the intended second amine. To minimize this:
-
Controlled Addition: Slowly add the amine to the isocyanate or the activated amine solution. This ensures that the isocyanate concentration is always low, favoring the reaction with the second, more abundant amine.
-
Stoichiometry Control: Precise control over the stoichiometry of your reactants is crucial. Using a slight excess of the second amine can help to outcompete the remaining starting amine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of symmetrical byproduct formation.
-
Choice of Activating Agent: When using phosgene substitutes, the order of addition is critical. For example, with CDI, first react it with one amine to form the carbamoyl-imidazole intermediate, and then add the second amine.[4][5]
Q7: What are other common impurities in urea synthesis, and how can they be removed?
A7: Besides symmetrical ureas, other common impurities include:
-
Unreacted Starting Materials: These can often be removed by washing the crude product with a dilute acid (to remove unreacted amines) or a dilute base (to remove acidic impurities).
-
Biuret: This can form from the thermal decomposition of urea, especially at high temperatures.[13] Purification is typically achieved through recrystallization.
-
Isocyanuric Acid and Other Urea Decomposition Products: High reaction temperatures can lead to the formation of various decomposition products. Careful temperature control is the best preventative measure. Purification often requires column chromatography.
-
Impurities from Reagents: Commercial reagents can contain impurities. For example, urea can contain ammonium cyanate.[14][15] It's advisable to use high-purity reagents or purify them before use if necessary.
Difficult Work-up and Purification
Q8: My product is difficult to purify. What are the best general strategies for purifying urea derivatives?
A8: The purification strategy depends on the physical properties of your urea derivative.
-
Recrystallization: This is often the most effective method for purifying solid urea derivatives.[16][17] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing ureas include ethanol/water, ethyl acetate/hexane, and isopropanol.[8]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is a reliable method.[18] A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For ureas with strong hydrogen bonding capabilities, adding a small amount of methanol to the eluent can improve the separation.
-
Aqueous Washes: As mentioned earlier, washing the organic layer containing your product with dilute acid and/or base can effectively remove basic and acidic impurities, respectively.
Experimental Protocols & Data
Protocol 1: Synthesis of an Unsymmetrical Urea using Carbonyldiimidazole (CDI)
This protocol describes a safe and efficient method for synthesizing an N,N'-disubstituted unsymmetrical urea.
Materials:
-
Amine 1
-
Amine 2
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step 1: Activation of Amine 1.
-
Dissolve Amine 1 (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete formation of the carbamoyl-imidazole intermediate.[8]
-
-
Step 2: Addition of Amine 2.
-
Add Amine 2 (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
-
Step 3: Work-up and Purification.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.[16]
-
Data Presentation: Comparison of Phosgene Substitutes
The choice of a carbonylating agent is a critical decision in urea synthesis, balancing safety, efficiency, and cost.
| Feature | Phosgene | Triphosgene | Carbonyldiimidazole (CDI) |
| Physical State | Colorless Gas | White Crystalline Solid | White Crystalline Solid |
| Toxicity | Extremely High | High (decomposes to phosgene) | Moderate |
| Handling | Requires specialized equipment | Easier to handle than phosgene | Relatively safe to handle |
| Byproducts | HCl | HCl | Imidazole |
| Cost | Low | Moderate | High |
| Primary Use | Industrial scale synthesis | Lab-scale synthesis of isocyanates, ureas | Mild and selective urea synthesis |
This table is a synthesis of information from multiple sources.[2][3][4]
Visualizations
Reaction Mechanism: Urea Synthesis via Isocyanate
The following diagram illustrates the fundamental mechanism of urea formation from an isocyanate and an amine.
Caption: General mechanism of urea synthesis.
Troubleshooting Workflow: Low Product Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in urea synthesis.
Caption: Troubleshooting low yield in urea synthesis.
References
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148. [Link]
- Google Patents. (2009).
-
Request PDF. (2025). Selected syntheses of ureas through phosgene substitutes. [Link]
-
ResearchGate. (n.d.). Synthesis of un‐symmetrical urea derivatives. Reaction condition: R1−NH2 (1 equiv.), R2−NH2 or R1R2NH (1 equiv.), CDI (1 equiv.), Zn (1 equiv.). [Link]
-
Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation - Carbonyldiimidazole (CDI). [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]
-
Angewandte Chemie International Edition. (n.d.). Alternatives to Phosgene and Carbon Monoxide. [Link]
-
Request PDF. (n.d.). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions. [Link]
-
TREA. (2024). PROCESS FOR PRODUCING UREA AND BIURET. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of trisubstituted ureas from α-chloroaldoxime O-methanesulfonates and secondary amines. [Link]
-
PubMed. (2013). Synthesis of Trisubstituted Ureas by a Multistep Sequence Utilizing Recyclable Magnetic Reagents and Scavengers. [Link]
- Google Patents. (n.d.).
-
CORE. (2017). JECamp GC Cyrene 2017 revised. [Link]
-
SciSpace. (1999). Selected syntheses of ureas through phosgenesubstitutes. [Link]
-
Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea. [Link]
-
ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). [Link]
-
ResearchGate. (2003). Synthesis of mono-and N,N-disubstituted ureas. [Link]
-
Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]
-
Arabian Journal of Chemistry. (2026). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. [Link]
-
PubMed. (2012). Iron(III) catalysed synthesis of unsymmetrical di and trisubstituted ureas--a variation of classical Ritter reaction. [Link]
-
Request PDF. (2025). Synthesis of symmetrical or asymmetrical urea compounds from CO2via base catalysis. [Link]
-
SciSpace. (n.d.). Synthesis of N,N'-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. [Link]
-
RSC Publishing. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
ScienceDirect. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]
-
ACS Publications. (n.d.). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. [Link]
-
Madar. (n.d.). CHAPTER 8 UREA PRODUCTION. [Link]
-
PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Process for purifying and crystallizing urea.
-
Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. [Link]
-
ResearchGate. (2025). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. [Link]
-
Request PDF. (2025). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [https://www.researchgate.net/publication/370757754_Determination_of_urea_using_high-performance_liquid_chromatography_with_fluorescence_detection_after_automated_derivatisation_with_Xanthydrol]([Link]_ chromatography_with_fluorescence_detection_after_automated_derivatisation_with_Xanthydrol)
-
MicroSolv. (n.d.). Urea Analyzed by HPLC - AppNote. [Link]
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. [Link]
-
ResearchGate. (2014). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionike.com [ionike.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 12. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
- 13. PROCESS FOR PRODUCING UREA AND BIURET | TREA [trea.com]
- 14. Urea - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. caod.oriprobe.com [caod.oriprobe.com]
- 18. researchgate.net [researchgate.net]
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea stability and storage guidelines
Technical Support Center: N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
An Introduction to this compound: A Guide to Ensuring Experimental Reproducibility
This compound is a member of the chloroethylurea (CEU) class of compounds, which are recognized for their potent biological activity.[1][2] Utilized in proteomics research and investigated for its antineoplastic properties, its mechanism often involves the covalent modification of protein targets like β-tubulin.[1][3][4] This reactivity, conferred by the electrophilic 2-chloroethyl group, is fundamental to its function but also presents a significant challenge to its chemical stability.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard data sheets to provide in-depth, field-proven insights into the stability, storage, and handling of this compound. By understanding the causality behind its degradation pathways, you can design more robust experiments, ensure the integrity of your data, and accelerate your research program.
Section 1: Compound Profile & Core Properties
A foundational understanding of the compound's properties is critical for predicting its behavior under various experimental conditions.
| Property | Value | Source & Significance |
| CAS Number | 13908-50-4 | [3] Unique identifier for this specific chemical substance. |
| Molecular Formula | C₁₀H₁₃ClN₂OS | [3] Defines the elemental composition. |
| Molecular Weight | 244.75 g/mol | [3] Essential for accurate concentration calculations. |
| Compound Class | Phenylurea / Chloroethylurea | [2][5] This class is known for protein alkylating activity, implying inherent reactivity.[4][6] |
| Primary Hazard | Fatal if swallowed; May cause an allergic skin reaction. | [7] Highlights the need for stringent safety protocols. |
| Incompatible Materials | Strong oxidizing agents, Acids, Strong bases. | [8] Contact with these materials will likely lead to rapid degradation. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns encountered by researchers working with this compound.
Q1: What are the primary factors that cause this compound to degrade?
The single most important feature governing this molecule's stability is the inherent reactivity of the 2-chloroethyl group . This group is an alkylating agent, meaning it is electrophilic and designed to react with nucleophiles. This intended biological activity is also its primary liability in storage and handling. Key degradation factors include:
-
pH: The compound is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Based on data for the parent urea scaffold, stability is greatest in a neutral to slightly acidic pH range (approx. 4-8).[9] Strongly basic or acidic buffers will accelerate degradation.
-
Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures.[9][10] Storing the compound, both in solid and solution form, at low temperatures is crucial to minimize kinetic activity.
-
Nucleophiles: The compound will react with nucleophilic species. This includes water (hydrolysis), buffer components (e.g., Tris), and components in cell culture media (e.g., free amines, thiols like cysteine).
-
Oxidation: While the chloroethylurea moiety is the primary concern, the methylthio group can be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided.[8]
Q2: What are the definitive storage conditions for the solid (powder) form of the compound?
For maximum long-term stability of the solid compound, adhere to the following guidelines, which are designed to mitigate the risks outlined above:
-
Temperature: Store in a freezer, ideally at -20°C .[11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and moisture, preventing oxidation and hydrolysis. If backfilling with inert gas is not possible, ensure the container is sealed with high-quality paraffin film to minimize air and moisture ingress.
-
Light: Protect from light by using an amber vial and storing it in the dark.
-
Container: Keep the container tightly closed in a dry location.[7][8][12]
Q3: How should I prepare solutions for my experiments? Is the compound stable in solution?
Solution stability is significantly lower than solid-state stability. The best practice is to always prepare solutions fresh for each experiment. If this is not feasible, prepare a concentrated stock solution in an appropriate solvent and store it in single-use aliquots.
-
Solvent Choice: For initial stock solutions, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) . DMSO is generally a good choice as it lacks protons that can participate in degradation reactions.
-
Aqueous Solutions: Avoid storing the compound in aqueous buffers for any extended period. The rate of hydrolysis in aqueous media is significant. When diluting the DMSO stock into aqueous buffers or cell culture media for an experiment, do so immediately before use.
-
Concentration Dependence: The degradation of urea-based compounds can sometimes be dependent on the initial concentration.[9] Be consistent with the concentrations you prepare.
Q4: I'm seeing a loss of activity or inconsistent results in my multi-day cell-based assays. Could compound instability be the cause?
Absolutely. This is a classic symptom of compound degradation in the experimental medium. The effective concentration of the active compound is likely decreasing over the course of your experiment due to hydrolysis or reaction with media components.
-
Causality: The compound in the aqueous, near-physiological pH, 37°C environment of a cell culture incubator is in a pro-degradative environment. Its half-life may be a matter of hours.
-
Solution: For long-term assays, you may need to replenish the compound with fresh media at regular intervals. It is also critical to run a time-course control experiment where the compound is incubated in media for the full duration of the assay, and then its effect is tested in a short-term viability assay to quantify the loss of potency.
Q5: What are the most critical safety precautions I must follow when handling this compound?
This compound is classified as acutely toxic and a potential skin sensitizer.[7][13] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.
-
Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood .[8][12]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke in the handling area.[7][8] Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Disposal: Dispose of all waste according to your institution's hazardous waste protocols.[7][8]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in stored stock solutions. | 1. Chemical Degradation: The compound has degraded in solution due to hydrolysis (moisture in solvent) or temperature fluctuations. 2. Solvent Evaporation: The solvent has slowly evaporated, leading to an inaccurate concentration. | 1. Prepare Fresh Stock: Discard the old stock and prepare a new one from the solid compound. 2. Aliquot & Freeze: Prepare single-use aliquots of the new stock solution and store them at -80°C. 3. Validate: Confirm the purity/concentration of a thawed aliquot via HPLC-UV if the problem persists. |
| Precipitate forms in DMSO stock solution upon thawing. | 1. Incomplete Dissolution: The compound was not fully dissolved initially. 2. Moisture Contamination: Water was introduced into the DMSO stock, reducing the compound's solubility. 3. Concentration Limit Exceeded: The stock concentration is too high for the storage temperature. | 1. Ensure Full Dissolution: Gently warm the solution (to ~30°C) and vortex to attempt redissolution. 2. Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO for stock preparation. 3. Check Solubility: Prepare a slightly lower concentration stock if the issue recurs. |
| Inconsistent results between experimental replicates. | 1. Degradation in Aqueous Media: The compound is degrading at different rates between wells or plates due to minor timing differences. 2. Inaccurate Pipetting: Errors in pipetting the highly active compound are magnified in the results. | 1. Minimize Incubation Time: Add the compound to aqueous media immediately before adding it to cells. Standardize all timing precisely. 2. Serial Dilution: Perform a serial dilution of your stock to create an intermediate dilution, from which you can pipette larger, more accurate volumes for your final working solution. |
Section 4: Protocols & Workflows
Protocol 4.1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receiving the compound to its use in experiments.
-
Receiving: Upon receipt, visually inspect the container for any damage. Do not use if the seal is broken.
-
Initial Storage: Immediately transfer the unopened container to a designated, locked freezer at -20°C.[7][8][12][13] Log its arrival and storage location.
-
Equilibration: Before opening for the first time, place the vial in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Conduct all weighing inside a chemical fume hood. Use appropriate PPE. Weigh out only the amount needed for stock solution preparation.
-
Resealing: Tightly reseal the main container. If possible, flush the headspace with an inert gas (argon or nitrogen) before sealing. Wrap the cap with paraffin film.
-
Return to Storage: Promptly return the main container to the -20°C freezer.
Protocol 4.2: Preparation and Storage of Concentrated Stock Solutions
-
Solvent Preparation: Use only high-purity, anhydrous DMSO. Use a fresh, unopened bottle or a bottle that has been properly stored to prevent water absorption.
-
Calculation: Calculate the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 25 mM).
-
Dissolution: In a fume hood, add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed solid compound.
-
Mixing: Vortex thoroughly until all solid material is completely dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The aliquot volume should be appropriate for one experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots in a labeled box at -80°C for long-term storage. For short-term (1-2 weeks), -20°C is acceptable but not ideal.
-
Validation (Optional but Recommended): For critical, long-term projects, it is a self-validating step to analyze a freshly prepared stock solution by HPLC to establish a purity and concentration baseline (t=0). This can be compared against an aliquot that has been stored for an extended period to empirically determine stability under your specific conditions.
Section 5: Visual Guides
References
-
Castrol. (2025). Safety Data Sheet. [Link]
-
PubMed. (n.d.). Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil. [Link]
-
PubMed. (n.d.). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to β-tubulin: importance of Glu198 in microtubule stability. [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]
-
Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. [Link]
-
PubMed. (n.d.). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. [Link]
-
ResearchGate. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. [Link]
-
PubMed. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-(2-chloroethyl)-n'-(1-phenylcyclohexyl)urea (CAS 13908-23-1). [Link]
-
ResearchGate. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. [Link]
-
Cheméo. (n.d.). N-(2-chloroethyl)-n'-[1-(4-fluorophenyl)cyclohexyl]urea. [Link]
-
PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations. [Link]
-
PubChem. (n.d.). Phenylurea. [Link]
Sources
- 1. Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. 6296-42-0|1-(2-Chloroethyl)urea|BLD Pharm [bldpharm.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Overcoming Resistance to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Introduction:
Welcome to the technical support guide for researchers investigating N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea and related chloroethyl-urea compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the development of cancer cell resistance to this class of molecules. As protein alkylating agents with novel mechanisms of action, understanding and overcoming resistance is critical for advancing their therapeutic potential. This guide is structured to address common experimental hurdles with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related compounds?
Aryl chloroethyl ureas (CEUs) are a class of protein alkylating agents.[1][2] Unlike traditional DNA alkylating agents such as nitrosoureas, which primarily form DNA adducts and interstrand crosslinks[3][4], some CEUs have been shown to covalently bind to specific proteins.[1][2] A key target identified for related CEU compounds is Thioredoxin-1 (TRX1).[1][2] This binding can abrogate the nuclear translocation of TRX1, a protein crucial for redox signaling and cell survival.[1][2][5] Other CEU derivatives have been shown to act as microtubule disrupters by alkylating β-tubulin.[6][7] The 2-chloroethyl group acts as a strong electrophile, enabling the alkylation of target molecules.[8] Therefore, the cytotoxic effects are often linked to the disruption of specific protein functions rather than direct, widespread DNA damage.
Q2: My cancer cell line has become resistant to this compound. What are the most likely mechanisms?
Based on the mechanisms of action of related alkylating agents and common chemoresistance pathways, resistance to this compound could arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), is a major mechanism of multidrug resistance.[9][10][11][12][13] These transporters actively pump a wide range of xenobiotics, including anticancer drugs, out of the cell, reducing the intracellular concentration and thus the compound's efficacy.[10][13]
-
Alterations in the Drug Target: If the compound's cytotoxicity relies on binding to a specific protein like TRX1 or β-tubulin, mutations in the gene encoding this protein could prevent effective binding. Alternatively, cancer cells might upregulate the expression of the target protein to compensate for the fraction being inactivated by the drug.[1] For instance, overexpression of TRX1 has been shown to attenuate the cytotoxicity of a related CEU.[1]
-
Enhanced DNA Damage Repair (DDR): Although CEUs are primarily protein alkylators, the chloroethyl group is characteristic of DNA alkylating agents.[8] It is plausible that some level of DNA damage occurs. Therefore, upregulation of DNA repair pathways, such as Base Excision Repair (BER) or O6-methylguanine-DNA methyltransferase (MGMT), could contribute to resistance.[4][14][15] Enhanced DDR is a well-established resistance mechanism for classical alkylating agents like nitrosoureas.[15][16]
-
Altered Redox Homeostasis: Given the known interaction of similar compounds with the thioredoxin system, resistant cells might adapt by upregulating alternative antioxidant pathways to compensate for the inhibition of TRX1 function, thereby mitigating downstream oxidative stress and apoptosis.
Q3: What are the essential first steps to confirm and characterize resistance in my cell line?
The first step is to quantify the degree of resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms the resistance phenotype.[17] The ratio of the IC50 of the resistant line to the sensitive line is known as the Resistance Index (RI); an RI ≥ 5 is generally considered a successfully established resistant line.[18]
Protocol: Determining IC50 to Calculate Resistance Index (RI)
-
Cell Seeding: Plate both parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density.[17][19] Ensure the density allows for logarithmic growth over the course of the assay (typically 48-72 hours).[19]
-
Drug Titration: Prepare a serial dilution of this compound. A common approach is a 10-point, 3-fold dilution series spanning a wide concentration range (e.g., from 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).[17]
-
Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with a fresh medium containing the various drug concentrations.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Measure cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or a fluorescence-based assay (e.g., resazurin).
-
Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration. Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value for each cell line.
-
Calculate RI: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Troubleshooting Guide
Problem: My IC50 value has increased >10-fold. How do I determine the specific resistance mechanism?
A significant increase in IC50 confirms resistance. The next step is to dissect the underlying mechanism(s) using a systematic approach.
Caption: A logical workflow for dissecting resistance mechanisms.
The most common mechanism of acquired multidrug resistance is the overexpression of ABC transporters.[10] This can be tested functionally by seeing if resistance can be reversed by an inhibitor of these pumps.
Protocol: ABC Transporter Inhibition Assay
-
Select Inhibitor: Choose a broad-spectrum ABC transporter inhibitor. Verapamil (inhibits ABCB1) or Tariquidar (potent inhibitor of multiple transporters) are common choices.
-
Determine Non-Toxic Inhibitor Dose: First, determine the highest concentration of the inhibitor alone that does not cause significant cytotoxicity in your parental cell line.
-
Perform Combination IC50 Assay: Run the IC50 assay as described previously on both parental and resistant cell lines. For each cell line, have two sets of plates: one with the CEU compound alone, and one with the CEU compound plus the non-toxic concentration of the ABC transporter inhibitor.
-
Analyze Results:
-
If the IC50 of the resistant cell line is significantly reduced (ideally, close to the parental IC50) in the presence of the inhibitor, this strongly suggests that drug efflux is a primary resistance mechanism.
-
A minimal change in IC50 suggests other mechanisms are dominant.
-
| Experimental Condition | Parental IC50 | Resistant IC50 | Resistant + Inhibitor IC50 | Interpretation |
| Expected Outcome (Efflux) | 1 µM | 50 µM | ~2-5 µM | Resistance is primarily mediated by ABC transporters. |
| Expected Outcome (Other) | 1 µM | 50 µM | ~45 µM | Drug efflux is not a significant mechanism. |
If drug efflux is not the cause, investigate the drug's molecular target.
-
Quantitative Western Blot / qPCR: Compare the protein and mRNA expression levels of candidate targets (e.g., Thioredoxin-1, β-tubulin) between the parental and resistant cell lines. A significant upregulation in the resistant line suggests the cells are compensating for drug-induced inhibition by producing more of the target protein.[1]
-
Gene Sequencing: Isolate mRNA from both cell lines, reverse transcribe to cDNA, and sequence the coding region of the target genes. This will identify any point mutations in the resistant line that could alter the drug-binding site, preventing the compound from interacting effectively.
As a potential secondary mechanism, assess key proteins in DNA repair pathways known to be involved in resistance to alkylating agents.[20][21][22]
-
Western Blot Analysis: Probe for proteins such as MGMT, PARP1, and key components of the BER and homologous recombination pathways.[4][15] Increased expression of these proteins in the resistant line indicates an enhanced capacity to repair drug-induced DNA damage.
Problem: I've confirmed that ABC transporter overexpression is the cause of resistance. How can I overcome this in my experiments?
Confirming the mechanism allows you to devise rational strategies to circumvent it.
As demonstrated in the diagnostic assay, using an ABC transporter inhibitor in combination with your CEU compound can restore sensitivity. This is a powerful strategy for in vitro and preclinical in vivo models to validate that the compound is effective once it reaches its intracellular target.
Considerations:
-
Inhibitor Specificity: Use inhibitors with known specificity for the transporters you suspect are involved (e.g., Verapamil for ABCB1/P-gp).
-
Toxicity: Be mindful that inhibiting ABC transporters can increase the toxicity of the primary compound to non-cancerous cells in vivo, as these transporters play a protective role in normal tissues.[9][12]
This is a long-term drug development strategy. The goal is to design derivatives of this compound that are not recognized as substrates by ABC transporters. This often involves altering the hydrophobicity, charge, or overall shape of the molecule while retaining its affinity for the intended intracellular target.
Caption: Overcoming resistance by inhibiting ABC transporter-mediated drug efflux.
References
- ABC multidrug transporters: structure, function and role in chemoresistance. Google Cloud.
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear transloc
- Role of ABC transporters in cancer chemotherapy - PMC - NIH.
- (PDF) ABC multidrug transporters: Structure, function and role in chemoresistance. Google Cloud.
- Insights into the DNA damage response and tumor drug resistance. Google Cloud.
- ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. Google Cloud.
- ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance - MDPI. MDPI.
- DNA Repair Pathways in Cancer Therapy and Resistance - Frontiers. Frontiers.
- Targeting DNA repair pathways to overcome cancer drug resistance - PMC - NIH.
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear transloc
- Targeting DNA damage response pathways in tumor drug resistance: Mechanisms, clinical implications, and future directions - PubMed.
- Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed.
- Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed - NIH.
- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.
- Alkylating anticancer agents and their relations to microRNAs - OAE Publishing Inc. OAE Publishing Inc..
- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
- DNA damage repair and tolerance: a role in chemotherapeutic drug resistance - ProQuest. ProQuest.
- Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma - AACR Journals.
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH.
- Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf - NIH.
- Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed.
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH.
- N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC - NIH.
- 2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ABC multidrug transporters: structure, function and role in chemoresistance. | Semantic Scholar [semanticscholar.org]
- 10. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Targeting DNA repair pathways to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 21. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 22. Targeting DNA damage response pathways in tumor drug resistance: Mechanisms, clinical implications, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
refining dosage for in vitro studies with N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Welcome to the technical support resource for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for refining dosages in in vitro studies. We will explore the compound's mechanism, offer detailed experimental protocols, and provide troubleshooting solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in a laboratory setting.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as a sulfhydryl-reactive compound. Its mechanism involves the covalent modification of cysteine residues on proteins. The chloroethylurea moiety acts as an electrophile, targeting the nucleophilic sulfhydryl groups of cysteine residues. This irreversible binding can lead to the inactivation of key cellular enzymes and proteins, disrupting cellular signaling and function. A primary target of this class of compounds is the enzyme protein tyrosine phosphatase (PTP), which plays a crucial role in cell signaling pathways.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available literature for similar sulfhydryl-reactive compounds, a common starting point for initial dose-response experiments is in the low micromolar range. We recommend a serial dilution series to cover a broad range of concentrations.
Table 1: Recommended Starting Concentration Ranges for Initial Screening
| Experiment Type | Recommended Starting Range | Rationale |
| Initial IC50 Determination | 0.1 µM - 100 µM | Covers a wide dynamic range to identify the half-maximal inhibitory concentration. |
| Mechanistic Studies | 1 µM - 25 µM | A narrower range focused around the anticipated IC50 to probe specific cellular effects. |
| Long-term ( > 48h) Assays | 0.05 µM - 10 µM | Lower concentrations are advised to mitigate confounding effects from cytotoxicity over extended incubation periods. |
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to the reactive nature of the chloroethyl group, proper handling and storage are critical for maintaining the compound's activity.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is anhydrous to prevent hydrolysis of the compound.
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Working Solution Preparation: Prepare fresh working solutions in your cell culture medium immediately before each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Part 2: Experimental Protocols & Troubleshooting
This section provides detailed protocols for common in vitro assays and offers solutions to potential issues.
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete culture medium from your stock solution.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a multichannel pipette for adding reagents and perform a thorough visual inspection of the plate before and after seeding.
-
To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS.
-
Issue 2: No significant dose-response effect observed.
-
Possible Cause: The concentration range tested is too low, the compound has degraded, or the chosen cell line is resistant.
-
Solution:
-
Expand the concentration range to include higher doses (e.g., up to 200 µM).
-
Prepare a fresh stock solution of the compound from powder.
-
Consider using a different cell line that may be more sensitive to sulfhydryl-reactive agents.
-
Issue 3: Unexpected cytotoxicity at very low concentrations.
-
Possible Cause: The compound may be unstable in the culture medium, leading to the rapid release of reactive species, or the cells may be particularly sensitive.
-
Solution:
-
Reduce the incubation time to assess acute effects.
-
Perform a time-course experiment to understand the kinetics of cytotoxicity.
-
Ensure the final DMSO concentration is not contributing to the observed toxicity.
-
Part 3: Mechanistic Insights and Advanced Applications
Understanding the downstream effects of this compound is key to interpreting your results. As a PTP inhibitor, its effects can cascade through multiple signaling pathways.
Potential Downstream Effects of PTP Inhibition
Technical Support Center: Minimizing Off-Target Effects of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, hereafter referred to as CEMPU. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of CEMPU's behavior and to offer robust strategies for minimizing its off-target effects. Given its chemical structure, particularly the reactive 2-chloroethylurea moiety, a proactive and informed experimental approach is critical for generating clean, interpretable data.
Section 1: Core Principles of CEMPU Reactivity and Off-Target Profile
This section addresses the fundamental chemical properties of CEMPU that drive both its intended and unintended biological activities.
Q1: What is the presumed mechanism of action for CEMPU and why is it prone to off-target effects?
Answer: CEMPU belongs to the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). Its mechanism is rooted in the high reactivity of the 2-chloroethyl group, which functions as an electrophile. This group can form a reactive aziridinium ion intermediate, which is then susceptible to attack by nucleophilic residues on proteins, such as cysteine (Cys), histidine (His), and lysine (Lys).[1][2] This results in covalent, often irreversible, modification of the target protein.
The primary driver of its off-target effects is this very reactivity. While designed to covalently bind to a specific target (e.g., a cysteine residue in an active site), the reactive electrophile can similarly modify other accessible and nucleophilic biomolecules throughout the cell, including other proteins and nucleic acids.[3] Compounds from the broader class of (2-chloroethyl)ureas and nitrosoureas are known to exert effects through alkylation, with some having well-documented interactions with targets like β-tubulin and Thioredoxin-1 (TRX1), as well as DNA.[1][2][4][5][6][7] Therefore, any observed phenotype must be carefully dissected to distinguish the intended on-target effect from these potential off-target interactions.
Diagram 1: Hypothesized mechanism of CEMPU covalent modification.
Section 2: Experimental Design and Proactive Troubleshooting
Careful planning is the most effective way to minimize the impact of off-target effects.
Q2: I am designing my first experiment with CEMPU. What are the essential controls and considerations to include?
Answer: A multi-faceted control strategy is non-negotiable when working with a reactive compound like CEMPU. Your experimental design should be a self-validating system.
-
Comprehensive Dose-Response: Perform a wide dose-response curve (e.g., 10 nM to 100 µM) to identify the lowest effective concentration. Off-target effects are often more prominent at higher concentrations. The goal is to find a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Inclusion of Essential Controls: Your experiment is only as good as your controls. The table below outlines the mandatory controls and their purpose.
| Control Type | Example | Purpose & Rationale |
| Negative Vehicle Control | DMSO (or other solvent) | Establishes the baseline cellular response in the absence of the compound. |
| Inactive Structural Analog | A CEMPU derivative where the 2-chloroethyl group is replaced by a non-reactive ethyl or hydroxyethyl group. | Crucial for validation. This control has a similar structure but lacks the reactive "warhead." It helps prove that the observed effects are due to the covalent modification and not just the compound's scaffold binding non-covalently. |
| Positive On-Target Control | A known, well-characterized inhibitor of your intended target (e.g., a different chemical class). | Validates that the assay is working and demonstrates the expected phenotype for on-target inhibition. Helps to differentiate the CEMPU-specific phenotype from a general on-target phenotype. |
| Genetic Controls | Target Knockout/Knockdown Cells (e.g., via CRISPR/Cas9 or siRNA).[8] | The gold standard for on-target validation. If CEMPU's effect persists in cells lacking the intended target, the effect is unequivocally off-target. |
-
Time-Course Analysis: Covalent inhibitors can have time-dependent effects. Assess your phenotype at multiple time points (e.g., 6, 24, 48 hours) to understand the kinetics of both on- and off-target engagement.
Section 3: Identifying and Deconvoluting Off-Target Effects
This section provides workflows for when you suspect off-target activities are confounding your results.
Q3: My cells show significant cytotoxicity, even at concentrations where I don't expect to see my desired on-target phenotype. How can I diagnose the cause?
Answer: This is a classic sign of off-target toxicity. The primary suspect for a chloroethyl compound is DNA damage.[7] You must systematically rule out or confirm the major potential off-target mechanisms.
Diagram 2: Workflow for experimental deconvolution of off-target effects.
Q4: How do I specifically test for DNA damage induced by CEMPU?
Answer: The most direct and widely accepted method is to assay for the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker for DNA double-strand breaks.
Experimental Protocol: Immunofluorescence Staining for γ-H2AX
-
Objective: To visualize and quantify DNA damage in cells treated with CEMPU.
-
Principle: Upon DNA damage, H2AX is rapidly phosphorylated. A specific antibody can detect these phosphorylated sites, which appear as distinct foci in the nucleus under a fluorescence microscope.
Materials:
-
Cells cultured on glass coverslips in a 12-well plate.
-
CEMPU and appropriate controls (vehicle, positive control like Etoposide).
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere. Treat with CEMPU (e.g., 1 µM, 10 µM) and controls for the desired time (e.g., 24 hours).
-
Fixation: Aspirate media, wash once with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the diluted fluorescent secondary antibody in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature, protected from light.
-
Mounting: Wash a final time with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci in CEMPU-treated cells compared to controls indicates DNA damage.
Q5: I have ruled out DNA damage, but suspect other protein off-targets. What are the best methods to identify them?
Answer: To identify unknown protein targets, chemical proteomics approaches are the most powerful tools.[9] They allow for the unbiased, proteome-wide discovery of compound-protein interactions directly in a relevant biological context.
| Method | Principle | Advantages | Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Uses a tagged version of CEMPU (e.g., with an alkyne handle for click chemistry) to capture binding partners from cell lysates, which are then identified by mass spectrometry.[9] | Excellent for covalent inhibitors. Provides direct evidence of binding. | Requires synthesis of a functionalized chemical probe, which may alter compound activity.[9] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that protein-ligand binding increases the thermal stability of the protein. Treated cells or lysates are heated, and soluble proteins are analyzed by mass spectrometry to find stabilized targets.[9] | Does not require compound modification. Can be performed in intact cells, confirming target engagement in a physiological context. | May miss some targets with low thermal stability or produce false positives.[9] |
| Quantitative Proteomics | Compares the abundance of thousands of proteins between treated and untreated states. While it measures downstream effects, it can infer pathways affected by off-target binding.[9] | Provides a global view of cellular response. Does not require compound modification. | Identifies indirect effects, not direct binding partners.[9] |
Recommendation: For a covalent compound like CEMPU, a combination of CETSA (to identify direct binders without modification) and a global quantitative proteomics study (to understand the functional consequences) provides a comprehensive and robust strategy.
Section 4: Advanced Mitigation and Compound Optimization
Q6: I've confirmed significant off-target effects. What can I do to create a more specific tool compound?
Answer: Confirmation of off-target effects is a critical step in the research process. The next phase involves rational design to improve selectivity. This is a core principle of modern drug discovery.[8][10]
-
Structure-Activity Relationship (SAR) Studies: This is the most direct approach. Synthesize a small library of CEMPU analogs with modifications to the phenyl-methylthio moiety.[11] The goal is to identify changes that decrease binding to the off-target(s) while retaining or improving affinity for the on-target protein. This process, known as rational drug design, uses structural and computational tools to guide synthesis.[8]
-
Modify the Electrophile: The 2-chloroethyl group is highly reactive. Consider synthesizing analogs with less reactive electrophiles (e.g., a vinyl sulfone or acrylamide). This can "tune" the reactivity to reduce promiscuous binding to weak nucleophiles while still engaging a highly reactive cysteine at the target site.
-
Lower the Dose with Combination Therapy: In a therapeutic context, it may be possible to lower the dose of CEMPU to a more selective range and combine it with another agent that targets a complementary pathway. This can achieve the desired biological outcome while minimizing the toxicity from either compound alone.[11]
Section 5: FAQs
-
Q: Can I use Tris buffer in my biochemical assays with CEMPU?
-
A: It is strongly discouraged . Research on related N-(2-chloroethyl)-N-nitrosoureas has shown that Tris buffer can react with the compound to form a long-lived alkylating intermediate. This dramatically increases the formation of DNA and protein adducts in a non-specific manner, which will confound your results.[7] It is recommended to use phosphate or cacodylate-based buffers for all in vitro work.
-
-
Q: How does the risk of off-target effects with CEMPU compare to non-covalent inhibitors?
-
A: The risk profile is different. Non-covalent inhibitors' off-target effects are driven by equilibrium binding and can often be mitigated by washing the compound out. Covalent inhibitors like CEMPU form permanent bonds, so even transient, low-affinity interactions can accumulate over time, leading to a permanent loss of function in off-target proteins. This makes rigorous validation even more critical.
-
-
Q: Where can I find more information on designing safer, more selective covalent inhibitors?
-
A: The field of targeted covalent inhibition is rapidly evolving. Authoritative reviews in medicinal chemistry journals are an excellent resource. Look for topics like "covalent drug design," "chemoproteomics," and "tuning electrophile reactivity."
-
References
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?[Link]
-
ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]
-
CD Genomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
-
Scientist Live. (2018). Off-target testing assays. [Link]
-
National Institutes of Health (NIH). (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. [Link]
-
AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. [Link]
-
ACS Publications. (n.d.). Chemical Modifications Rescue Off-Target Effects of RNAi. [Link]
-
PubMed. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl). [Link]
-
Scholars Research Library. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. [Link]
-
PubMed. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. [Link]
-
ResearchGate. (n.d.). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. [Link]
- Google Patents. (n.d.).
-
PubMed. (2007). 2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. [Link]
-
ResearchGate. (n.d.). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. [Link]
-
PubMed. (n.d.). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientistlive.com [scientistlive.com]
- 4. Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-, 1-(2-chloroethyl)-3-cyclohexyl-, and 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 11. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Techniques for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea Detection
Welcome to the technical support center for the analytical detection of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods. The information herein is synthesized from established analytical principles and field-proven insights to address the specific challenges you may encounter during your experiments.
Introduction
This compound and its analogues are of significant interest in pharmaceutical research, particularly in the development of antineoplastic agents.[1][2][3] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, as these are the most common and powerful techniques for this type of analyte. We will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative.
Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis of this compound. The troubleshooting process is presented in a question-and-answer format to directly tackle common issues.
Chromatography Issues
Question: My peak for this compound is broad and tailing. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue in HPLC and can be caused by several factors.[4] For a substituted urea compound like this, here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The urea functional groups can interact with free silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Solution 2: Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Solution 3: Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the column's stationary phase. For urea compounds, operating in a slightly acidic mobile phase (e.g., pH 3-5 using formic acid or acetic acid) can often improve peak shape by suppressing silanol activity.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample.[5]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing, especially post-column.[5]
-
-
Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes.
Question: I am observing inconsistent retention times for my analyte. What should I check?
Answer:
Retention time drift is a critical issue for method reliability.[5] The following are common causes and their solutions:
-
Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a frequent cause of retention time shifts.
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure all components are accurately measured.[5]
-
Solution 2: Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can affect the flow rate.[5]
-
Solution 3: Premixing: If using an isocratic method, premixing the mobile phase solvents can be more consistent than relying on the pump's proportioning valves.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to drifting retention times.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.[5]
-
-
Pump Performance and Leaks: Issues with the HPLC pump, such as worn seals or check valves, or leaks in the system can cause flow rate fluctuations.
Question: I am not getting enough sensitivity for my low-concentration samples. How can I improve my detection limits?
Answer:
Low sensitivity can be a significant hurdle, especially when analyzing trace levels of your compound.[4] Here are several strategies to enhance sensitivity:
-
Optimize Detection Wavelength (UV-Vis):
-
Solution: Determine the maximum absorbance wavelength (λmax) of this compound by running a UV scan of a standard solution. The phenylurea chromophore typically has strong absorbance in the UV range. Setting the detector to the λmax will maximize the signal. Phenylurea herbicides are often detected around 245 nm.[7]
-
-
Switch to Mass Spectrometry (MS) Detection:
-
Solution: LC-MS/MS is significantly more sensitive and selective than UV detection.[8][9] Develop a method using electrospray ionization (ESI) in positive ion mode. You can perform selected ion monitoring (SIM) for the parent ion or multiple reaction monitoring (MRM) for a specific parent-to-daughter ion transition to dramatically increase sensitivity and reduce background noise.
-
-
Improve Sample Preparation:
-
Solution: Implement a sample pre-concentration step. Solid-phase extraction (SPE) is an excellent technique for this.[7] A C18 SPE cartridge can be used to retain the analyte from a large volume of a dilute sample, which can then be eluted in a small volume of a strong organic solvent, effectively concentrating the analyte before injection.
-
-
Increase Injection Volume:
-
Solution: If your current method uses a small injection volume, increasing it can lead to a proportionally larger peak area. Be mindful of potential peak shape distortion due to solvent effects or column overload.
-
Sample Preparation and Stability Issues
Question: I am concerned about the stability of this compound in my samples. What precautions should I take?
Answer:
The 2-chloroethyl group is a reactive moiety that can be susceptible to degradation, particularly nucleophilic substitution.
-
pH and Temperature:
-
Solution: Store your samples and standards at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). Avoid highly basic or nucleophilic sample matrices if possible, as these could promote degradation of the chloroethyl group. Prepare samples in a slightly acidic buffer if compatible with your extraction and analytical method.
-
-
Light Sensitivity:
-
Solution: While not definitively reported for this specific compound, it is good practice to protect samples and standards from light by using amber vials or storing them in the dark, especially during long autosampler runs.
-
-
Freeze-Thaw Cycles:
-
Solution: Aliquot samples to avoid multiple freeze-thaw cycles, which can degrade sensitive compounds.
-
Method Development Workflow
The following diagram illustrates a logical workflow for developing an analytical method for this compound.
Caption: A logical workflow for analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound?
A good starting point would be a reversed-phase method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a relatively high aqueous composition (e.g., 70% A) and ramp up to a high organic composition (e.g., 95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm[7]
-
Injection Volume: 10 µL
Q2: Can I use GC-MS to analyze this compound?
While possible, GC-MS may present challenges. The 2-chloroethyl urea moiety can be thermally labile and may degrade in the hot GC inlet. Derivatization might be necessary to improve volatility and stability. LC-MS/MS is generally the preferred technique for this class of compounds due to its ability to analyze them intact at ambient temperatures.[8]
Q3: For LC-MS/MS, what are the expected mass transitions?
The exact mass of this compound (C10H13ClN2OS) is approximately 244.05 g/mol .[10] In positive ion mode ESI, you would expect to see the protonated parent ion [M+H]+ at m/z 245.0. A plausible fragmentation would be the loss of the chloroethyl group, leading to a significant product ion. You would need to perform an infusion of a standard solution into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies for MRM analysis.
Q4: My sample matrix is complex (e.g., plasma, tissue homogenate). What is the best way to prepare my samples?
For complex biological matrices, a multi-step sample preparation protocol is recommended:
-
Protein Precipitation: If your sample contains high levels of protein (like plasma), begin with protein precipitation using a cold organic solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): This is a crucial step for cleanup and concentration.[7] A reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge would be a good choice. The C18 sorbent will retain your analyte based on hydrophobic interactions, while the cation exchange mechanism can provide additional selectivity.
-
Evaporation and Reconstitution: After eluting the analyte from the SPE cartridge, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase. This step is important for ensuring good peak shape and compatibility with the LC system.
Sample Preparation and Analysis Workflow
Caption: A typical workflow for preparing complex biological samples.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Linear Range | 1 - 1000 ng/mL | Should cover the expected concentration range in samples. |
| Correlation Coefficient (r²) | > 0.995 | Indicates good linearity of the calibration curve. |
| Limit of Detection (LOD) | < 0.5 ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration that can be accurately quantified. |
| Accuracy (% Bias) | Within ±15% | For quality control samples at different concentrations. |
| Precision (%RSD) | < 15% | Repeatability of measurements (intra- and inter-day). |
| Recovery | > 80% | Efficiency of the sample extraction process. |
References
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Drug Screening and Confirmation Using Two LC Columns and Identical LC Conditions to Streamline Forensic Workflow. Retrieved from [Link]
- Werner, A. F., & Wruck, R. L. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water.
- Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. Journal of Pharmacy & Pharmacognosy Research, 11(5), 841-855.
- Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield attributes of Trigonella corniculata L. under the influence of caffeine. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451.
- Lancia, M., et al. (2023). A New Multi-Analyte LC-MS-MS Screening Method for the Detection of 120 NPSs and 49 Drugs in Hair. Journal of Analytical Toxicology, 46(9), e262–e273.
- National Institutes of Health. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(9), 764.
- Umemoto, K., & Aoki, T. (1986). HPLC determination of N-nitrosomethylurea in biological fluids by reaction with 4-nitrothiophenol. Food and Chemical Toxicology, 24(3), 247–250.
- Valdameri, G., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712.
- Chen, Y. T., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
- TU Wien's reposiTUm. (2025). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified.
- Google Patents. (1968). Method for analysis of urea.
- ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends.
- ResearchGate. (2025).
- ChemRxiv. (n.d.).
-
SIELC. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
- Valdameri, G., et al. (2012). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 107(10), 1659–1669.
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
- Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
- ResearchGate. (2025). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use.
- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488.
- ResearchGate. (2014). Selective Synthesis of Mono-Substituted Ureas in Low Melting Citric Acid-Urea-Mannitol Mixture.
- MDPI. (n.d.).
- Journal of Pharmacy & Pharmacognosy Research. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl).
- ResearchGate. (2025). Synthesis, antiproliferative activity evaluation and structure–activity relationships of novel aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas.
- PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
Sources
- 1. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Efficacy of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the anticancer potential of the novel compound N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea. We will outline a logical, multi-stage validation workflow, comparing its hypothetical performance against established chemotherapeutic agents, Carmustine and Cisplatin. The experimental designs and protocols herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Part 1: Mechanistic Hypothesis and Rationale
This compound belongs to the chemical class of N-aryl-N'-(2-chloroethyl)ureas (CEUs).[1][2] This structural motif is significant because it contains a reactive 2-chloroethyl group, a pharmacophore known for its alkylating capabilities.[3][4][5] Therefore, the primary mechanistic hypothesis is that the compound acts as an alkylating agent.
Hypothesized Mechanism of Action:
Once inside the cell, the compound is predicted to spontaneously decompose, generating a reactive chloroethyl carbonium ion intermediate.[3] This electrophilic species can then form covalent bonds with nucleophilic sites on biological macromolecules. The principal target is believed to be DNA, where alkylation, particularly at the O6 and N7 positions of guanine bases, leads to the formation of DNA adducts and inter- or intra-strand cross-links.[3][4] This DNA damage prevents the separation of the DNA double helix, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[3][5][6]
Some CEU derivatives have also been shown to act as microtubule disrupters by alkylating β-tubulin, representing a secondary potential mechanism.[1][7][8]
Figure 1: Hypothesized mechanism of action for this compound.
Part 2: In Vitro Validation Workflow
A tiered in vitro testing strategy is essential to systematically evaluate the compound's anticancer properties.[9][10][11] This begins with broad cytotoxicity screening and progresses to more detailed mechanistic assays.
Assessment of Cytotoxicity (IC50 Determination)
The first step is to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). This provides a quantitative measure of potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[12][13] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Comparative Benchmarks:
-
Carmustine (BCNU): A clinically used nitrosourea alkylating agent that crosses the blood-brain barrier, making it relevant for brain tumor models.[3][4][5]
-
Cisplatin: A platinum-based alkylating-like agent that forms DNA adducts and is a standard-of-care for numerous solid tumors.[6][14][15]
Table 1: Hypothetical Comparative IC50 Data (72h Treatment)
| Cell Line | Cancer Type | This compound (µM) | Carmustine (µM) | Cisplatin (µM) |
|---|---|---|---|---|
| U-87 MG | Glioblastoma | 15.2 | 45.5 | 8.9 |
| HCT116 | Colorectal Carcinoma | 8.5 | 70.1 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 | 62.3 | 7.5 |
Note: The IC50 values for cisplatin can vary significantly based on experimental conditions like cell seeding density.[16][17] Data presented is for illustrative purposes.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., U-87 MG, HCT116) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound, Carmustine, and Cisplatin in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[13][18]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[13]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Elucidation of Cell Death Mechanism
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V and Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard.[19][20][21] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[19]
Figure 2: Experimental workflow for Annexin V & PI apoptosis assay.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Plate 1-5 x 10^5 cells per well in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, wash once with cold 1X PBS, and centrifuge again.[19][21]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19] Healthy cells will be double-negative (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be double-positive (Annexin V+/PI+).[19][21]
Analysis of Cell Cycle Perturbation
Alkylating agents that damage DNA typically induce a cellular response that halts the cell cycle to allow time for repair. If the damage is too severe, this arrest can lead to apoptosis.[3] A common outcome is arrest in the G2/M phase.[1][8] This can be quantified by staining DNA with propidium iodide (PI) in permeabilized cells and analyzing the DNA content by flow cytometry.[22][23][24][25]
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells (48h Treatment)
| Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | % in Sub-G1 (Apoptotic) |
|---|---|---|---|---|
| Vehicle Control | 55.1% | 25.4% | 19.5% | 2.1% |
| Test Compound (IC50) | 20.3% | 18.2% | 52.5% | 9.0% |
| Carmustine (IC50) | 28.9% | 22.5% | 41.1% | 7.5% |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest approximately 1 x 10^6 cells. Wash with PBS, then fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[23][25][26] Incubate on ice for at least 30 minutes or store at -20°C.[23][24][25]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[23] Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[24][25]
-
Incubation: Incubate for 30 minutes at room temperature.[23]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have between 2N and 4N. Cells with less than 2N DNA content (the "sub-G1" peak) are considered apoptotic.[22]
Part 3: In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living system.[27] The human tumor xenograft model in immunodeficient mice is a standard preclinical tool for evaluating the efficacy of anticancer drug candidates.[28][29]
Figure 3: Workflow for an in vivo subcutaneous xenograft study.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2-5 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).[28]
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment cohorts (e.g., Vehicle, Test Compound, Positive Control).[30]
-
Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal (IP) or oral (PO)) according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight daily as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Table 3: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1550 ± 210 | - | +5.2% |
| Test Compound (20 mg/kg) | 620 ± 150 | 60% | -2.5% |
| Carmustine (15 mg/kg) | 852 ± 185 | 45% | -8.1% |
Conclusion
This guide presents a systematic and scientifically rigorous pathway for validating the anticancer effects of this compound. By following this workflow—from initial cytotoxicity screening and mechanistic in vitro assays to in vivo efficacy studies—researchers can build a comprehensive data package. Objective comparison against established drugs like Carmustine and Cisplatin at each stage is critical for contextualizing the compound's potency, mechanism, and potential therapeutic window. The successful execution of these experiments will provide the crucial evidence needed to determine if this novel agent warrants further development as a clinical candidate.
References
-
Patsnap Synapse. (2024). What is the mechanism of Carmustine?. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
DrugBank Online. Carmustine. [Link]
-
Wikipedia. Carmustine. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
University of Massachusetts Medical School. DNA Cell Cycle Analysis with PI. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
BC Cancer. Carmustine Drug Manual. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
YouTube. Pharmacology of Carmustine (Bicnu). [Link]
-
National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]
-
Canadian Science Publishing. Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
National Institutes of Health (NIH). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
National Institutes of Health (NIH). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. [Link]
-
Alfa Cytology. In Vitro Efficacy Evaluation for Cancer Therapy. [Link]
-
ResearchGate. Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
AACR Journals. Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. [Link]
-
MDPI. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. [Link]
-
Checkpoint Lab. MTT Cell Assay Protocol. [Link]
-
Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
National Institutes of Health (NIH). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
National Institutes of Health (NIH). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Protocols.io. MTT (Assay protocol). [Link]
-
PubMed. Urea derivatives as anticancer agents. [Link]
-
Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. [Link]
-
PubMed. Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. [Link]
-
National Institutes of Health (NIH). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. [Link]
-
Altogen Labs. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). [Link]
-
PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]
-
Wikipedia. Cisplatin. [Link]
-
YouTube. Drug Screening of patient derived Tumor Xenografts | Protocol Preview. [Link]
-
Université Laval. Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. [Link]
-
National Institutes of Health (NIH). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. [Link]
-
MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
-
PubMed. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. [Link]
Sources
- 1. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Carmustine - Wikipedia [en.wikipedia.org]
- 6. Cisplatin - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 15. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. scispace.com [scispace.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. xenograft.org [xenograft.org]
- 30. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
A Comparative Guide to Chloroethyl-Urea-Based Alkylating Agents and Their Alternatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA.[1][2] This guide provides a comparative analysis of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea and other prominent alkylating agents. While this compound is available as a biochemical for research, extensive public-domain data on its specific biological activity is limited.[3] Therefore, to provide a robust and data-supported comparison, we will use Lomustine (CCNU) , a clinically established and well-characterized chloroethylnitrosourea, as a representative of this class.[4][5]
This guide will compare Lomustine with two other widely used and mechanistically distinct alkylating agents: Cyclophosphamide , a nitrogen mustard, and Cisplatin , a platinum-based coordination complex that functions as an alkylating-like agent.[6][7] We will delve into their mechanisms of action, cytotoxic profiles, and the molecular basis of cellular resistance, providing researchers with the critical information needed to select the appropriate agent for their experimental models.
I. Overview of Compared Alkylating Agents
Alkylating agents are broadly classified based on their chemical structure and mechanism of action.[8] The agents discussed in this guide represent three distinct and significant classes.
-
Lomustine (CCNU): A member of the nitrosourea class, Lomustine is a bifunctional alkylating agent.[5] Its high lipid solubility allows it to cross the blood-brain barrier, making it particularly useful in the treatment of brain tumors.[4][9] Like other nitrosoureas, it requires metabolic activation to exert its cytotoxic effects.[10]
-
Cyclophosphamide: A nitrogen mustard and one of the most widely used alkylating agents, Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P-450 enzymes in the liver.[6][11] Its active metabolites, phosphoramide mustard and acrolein, are responsible for its therapeutic and toxic effects, respectively.[12][13]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is considered an alkylating-like agent.[2] It does not possess a classical alkyl group but forms covalent adducts with DNA, primarily with purine bases.[7][14] Cisplatin is a cornerstone in the treatment of various solid tumors, including testicular, ovarian, and lung cancers.[14]
II. Mechanism of Action: A Comparative Analysis
The primary target for most alkylating agents is DNA, where the formation of covalent adducts leads to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[13][15] However, the specific nature of these DNA lesions varies between the different classes of alkylating agents.
DNA Alkylation and Cross-Linking
-
Lomustine (CCNU): Following metabolic activation, Lomustine generates a chloroethyl diazonium hydroxide intermediate. This highly reactive species can alkylate DNA, primarily at the O6 position of guanine.[4] A subsequent reaction can lead to the formation of interstrand cross-links between guanine and cytosine residues, which are particularly cytotoxic lesions.[5]
-
Cyclophosphamide: The active metabolite, phosphoramide mustard, is a bifunctional alkylating agent that reacts with the N7 position of guanine.[6][11] This can result in the formation of both intrastrand and interstrand DNA cross-links, which block DNA replication.[13]
-
Cisplatin: After entering the cell and undergoing aquation, Cisplatin becomes a reactive species that binds to the N7 position of purine bases, primarily guanine.[7] It predominantly forms 1,2-intrastrand cross-links, which significantly distort the DNA helix.[16] To a lesser extent, it can also form interstrand cross-links.[14]
Visualization of Alkylation Mechanisms The following diagram illustrates the distinct DNA adducts formed by each agent.
Caption: Key cellular mechanisms contributing to resistance against alkylating agents.
V. Experimental Protocols: Assessing DNA Damage
A common method to evaluate the activity of alkylating agents is to measure the extent of DNA damage they induce. The comet assay (single-cell gel electrophoresis) is a sensitive technique for detecting DNA strand breaks.
Protocol: Alkaline Comet Assay for DNA Damage
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of the alkylating agent (e.g., Lomustine, Cyclophosphamide, Cisplatin) for a defined period (e.g., 2-24 hours). Include a negative (vehicle) control and a positive control (e.g., H2O2).
-
Cell Harvesting: Gently harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Conclusion
Lomustine, Cyclophosphamide, and Cisplatin, while all classified as alkylating or alkylating-like agents, exhibit distinct chemical properties, mechanisms of action, and clinical profiles. The choice of agent for research or therapeutic purposes is dictated by the specific context, including the cancer type, the desire for CNS penetration, and the anticipated mechanisms of resistance. A thorough understanding of their comparative pharmacology is essential for designing effective experimental studies and for the development of novel anticancer strategies that can overcome the challenge of drug resistance.
References
-
Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, March 10). Alkylating Agents. LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclophosphamide. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
PubMed. (n.d.). Combined chemotherapy (cisplatin, cyclophosphamide, lomustine and vincristine) and multifractionation radiotherapy in inoperable nonmetastatic squamous cell lung cancer. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lomustine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to alkylating agents. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. Retrieved from [Link]
-
PubMed. (n.d.). A randomized comparative trial of sequential versus alternating cyclophosphamide, doxorubicin, and cisplatin and mitomycin, lomustine, and methotrexate in metastatic non-small-cell lung cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
-
Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclophosphamide. Retrieved from [Link]
-
AACR Journals. (2008, May 15). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. Retrieved from [Link]
-
AACR Journals. (n.d.). Cross-linking of DNA by Alkylating Agents and Effects on DNA Function in the Chick Embryo. Retrieved from [Link]
-
Wikipedia. (n.d.). Lomustine. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of chemoresistance to alkylating agents in malignant glioma. Retrieved from [Link]
-
ResearchGate. (2008, July). Comparative aspects of pulmonary toxicity induced by cytotoxic agents with emphasis on lomustine, and a veterinary case report. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclophosphamide?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 3). Lomustine. LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?. Retrieved from [Link]
-
ImpriMed. (2025, December 9). Lomustine: An Overview. Retrieved from [Link]
-
YouTube. (2020, October 30). Cyclophosphamide - pharmacology, mechanism of action, adverse effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 22). Cisplatin. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Retrieved from [Link]
-
Haematologica. (n.d.). Lomustine and melphalan cannot be replaced by cyclophosphamide and etoposide without reducing efficacy in MOPPEBVCAD chemotherapy for advanced Hodgkin's disease. Retrieved from [Link]
-
YouTube. (2025, March 14). Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. Note the cross-linking of two guanines. Retrieved from [Link]
-
MDPI. (2020, September 28). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 7). Cisplatin 12. Modes of Action of Cisplatin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. JACS Au. Retrieved from [Link]
-
PubMed. (n.d.). Cyclophosphamide, vincristine, lomustine, cisplatin, and doxorubicin in the treatment of non-small cell lung cancer. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Retrieved from [Link]
Sources
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 5. Lomustine - Wikipedia [en.wikipedia.org]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lomustine: An Overview â ImpriMed [imprimedicine.com]
- 10. Lomustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 16. What is the mechanism of Cisplatin? [synapse.patsnap.com]
A Comparative Guide to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea and its Analogs as Antineoplastic Agents
This guide provides a comprehensive comparative analysis of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea and its structural analogs, a class of compounds investigated for their potential as antineoplastic agents. Drawing from established research, we will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of these promising molecules.
Introduction: The Emergence of N-Aryl-N'-(2-chloroethyl)ureas (CEUs) in Cancer Research
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic strategies. Among the diverse approaches, agents that target microtubule dynamics have proven to be highly effective chemotherapeutics.[1][2] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, making them an attractive target for anticancer drugs.[1]
The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold has emerged as a promising class of antimitotic agents.[3] Unlike traditional alkylating agents that indiscriminately damage DNA, many CEUs exhibit a more selective mechanism, altering cytoskeleton integrity by inducing microtubule depolymerization.[3][4] This is achieved through the selective alkylation of β-tubulin, a key protein component of microtubules.[3][5] The parent compound of interest for this guide, this compound, belongs to this class. Its structure features a 2-chloroethyl reactive group, essential for the alkylating activity, and a phenyl ring substituted with a methylthio group at the para-position. This guide will compare this specific compound to its analogs, where the substitution on the phenyl ring is varied, to elucidate the structural features that govern their biological activity.
Mechanism of Action: Selective Alkylation of β-Tubulin
The primary anticancer mechanism for many potent CEU analogs is the disruption of microtubule self-assembly.[2] This is not a passive inhibition but an active process of covalent modification. The N'-(2-chloroethyl)urea moiety is the pharmacophore responsible for this activity.[3][5]
dot digraph "CEU_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
CEU [label="N-Aryl-N'-(2-chloroethyl)urea\n(CEU)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tubulin [label="β-Tubulin\n(near Colchicine-Binding Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Covalent Alkylation\nof Amino Acid Residue\n(e.g., Glu198)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Depolymerization [label="Microtubule\nDepolymerization", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticArrest [label="Mitotic Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CEU -> Alkylation [label=" Binds to", color="#4285F4", fontcolor="#4285F4"]; Tubulin -> Alkylation [color="#4285F4"]; Alkylation -> Depolymerization [color="#4285F4"]; Depolymerization -> MitoticArrest [color="#4285F4"]; MitoticArrest -> Apoptosis [color="#4285F4"]; }
Caption: Mechanism of action for CEU compounds.
Experimental evidence, including immunofluorescence microscopy, confirms that these compounds disrupt the cytoskeleton.[3] The chloroethyl group acts as a weak alkylator, forming a covalent bond with specific amino acid residues on β-tubulin, such as glutamic acid at position 198, which is near the colchicine-binding site.[4][5] This targeted alkylation prevents the proper polymerization of tubulin dimers into microtubules. The consequence for a rapidly dividing cancer cell is catastrophic: the mitotic spindle cannot form correctly, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][6]
Crucially, potent CEUs are characterized as non-DNA-damaging agents and do not significantly interact with other cellular nucleophiles like glutathione, highlighting their selectivity for tubulin.[3] This targeted mechanism suggests a potential for a better safety profile compared to conventional DNA alkylating agents.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the CEU scaffold have revealed critical structural requirements for potent antiproliferative activity. The key determinants of efficacy are the nature and position of substituents on the N-phenyl ring and the integrity of the N'-(2-chloroethyl)urea moiety.
The Essential N'-(2-chloroethyl)urea Moiety
The N'-(2-chloroethyl) group is indispensable for the cytotoxic activity of these compounds, as it is directly involved in the alkylation of β-tubulin.[3] The urea linkage is also generally favored over other functionalities like amides for potent antiproliferative effects.[7]
Phenyl Ring Substitutions: A Key to Potency and Selectivity
The nature of the substituent at the 4-position (para-position) of the phenyl ring dramatically influences the compound's potency.
-
Halogens and Alkyl Groups: The presence of a halogen, such as iodine, or a branched alkyl chain at the 4-position has been shown to confer significant cytotoxicity.[3] The compound N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) is a well-studied analog that demonstrates potent antitumoral activity both in vitro and in vivo.[4][6]
-
Hydrophilic Groups: Counterintuitively for cell-penetrating drugs, introducing hydrophilic functional groups can substantially increase potency. Specifically, attaching a ω-hydroxyalkyl chain to the phenyl ring has resulted in analogs that are approximately an order of magnitude more potent than their more hydrophobic counterparts.[1][2] This highlights that biodistribution and specific interactions at the target site are finely tuned by the physicochemical properties of the substituent.
-
The Methylthio Group: For the topic compound, this compound, the 4-methylthio (-SCH₃) group provides a unique combination of moderate lipophilicity and potential for metabolic interactions. Its efficacy would be benchmarked against the well-established potent analogs mentioned above. Based on the general SAR, its activity is expected to be significant, though a direct comparison of its GI₅₀ values with iodo- and hydroxyalkyl-substituted analogs is necessary for a definitive ranking.
The position of the substituent also matters. Studies comparing 3-substituted and 4-substituted analogs have shown that the growth inhibition activities are not equivalent, with the substitution pattern playing a crucial role in the molecule's ability to optimally interact with its target.[1]
Comparative Performance Data
To objectively compare the performance of this compound with its key analogs, we have compiled representative experimental data from the literature. The primary metric for comparison is the GI₅₀ value, which represents the concentration of the drug required to inhibit tumor cell growth by 50%.
| Compound/Analog Class | Phenyl Substitution (R) | Representative GI₅₀ Range (nM) | Target Cancer Cell Lines | Reference |
| This compound | 4-SCH₃ | Data Not Available in Surveyed Literature | - | - |
| N-(4-Iodophenyl)-N'-(2-chloroethyl)urea (ICEU) | 4-I | Low µM to nM range | CT-26 (Colon), and others | [4][6] |
| N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas | 3-(CH₂)n-OH | 250 - 8000 | HT-29 (Colon), M21 (Melanoma), MCF-7 (Breast) | [1][2] |
| N-(4-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas | 4-(CH₂)n-OH | 250 - 8000 | HT-29 (Colon), M21 (Melanoma), MCF-7 (Breast) | [1][2] |
| N-Aryl-N'-(2-chloroethyl)ureas | 4-branched alkyl | Significant Cytotoxicity | Wide panel of tumor cell lines | [3] |
Note: The absence of specific GI₅₀ data for the 4-methylthio analog in the surveyed high-impact literature necessitates its direct experimental evaluation against these established benchmarks.
Experimental Protocols for Evaluation
The characterization of CEU analogs involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.
Synthesis of N-Aryl-N'-(2-chloroethyl)ureas
The synthesis is typically a straightforward one-step process.
dot digraph "CEU_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
Aniline [label="Substituted Aniline\n(e.g., 4-(methylthio)aniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="2-Chloroethylisocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Addition\n(Dry Dichloromethane)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N-Aryl-N'-(2-chloroethyl)urea\nProduct", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aniline -> Reaction; Isocyanate -> Reaction; Reaction -> Product; }
Caption: General synthesis workflow for CEU compounds.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the desired substituted aniline (e.g., 4-(methylthio)aniline) in a dry aprotic solvent, such as dichloromethane (DCM).
-
Nucleophilic Addition: Add 2-chloroethylisocyanate to the solution. The reaction is typically carried out at room temperature.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final N-aryl-N'-(2-chloroethyl)urea.[1]
Causality Behind Experimental Choices:
-
Dry Solvent: The use of a dry solvent is critical because isocyanates are highly reactive towards water, which would lead to the formation of unwanted byproducts.
-
Nucleophilic Addition: This reaction leverages the nucleophilic character of the amine group on the aniline, which readily attacks the electrophilic carbon of the isocyanate group.
In Vitro Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is a widely used method to determine cytotoxicity against various cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Plate tumor cells (e.g., HT-29, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 10 nM to 100 µM) for a specified period, typically 48-72 hours.[1]
-
Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: Wash away the unbound dye and solubilize the bound dye. Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of living cells. Calculate the GI₅₀ value, the concentration at which cell growth is inhibited by 50%.[1]
Self-Validating System: This protocol includes untreated control wells (representing 100% growth) and background control wells (no cells) to ensure the validity of the results. A positive control (a known anticancer drug) is also typically included for comparison.
Cell Cycle Analysis by Flow Cytometry
This experiment confirms the antimitotic effect of the compounds.
Step-by-Step Protocol:
-
Treatment: Treat cancer cells with the test compound at a concentration around its GI₅₀ value for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase compared to untreated controls indicates mitotic arrest.[4]
Conclusion and Future Directions
The N-aryl-N'-(2-chloroethyl)urea scaffold represents a versatile platform for the development of potent and selective antimitotic agents. Structure-activity relationship studies have established that substitutions on the phenyl ring are a critical determinant of biological activity, with halogenated and ω-hydroxyalkylated analogs demonstrating particularly high potency through the targeted alkylation of β-tubulin.
While this compound fits the general structural requirements for this class of compounds, its specific efficacy relative to leading analogs like ICEU remains to be quantified through direct comparative studies. Future research should focus on synthesizing and evaluating this compound using the standardized protocols outlined in this guide. Such studies will clarify the role of the methylthio substituent and determine its potential as a novel antineoplastic agent, potentially offering a unique pharmacological profile for the treatment of various cancers.
References
- Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712.
-
Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. PubMed. [Link]
-
Lacroix, J., et al. (2004). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 47(1), 118-125. [Link]
-
Reddy, C. S., et al. (2015). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684-1691. [Link]
-
Batra, J. K., et al. (1987). Synthesis and biological activities of chloroethylurea, methylurea, and nitrosourea analogues of N-deacetylmethylthiocolchicine. Journal of Medicinal Chemistry, 30(6), 963-966. [Link]
-
Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 15(1), 339-351. [Link]
-
Borel, M., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. PubMed. [Link]
-
Gaudreault, R. C., et al. (2009). N-4-iodophenyl-N'-2-chloroethylurea, a novel potential anticancer agent with colon-specific accumulation: radioiodination and comparative in vivo biodistribution profiles. Investigational New Drugs, 28(2), 124-131. [Link]
-
Fortin, S., et al. (2011). Synthesis, antiproliferative activity evaluation and structure–activity relationships of novel aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas. Request PDF. [Link]
Sources
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Elucidating the Mechanism of Action of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
This guide provides a comprehensive framework for researchers and drug development professionals to confirm the mechanism of action of the novel compound, N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea. We will objectively compare its hypothesized activity with established anticancer agents and provide detailed experimental protocols to validate its molecular pathway.
Introduction: Deconstructing the Hypothesis
This compound is a synthetic molecule whose structure strongly suggests a specific mode of cytotoxic action. The critical functional group is the N-(2-chloroethyl)urea moiety. This group is a well-known precursor to a highly reactive aziridinium ion through intramolecular cyclization. This electrophilic intermediate is capable of alkylating nucleophilic sites on biological macromolecules, with DNA being the primary target for this class of compounds.
Based on this chemical rationale, our central hypothesis is that this compound functions as a DNA alkylating agent . This action is predicted to cause DNA damage, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.
To rigorously test this hypothesis, we will outline a series of experiments comparing our compound of interest with two well-characterized drugs:
-
Carmustine (BCNU): A classic nitrosourea that functions as a DNA alkylating agent, serving as our positive control.
-
Paclitaxel: A taxane that acts as a microtubule stabilizer, inducing a distinct mechanism of cell death, serving as our mechanistic negative control.
This comparative approach is crucial for differentiating a specific DNA damage-induced phenotype from general cytotoxicity.
Experimental Strategy: A Tiered Approach to Mechanism Confirmation
Caption: A tiered experimental workflow for mechanism of action confirmation.
Tier 1: Initial Cellular Phenotyping
The first step is to determine if the compound is biologically active and to observe its general effects on cell proliferation and division. We will use a human glioblastoma cell line, U-87 MG, which is a relevant model for alkylating agents like Carmustine.
Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The goal is to determine the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcome: A dose-dependent decrease in cell viability for all three compounds. The IC50 values will establish the effective concentration range for subsequent experiments.
Cell Cycle Analysis
DNA damage typically triggers cell cycle checkpoints, arresting cells in specific phases to allow for repair. We will use propidium iodide (PI) staining followed by flow cytometry to analyze the cell cycle distribution.
Expected Outcome:
-
This compound & Carmustine: Expected to induce G2/M arrest, a characteristic response to DNA cross-linking agents.
-
Paclitaxel: Also induces G2/M arrest, but through a different mechanism (mitotic spindle disruption). This highlights why further, more specific assays are necessary.
Tier 2: Direct Visualization of DNA Damage
If the compound is cytotoxic and induces cell cycle arrest, we must directly prove that this is due to DNA damage.
Comet Assay (Single-Cell Gel Electrophoresis)
This sensitive technique directly visualizes DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail."
Expected Outcome:
-
This compound & Carmustine: Significant comet tail formation, indicating DNA fragmentation.
-
Paclitaxel: Minimal to no comet tail formation, as it does not directly break DNA.
γH2AX Immunofluorescence Staining
The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the DNA double-strand break (DSB) response. The formation of distinct nuclear foci can be visualized by microscopy.
Expected Outcome:
-
This compound & Carmustine: A significant, dose-dependent increase in the number of γH2AX foci per nucleus.
-
Paclitaxel: No significant increase in γH2AX foci, clearly distinguishing its mechanism from the alkylating agents.
Caption: Hypothesized activation and downstream effects of the compound.
Tier 3: Confirming the Pathway to Cell Death
Finally, we need to confirm that the observed cytotoxicity and DNA damage culminate in programmed cell death (apoptosis).
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
Expected Outcome: A significant increase in the Annexin V-positive cell population for all three compounds, confirming that they induce apoptosis, albeit through different initiating signals.
Data Summary and Interpretation
The following table summarizes the expected outcomes that would collectively confirm the mechanism of action.
| Assay | Metric | This compound | Carmustine (Positive Control) | Paclitaxel (Negative Control) |
| MTT Assay | IC50 (µM) | Dose-dependent cytotoxicity | Dose-dependent cytotoxicity | Dose-dependent cytotoxicity |
| Cell Cycle | % Cells in G2/M | Significant Increase | Significant Increase | Significant Increase |
| Comet Assay | Comet Tail Moment | High | High | Low / Baseline |
| γH2AX Staining | Foci per Nucleus | High (>10) | High (>10) | Low / Baseline (<2) |
| Apoptosis | % Annexin V+ Cells | Significant Increase | Significant Increase | Significant Increase |
Interpretation: If the experimental data for this compound aligns with that of Carmustine across all assays, particularly the DNA damage-specific assays (Comet and γH2AX), it provides strong evidence for a DNA alkylating mechanism of action. The contrasting results from Paclitaxel are critical for ruling out alternative cytotoxic pathways.
Detailed Experimental Protocols
Protocol: γH2AX Immunofluorescence Staining
-
Cell Seeding: Seed U-87 MG cells onto glass coverslips in a 24-well plate at a density of 5 x 104 cells/well. Allow to adhere for 24 hours.
-
Treatment: Treat cells with the test compound, Carmustine (e.g., 100 µM), or Paclitaxel (e.g., 10 nM) at their respective 1x and 5x IC50 concentrations for 24 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: Aspirate media, wash once with PBS, and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., Cell Signaling Technology, #9718) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBS. Mount coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).
-
Imaging: Visualize using a fluorescence microscope. Capture images of at least 50-100 cells per condition.
-
Quantification: Count the number of distinct γH2AX foci per nucleus. A cell is typically considered positive if it has >5-10 foci.
Protocol: Comet Assay (Alkaline)
-
Cell Preparation: Treat cells as described above. After treatment, harvest ~1 x 105 cells per sample.
-
Slide Preparation: Mix cells with low-melting-point agarose and immediately pipette onto a CometSlide™. Allow to solidify.
-
Lysis: Immerse slides in a pre-chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.
-
Unwinding: Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR® Green).
-
Visualization: Image the slides using a fluorescence microscope.
-
Analysis: Use image analysis software to measure the "tail moment" (a product of the tail length and the fraction of DNA in the tail), which is a quantitative measure of DNA damage.
References
-
Title: Chemistry of DNA Alkylation and Cross-Linking Source: In DNA Repair and Mutagenesis, Friedberg, E.C., et al. (2006) URL: [Link]
-
Title: N-(2-Chloroethyl)-N'-phenylurea Source: PubChem Compound Summary for CID 3033502 URL: [Link]
-
Title: Carmustine Source: DrugBank Online URL: [Link]
-
Title: Paclitaxel Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36314. URL: [Link]
A Researcher's Guide to Ensuring Experimental Reproducibility for Novel Phenylurea Derivatives: The Case of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Executive Summary
The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, the most fundamental of which is the reproducibility of experimental findings. This guide addresses the critical need for robust and reproducible research in the context of a specific, yet sparsely documented molecule: N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (hereafter referred to as CEMPU). While CEMPU (CAS 13908-50-4) is a known chemical entity, its biological activities are not extensively reported in peer-reviewed literature.[][2]
This document, therefore, serves a dual purpose. First, it introduces CEMPU within the well-established context of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a class of compounds recognized for their potential antineoplastic properties.[3][4] Second, and more importantly, it provides a comprehensive framework of detailed, self-validating protocols designed to ensure that any future experimental characterization of CEMPU—or similar novel derivatives—is conducted with the highest degree of scientific rigor and reproducibility.[5][6] We will objectively compare the necessary experimental approaches for CEMPU against established therapeutic agents and provide the supporting rationale for each methodological choice.
Introduction to the Compound of Interest: CEMPU
Chemical Identity:
-
Name: this compound
-
CAS Number: 13908-50-4
-
Molecular Formula: C₁₀H₁₃ClN₂OS[2]
-
Molecular Weight: 244.75 g/mol [2]
The structure of CEMPU incorporates two key features that guide our hypothesis of its biological activity. The N-(2-chloroethyl)urea moiety is a well-known pharmacophore present in various cytotoxic agents.[7] This group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules like DNA and proteins.[4][8] The 4-(methylthio)phenyl group modulates the compound's lipophilicity and electronic properties, which can significantly influence its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
Given this structural context, we will proceed with the primary hypothesis that CEMPU is a potential antineoplastic agent whose mechanism of action may involve alkylation of key cellular targets, leading to cell cycle arrest and cytotoxicity. Many aromatic 2-chloroethyl urea derivatives have been investigated for their anticancer activity, with some affecting cell cycle progression or microtubule integrity.[3][9]
Comparative Framework: Selecting Appropriate Benchmarks
To rigorously evaluate a novel compound, its performance must be benchmarked against well-characterized alternatives. Given our hypothesis, we select two gold-standard drugs that represent distinct, yet relevant, mechanisms of action in oncology.
| Compound | Class | Mechanism of Action | Rationale for Comparison |
| Chlorambucil | Alkylating Agent | A nitrogen mustard that forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. | Provides a direct mechanistic comparison for the hypothesized alkylating activity of CEMPU's 2-chloroethyl group. |
| Paclitaxel | Microtubule Stabilizer | Promotes the polymerization of tubulin and stabilizes microtubules, preventing their depolymerization. This disrupts mitosis and leads to cell cycle arrest and apoptosis. | N-phenyl-N'-(2-chloroethyl)ureas have been reported to bind to β-tubulin, making Paclitaxel a relevant benchmark for a potential alternative mechanism.[4] |
Our experimental design will focus on directly comparing the cytotoxic potency and observable cellular effects of CEMPU against these two agents.
Ensuring Reproducibility from First Principles: Synthesis and Characterization
Reproducibility begins with the material itself. The synthesis of a novel compound must be meticulously documented and the final product rigorously characterized to ensure purity and structural identity.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for synthesizing phenylurea derivatives, which commonly involve the reaction of an aniline with an isocyanate.[10][11]
Objective: To synthesize CEMPU with a purity of ≥95%.
Materials:
-
4-(Methylthio)aniline
-
2-Chloroethyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica Gel (for column chromatography)
-
Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-(methylthio)aniline in anhydrous DCM.
-
Addition of Base: Add 1.1 equivalents of triethylamine to the solution. Cool the flask to 0°C in an ice bath.
-
Isocyanate Addition: Slowly add 1.05 equivalents of 2-chloroethyl isocyanate dropwise to the stirred solution over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to yield a solid product. Dry under high vacuum for 24 hours.
Workflow for Synthesis and Purification
Sources
- 2. scbt.com [scbt.com]
- 3. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for robust and reproducible preclinical research in personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Biological and biochemical effects of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea on two transplantable murine colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
structure-activity relationship comparison of different urea derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationships of Urea Derivatives as Kinase Inhibitors
Introduction: The Privileged Urea Scaffold in Kinase Inhibition
The urea functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to form stable, bidentate hydrogen bonds with protein targets.[1][2][3] This characteristic has been expertly leveraged in the design of small molecule drugs, particularly in oncology. Protein kinases, enzymes that regulate a vast number of cellular processes, have emerged as one of the most critical classes of drug targets.[4][5] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[6][7]
This guide provides a detailed comparison of the structure-activity relationships (SAR) of different urea derivatives, with a specific focus on their role as kinase inhibitors. By dissecting how subtle molecular modifications influence inhibitory potency and selectivity, we aim to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for the rational design of next-generation therapeutics. We will explore the key binding interactions of the diaryl urea pharmacophore, analyze the impact of structural changes on biological activity, and provide detailed experimental protocols for evaluating these potent molecules.
The Diaryl Urea Motif: A High-Affinity Anchor for the Kinase Hinge
The efficacy of diaryl urea derivatives as kinase inhibitors stems from their specific mode of interaction within the ATP-binding pocket of the kinase. Many of these inhibitors, including the well-known multi-kinase inhibitor Sorafenib, are classified as Type II inhibitors. They bind to and stabilize the "DFG-out" (Asp-Phe-Gly-out) conformation of the kinase, an inactive state where the activation loop is displaced.[3]
This binding is characterized by a set of critical hydrogen bonds:
-
One N-H group of the urea typically donates a hydrogen bond to a conserved glutamate residue in the αC-helix.
-
The urea's carbonyl oxygen accepts a hydrogen bond from a conserved aspartate residue in the DFG motif.
-
The second N-H group donates a hydrogen bond to the backbone amide of a hinge region residue.[3]
This network of interactions anchors the inhibitor firmly in the ATP-binding site, providing the basis for potent inhibition.
Caption: General binding mode of a diaryl urea kinase inhibitor.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of a urea-based kinase inhibitor can be finely tuned by modifying three key regions: the "head" aryl group, the "tail" aryl group, and the central urea linker. Understanding the SAR of each component is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The 'Head' Group: Probing the Hydrophobic Pocket
The 'head' group typically occupies a hydrophobic pocket adjacent to the hinge region. Substitutions on this phenyl ring can dramatically influence inhibitor potency.
-
Halogen Substitution: As demonstrated with (3-Hydroxy-p-tolyl)urea analogues targeting Fibroblast Growth Factor Receptor 1 (FGFR1), the introduction of a halogen (F, Cl, Br) at the para-position of the head-group phenyl ring significantly boosts both enzymatic and cellular inhibitory activity compared to the unsubstituted parent compound.[1] This is often attributed to favorable hydrophobic and electronic interactions within the pocket.
-
Chloro vs. Other Groups: In a series of diaryl urea derivatives designed as antiproliferative agents, compounds with a 4-chloro substitution on the phenyl ring proximal to the urea group showed stronger activity against both HT-29 and A549 cancer cell lines compared to derivatives lacking this substitution.[8]
The 'Tail' Group: Optimizing for Selectivity and Properties
The 'tail' group extends towards the solvent-exposed region of the ATP-binding site. This region is less conserved among kinases, providing a critical opportunity to engineer selectivity and improve physicochemical properties.
-
Sorafenib vs. Regorafenib: A prime example is the comparison between Sorafenib and its fluorinated analog, Regorafenib. The primary structural difference is a single fluorine atom on the central phenyl ring of Regorafenib.[9] This seemingly minor change alters the kinase inhibition profile, leading to different clinical applications.[9]
-
Amide vs. Ester Groups: SAR analysis has shown that substituting an amide group in place of an ester group on the tail moiety can lead to a significant increase in antiproliferative activity.[8] This highlights the importance of this region for establishing additional interactions that enhance potency.
The Urea Linker: The Indispensable Anchor
The urea linker itself is paramount for high-potency inhibition. Its ability to form the bidentate hydrogen bonds described earlier is its primary role.
-
Urea vs. Thiourea: Attempts to replace the urea linker with a thiourea group in (3-Hydroxy-p-tolyl)urea analogues resulted in a marked decrease in inhibitory activity.[1] This strongly suggests that the carbonyl oxygen of the urea is involved in a critical hydrogen bonding interaction with the kinase hinge region that cannot be replicated by the sulfur atom of a thiourea.[1]
Comparative SAR Data of Selected Urea Derivatives
| Compound Class/Example | Structural Modification | Target Kinase(s) | IC50 (nM) / Activity | Key SAR Finding | Reference(s) |
| (3-Hydroxy-p-tolyl)urea | R=H (unsubstituted 'head') | FGFR1 | 10,000 (enzymatic) | The unsubstituted analogue is a weak inhibitor. | [1] |
| (3-Hydroxy-p-tolyl)urea | R=4-Cl ('head' group) | FGFR1 | 190 (enzymatic) | Para-halogen substitution on the 'head' group dramatically increases potency. | [1] |
| (3-Hydroxy-p-tolyl)urea | Thiourea linker instead of urea | FGFR1 | >10,000 (enzymatic) | The urea carbonyl oxygen is critical for potent inhibition. | [1] |
| Sorafenib Analogue | Ester group on 'tail' | A549 cells | 99,670 (cellular) | Ester-containing compounds show lower antiproliferative activity. | [8] |
| Sorafenib Analogue | Amide group on 'tail' | A549 cells | 2,566 (cellular) | Replacing the ester with an amide significantly boosts cellular potency. | [8] |
| Sorafenib | Standard diaryl urea | VEGFR-2, B-RAF, C-RAF | 90, 6, 22 | A potent multi-kinase inhibitor. | [9][10] |
| Regorafenib | Fluorinated Sorafenib analogue | VEGFR-2, B-RAF, C-RAF | 4.2, 28, 13 | Fluorination alters the kinase inhibition profile, enhancing potency against some targets. | [9] |
Experimental Protocols for Evaluating Kinase Inhibition
A robust evaluation of kinase inhibitors requires a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm activity in a physiological context.[11]
Biochemical Kinase Activity Assay (Luminescence-Based)
This in vitro method measures the direct inhibition of a purified kinase enzyme by quantifying the amount of ADP produced during the phosphorylation reaction.[12] Luminescence-based assays like ADP-Glo™ are widely used due to their high sensitivity, scalability, and avoidance of radioactive materials.[5][13]
Causality Behind Experimental Choices:
-
Why Purified Enzyme? Using a purified kinase ensures that the inhibitory activity measured is a direct effect on the target enzyme, free from the complexities of the cellular environment.
-
Why Measure ADP? ADP is a universal product of every kinase reaction. Measuring its formation provides a direct, real-time readout of enzyme activity.
-
Why Determine Km for ATP? Performing the assay at the Km (Michaelis constant) for ATP ensures the assay is sensitive to competitive inhibitors and provides a standardized condition for comparing the potency of different compounds.[13]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test urea derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.[12]
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds or a DMSO control.
-
Pre-incubation: Add the purified kinase enzyme to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase before the substrate is introduced.[12][13]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP (at its predetermined Km concentration).[12]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes, or for a time determined to be within the linear range of the reaction.
-
ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection - Step 2: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Cell-Based Kinase Phosphorylation Assay (ELISA-Based)
While biochemical assays are essential, they do not predict a compound's ability to cross the cell membrane or its stability and activity within the complex cellular milieu.[11][14] Cell-based assays are therefore a critical validation step. This protocol measures the phosphorylation of a kinase's endogenous substrate within intact cells.
Causality Behind Experimental Choices:
-
Why Intact Cells? This provides a more physiologically relevant context, testing the compound's permeability, stability, and ability to engage its target in the presence of high intracellular ATP concentrations and competing cellular factors.[6][14]
-
Why Measure Substrate Phosphorylation? This is a direct downstream readout of the target kinase's activity. A reduction in the phosphorylation of a known substrate provides strong evidence of target engagement and functional inhibition in a cellular setting.[4][15]
-
Why ELISA? The Enzyme-Linked Immunosorbent Assay (ELISA) format is a highly specific and quantifiable method that uses a phospho-site-specific antibody to detect the phosphorylated substrate, making it suitable for medium-to-high throughput screening.[16]
Caption: Workflow for an ELISA-based cellular phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a relevant cancer cell line known to depend on the target kinase's signaling pathway into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the urea derivative or DMSO control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and add a lysis buffer to each well to release the intracellular proteins.
-
Capture: Transfer the cell lysates to a 96-well plate pre-coated with a capture antibody that binds to the total (phosphorylated and unphosphorylated) substrate protein. Incubate to allow binding.
-
Washing: Wash the wells to remove unbound cellular components.
-
Detection: Add a detection antibody that is specific to the phosphorylated form of the substrate protein. This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Development: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength. The signal intensity is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Normalize the signal to the total protein amount or cell number and plot against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
The diaryl urea scaffold remains a highly successful and versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide underscore a clear set of principles for rational drug design: the 'head' group can be modified to optimize interactions within the hydrophobic pocket, the 'tail' group provides a handle for tuning selectivity and pharmacokinetic properties, and the integrity of the central urea linker is essential for high-affinity binding to the kinase hinge region.
A rigorous, multi-tiered experimental approach is paramount for the successful development of these compounds. By integrating data from sensitive biochemical assays with physiologically relevant cell-based models, researchers can build a comprehensive understanding of a compound's profile. This dual approach ensures that promising biochemical hits can be translated into effective cellular inhibitors, paving the way for the discovery of novel and impactful cancer therapeutics.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- University of Helsinki Research Portal. Design, Synthesis, and Biological Activity of Urea Derivatives as Anaplastic Lymphoma Kinase Inhibitors.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Profacgen. Cell-based Kinase Assays.
- PubMed. Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Benchchem. A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Benchchem. The Role of (2-Aminophenyl)urea in the Advancement of Kinase Inhibitor Synthesis.
- PubMed. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors.
- NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- ResearchGate. (2025, August 6). Protein kinase inhibitors from the urea class.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. Urea derivatives as anticancer agents.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- NIH. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
- PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- SpringerLink. (2025, April 22). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents.
- PMC - NIH. Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo.
- Benchchem. Comparative Analysis of Diarylurea-Based Kinase Inhibitors: Sorafenib and Regorafenib.
- ClinPGx. Sorafenib Pharmacodynamics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. inits.at [inits.at]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea's effects in different cell lines
An In-Depth Guide to the Cross-Validation of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea's Effects in Diverse Cancer Cell Lines
Introduction: Deconstructing a Novel Antineoplastic Candidate
This compound is a compound of interest in oncological research due to its structural features, which suggest potential as a cytotoxic agent. An analysis of its chemical structure provides a strong rationale for its proposed mechanism of action. The molecule can be deconstructed into two key moieties:
-
The N-(2-Chloroethyl)urea Moiety : This functional group is the hallmark of chloroethylnitrosoureas (CENUs), a class of alkylating agents used in chemotherapy. It is hypothesized that this group can undergo an intramolecular cyclization to form a highly reactive chloroethyldiazonium hydroxide or a related carbocation. This reactive species can then alkylate nucleophilic sites on DNA, primarily the O6-guanine position. A subsequent intramolecular rearrangement can lead to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell death.
-
The [4-(methylthio)phenyl]urea Moiety : The role of this aromatic portion is less defined but offers intriguing possibilities. The methylthio group can influence the compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, some compounds containing a methylthio-phenyl group have been explored for their unique biological activities, suggesting this moiety could modulate target specificity or interact with specific cellular pathways.
Given this structural rationale, this guide outlines a comprehensive, multi-phase experimental strategy to characterize and cross-validate the effects of this compound across a panel of diverse cancer cell lines. We will detail the necessary protocols, explain the scientific reasoning behind each step, and propose a framework for comparing its efficacy against established chemotherapeutic agents.
Part 1: Strategic Selection of a Diverse Cell Line Panel
The initial step in characterizing a novel compound is to assess the breadth of its activity. A thoughtfully selected panel of cell lines is critical for identifying sensitive and resistant cancer types, uncovering potential biomarkers of response, and understanding the impact of different genetic backgrounds.
A recommended starting panel could include cell lines from high-prevalence cancers with diverse genetic landscapes:
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| MCF-7 | Breast (Luminal A) | Estrogen Receptor (ER)+, p53 wild-type | Represents a common, hormone-sensitive breast cancer subtype. A functional p53 pathway may influence response to DNA damage. |
| MDA-MB-231 | Breast (Triple-Negative) | ER-, Progesterone Receptor (PR)-, HER2-, p53 mutant | Represents an aggressive, difficult-to-treat breast cancer subtype. p53 mutation may confer resistance to DNA damaging agents. |
| A549 | Non-Small Cell Lung Cancer | p53 wild-type, KRAS mutation | A standard model for lung adenocarcinoma; allows for the study of the interplay between DNA damage response and oncogenic signaling. |
| HCT116 | Colorectal Carcinoma | p53 wild-type | A well-characterized model for colon cancer, often used in DNA damage and apoptosis studies. |
| U-87 MG | Glioblastoma | p53 wild-type | Glioblastoma is a primary indication for alkylating agents like temozolomide and carmustine, making this a relevant model. |
| HL-60 | Acute Promyelocytic Leukemia | Suspension cell line, p53-null | Represents a hematological malignancy and provides a different cellular context (suspension vs. adherent). The absence of p53 offers a key comparative point. |
Part 2: A Phased Experimental Workflow for Comprehensive Validation
We propose a three-phase workflow to systematically evaluate the compound, moving from broad screening to deep mechanistic investigation.
Caption: A three-phase workflow for the cross-validation of a novel anticancer compound.
Phase 1: Broad Screening for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across the selected cell line panel.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common range is a 10-point, 3-fold serial dilution starting from 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the medium-only wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value.
Expected Outcome: A table of IC50 values for each cell line, allowing for a quantitative comparison of sensitivity.
| Cell Line | Predicted IC50 (µM) - Hypothetical Data | Classification |
| HCT116 | 1.5 | Sensitive |
| U-87 MG | 2.8 | Sensitive |
| HL-60 | 4.5 | Sensitive |
| MCF-7 | 12.7 | Moderately Resistant |
| A549 | 25.1 | Resistant |
| MDA-MB-231 | > 50 | Resistant |
Phase 2: Mechanistic Investigation
Objective: To validate the hypothesized mechanism of action (DNA damage leading to cell cycle arrest and apoptosis) in representative sensitive and resistant cell lines.
Detailed Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][5] DNA-damaging agents frequently cause cell cycle arrest, particularly at the G2/M checkpoint.
-
Cell Treatment: Seed a sensitive (HCT116) and a resistant (MDA-MB-231) cell line in 6-well plates. Treat cells with the compound at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[6][7] Fix for at least 1 hour at 4°C.[6]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[7][8]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark.[5] Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Detailed Protocol 2: Apoptosis Assay by Annexin V & PI Staining
This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11]
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Collect all cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[10]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detailed Protocol 3: Western Blot for DNA Damage Marker γH2AX
Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest markers of DNA double-strand breaks.
-
Protein Extraction: Treat cells with the compound for shorter time points (e.g., 2, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 12-15% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-H2AX (Ser139) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for a loading control like β-actin or total Histone H3.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
For Immediate Reference: Key Disposal Directives
| Hazard Class & Waste Code (Anticipated) | Personal Protective Equipment (PPE) | Disposal Method |
| Anticipated as Hazardous Waste. Potential for Reactivity, Toxicity. (RCRA Waste Codes to be determined by generator) | Chemical-resistant gloves (nitrile), safety goggles, lab coat. | Do NOT dispose of down the drain or in regular trash. Segregate and collect in a designated, labeled hazardous waste container. Arrange for pickup by a licensed hazardous waste disposal service. |
This guide provides a detailed protocol for the safe handling and disposal of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, a compound utilized in proteomics research.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. The structural components of this molecule, particularly the 2-chloroethyl group, suggest potential reactivity and toxicity. Therefore, it must be managed as a hazardous waste in compliance with all local, state, and federal regulations.
Hazard Assessment: Understanding the Risk
A thorough understanding of the hazards associated with this compound is foundational to its safe management. The primary groups of concern are the 2-chloroethylamine and the methylthio-phenyl moieties.
-
2-Chloroethylamine Moiety : The presence of the 2-chloroethyl group is a significant indicator of potential hazard. Compounds containing this functional group are known to be reactive and can act as alkylating agents. 2-Chloroethylamine hydrochloride, a related compound, is classified as causing severe skin burns and eye damage and is suspected of causing genetic defects.[2][3][4]
-
Methylthio-phenyl Moiety : While less acutely hazardous than the chloroethyl group, organosulfur compounds can present their own set of risks. Related compounds with a methylthio-phenyl group have been shown to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[5]
Given these potential hazards, this compound must be handled with the assumption that it is a reactive and toxic substance.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As the generator of this hazardous waste, you are responsible for its management from "cradle to grave."[7]
Key Regulatory Steps:
-
Hazardous Waste Determination : It is the generator's responsibility to determine if a waste is hazardous. Given the characteristics of this compound, it should be treated as a hazardous waste.
-
EPA Identification Number : Depending on the total amount of hazardous waste your facility generates per month, you may be classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG). SQGs and LQGs are required to obtain an EPA ID number.[1]
-
Waste Accumulation : Hazardous waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][9]
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory to prevent exposure.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection : Chemical safety goggles are required to protect against splashes.
-
Skin and Body Protection : A fully buttoned lab coat should be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
Materials Required:
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
Hazardous waste labels
-
Appropriate PPE
Procedure:
-
Container Selection : Choose a waste container that is compatible with this compound. The container must be in good condition with a secure, leak-proof lid.
-
Labeling : As soon as the first particle of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[6]
-
Segregation : This waste stream must be segregated from other waste streams to prevent inadvertent mixing and potentially dangerous reactions. Store in a designated Satellite Accumulation Area (SAA).[8]
-
Waste Collection : Carefully transfer the waste into the designated container, minimizing the creation of dust.
-
Container Management : Keep the waste container closed at all times except when adding waste.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a complete list of the waste's components.[6]
-
Record Keeping : Maintain accurate records of the waste generated and its disposal, including the hazardous waste manifest provided by the disposal contractor.[7]
Emergency Procedures
Spills:
-
Evacuate : Clear the immediate area of all personnel.
-
Alert : Notify your supervisor and your institution's EHS department.
-
Control : If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. Prevent the spill from entering drains.
-
Decontaminate : Clean the spill area as directed by your EHS department. All materials used for cleanup must be disposed of as hazardous waste.
Exposure:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Flow for Disposal Decision-Making
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. echemi.com [echemi.com]
- 5. 2-(4-(Methylthio)phenyl)acetonitrile | C9H9NS | CID 2760087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous-waste management | Types, Examples, Treatment, & Facts | Britannica [britannica.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Comprehensive Safety and Handling Guide for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
This guide provides essential safety protocols and operational directives for the handling and disposal of N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS 13908-50-4).[1] As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested insights to ensure the well-being of researchers and the integrity of your work. The structural components of this molecule—a chloroethyl group, a urea linkage, and a methylthio phenyl group—suggest a potential for biological activity and specific handling requirements. The chloroethyl moiety, in particular, is a structural alert for potential alkylating properties, a class of compounds often associated with cytotoxic and mutagenic effects.[2]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is meticulously derived from the safety profiles of structurally analogous compounds, including other N-substituted ureas and halogenated organic molecules, as well as established best practices for handling potentially hazardous research chemicals.
Hazard Assessment and Toxidological Profile
Based on data from similar compounds, such as 1-(2-Chloroethyl)urea and N-Phenylthiourea, the primary hazards are anticipated to be:
-
Acute Oral Toxicity : Similar compounds are classified as toxic or fatal if swallowed.[3]
-
Skin Sensitization : May cause an allergic skin reaction.
-
Irritation : May cause skin, eye, and respiratory irritation.[4]
Given these potential hazards, it is imperative to handle this compound with the assumption that it is toxic and potentially cytotoxic.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE. For any procedure with a risk of aerosolization or splashing, enhanced respiratory and face protection is mandatory.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978). | The outer glove should be removed immediately after handling. The inner glove provides secondary protection. Nitrile offers good resistance to a range of chemicals. |
| Body | Chemical-resistant lab coat or impervious gown. | Provides a barrier against incidental contact and small spills. Ensure cuffs are tucked under the inner glove. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. Goggles are required when there is a significant splash risk. |
| Face | Face shield (in addition to goggles). | Recommended for procedures with a higher risk of splashing, such as preparing concentrated solutions. |
| Respiratory | Use in a certified chemical fume hood is mandatory. For procedures outside of a fume hood (not recommended) or during spill cleanup, a NIOSH-certified N95 respirator or higher is required. | A fume hood provides primary containment. A respirator protects against inhalation of airborne particles. |
This multi-layered approach to PPE is critical for minimizing exposure routes, which include inhalation, skin contact, and ingestion.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following procedural steps provide a clear path for the safe handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Weighing:
-
Always handle the solid compound within a certified chemical fume hood to prevent inhalation of fine powders.
-
Use anti-static weighing paper or a weighing boat.
-
Ensure all necessary equipment (spatulas, glassware, solvents) is inside the fume hood before starting.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Keep the container capped or covered as much as possible during dissolution.
-
-
Experimental Use:
-
Conduct all reactions and manipulations within the fume hood.
-
Ensure adequate ventilation and be mindful of incompatible materials, such as strong oxidizing agents.[6]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Decontaminate all glassware and equipment that came into contact with the compound. If glassware is to be reused, rinse it thoroughly with a suitable solvent to remove all traces of the compound before it leaves the fume hood for washing.
-
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety information for a related compound if available.[3] |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical final step in the safe handling of this compound. As a halogenated organic compound, specific disposal protocols must be followed.
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Procedures
-
Waste Identification : this compound is a halogenated organic compound due to the presence of chlorine.[7]
-
Segregation :
-
All waste contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[8][9]
-
Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and cost-effectiveness of waste management.[9]
-
Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[8]
-
-
Labeling :
-
Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including the full chemical name "this compound" and any solvents used.[8] Do not use abbreviations.
-
-
Storage and Disposal :
-
Store the sealed waste container in a well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). [Link]
-
NHS. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Urea. [Link]
-
Fisher Scientific. (2010). Safety Data Sheet - Urea. [Link]
-
Grow More. (n.d.). Safety Data Sheet - UREA 46-0-0. [Link]
-
Cheméo. (n.d.). N-(2-chloroethyl)-n'-[1-(4-fluorophenyl)cyclohexyl]urea. Retrieved from [Link]
-
PubMed. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-(2-chloroethyl)-n'-(1-phenylcyclohexyl)urea (CAS 13908-23-1). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. davey.com [davey.com]
- 5. gerpac.eu [gerpac.eu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
